1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2.ClH/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17;/h1-9,16,18-19H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZCTJZLNJOUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957145 | |
| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3574-01-4 | |
| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-phenyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003574014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a synthetic compound belonging to the beta-carboline family of alkaloids. This technical guide provides a comprehensive analysis of its core mechanism of action, primarily focusing on its role as a selective inhibitor of monoamine oxidase A (MAO-A). By elucidating its molecular interactions, downstream signaling effects, and broader pharmacological profile, this document aims to equip researchers with the foundational knowledge necessary for advancing its study in the context of neuropharmacology and therapeutic development.
Introduction: The Significance of the Beta-Carboline Scaffold
The beta-carboline framework, a tricyclic pyrido[3,4-b]indole structure, is a privileged scaffold in medicinal chemistry, found in both natural products and synthetic molecules with a wide array of biological activities.[1][2] Naturally occurring beta-carbolines are present in various plants, foodstuffs, and even within human tissues, where they are thought to play neuromodulatory roles.[3] Their pharmacological versatility has led to the exploration of beta-carboline derivatives for a range of therapeutic applications, including antidepressant, anxiolytic, antitumor, antiviral, and antiparasitic agents.[2][4]
This compound (herein referred to as Ph-THBC-HCl) is a specific analogue that has garnered interest for its potential effects on the central nervous system.[5] Its structure, featuring a phenyl group at the 1-position of the tetrahydro-beta-carboline core, distinguishes it from many naturally occurring beta-carbolines and influences its pharmacological properties. This guide will delve into the primary mechanism through which Ph-THBC-HCl is believed to exert its effects: the inhibition of monoamine oxidase A.
Primary Mechanism of Action: Selective Inhibition of Monoamine Oxidase A (MAO-A)
The principal mechanism of action of this compound is its function as a selective inhibitor of monoamine oxidase A (MAO-A).[5]
The Monoamine Oxidase Enzymes
Monoamine oxidases are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1][6] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, while both enzymes can metabolize dopamine.[6] The inhibition of MAO-A leads to an increase in the synaptic concentrations of these key neurotransmitters, a mechanism that is well-established in the treatment of depression and anxiety disorders.[1]
Ph-THBC-HCl as a MAO-A Inhibitor
The inhibition of MAO-A by Ph-THBC-HCl is believed to be reversible and competitive, a characteristic of many beta-carboline inhibitors.[7][8] This is in contrast to older, irreversible MAO inhibitors which carry a higher risk of adverse effects.
Downstream Signaling Consequences of MAO-A Inhibition
By inhibiting MAO-A, Ph-THBC-HCl is expected to increase the synaptic availability of serotonin and norepinephrine. This elevation in neurotransmitter levels can lead to a cascade of downstream signaling events:
-
Enhanced Neurotransmission: Increased levels of serotonin and norepinephrine in the synaptic cleft lead to greater activation of their respective postsynaptic receptors.
-
Receptor Modulation: Chronic elevation of these neurotransmitters can lead to adaptive changes in receptor density and sensitivity.
-
Neurotrophic Factor Expression: Some studies on other MAO-A inhibitors have shown that they can stimulate the expression of neurotrophic factors, which may contribute to their therapeutic effects.[9]
The following diagram illustrates the proposed primary mechanism of action:
Figure 1: Proposed mechanism of action of this compound.
Broader Pharmacological Profile and Other Potential Mechanisms
While MAO-A inhibition is the primary proposed mechanism, the beta-carboline scaffold is known for its promiscuity, and it is plausible that Ph-THBC-HCl interacts with other molecular targets.
Receptor Binding Profile
A comprehensive receptor binding screen for Ph-THBC-HCl is not publicly available. However, studies on the parent compound, tetrahydro-beta-carboline (THBC), have suggested that its behavioral effects may be mediated, in part, by interactions with serotonin receptors, specifically the 5-HT1B subtype.[1] Further research is required to determine if the 1-phenyl substitution of Ph-THBC-HCl confers affinity for this or other neurotransmitter receptors.
Other Investigated Activities of 1-phenyl-tetrahydro-beta-carboline Derivatives
Recent research has explored derivatives of 1-phenyl-tetrahydro-beta-carboline for therapeutic applications beyond neuropharmacology, highlighting the versatility of this chemical scaffold. These include:
-
Anticancer Activity: Derivatives have been synthesized and evaluated as potential anticancer agents.[10]
-
Antifungal and Antiparasitic Effects: Studies have demonstrated the potential of these compounds against various fungal and parasitic organisms.[8][11]
These findings suggest that while MAO-A inhibition is a key aspect of the pharmacology of Ph-THBC-HCl, other mechanisms may contribute to its overall biological activity profile.
Experimental Protocols for Mechanistic Elucidation
To rigorously characterize the mechanism of action of Ph-THBC-HCl, a series of in vitro and in vivo experiments are necessary.
In Vitro MAO Inhibition Assay
Objective: To determine the potency and selectivity of Ph-THBC-HCl for MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: A fluorescent or radiolabeled substrate appropriate for each enzyme isoform (e.g., kynuramine for both, or specific substrates like [3H]serotonin for MAO-A and [14C]phenylethylamine for MAO-B).[10][12]
-
Procedure:
-
Pre-incubate the enzyme with varying concentrations of Ph-THBC-HCl.
-
Initiate the reaction by adding the substrate.
-
Measure the rate of product formation over time using a fluorometer or liquid scintillation counter.
-
Calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Determine the Ki value and the mode of inhibition (competitive, non-competitive, etc.) through kinetic studies (e.g., Lineweaver-Burk plots).[12]
-
The following diagram outlines the general workflow for an in vitro MAO inhibition assay:
Figure 2: General workflow for an in vitro monoamine oxidase inhibition assay.
Receptor Binding Assays
Objective: To determine the affinity of Ph-THBC-HCl for a panel of CNS receptors.
Methodology:
-
Receptor Source: Cell membranes expressing the receptor of interest.
-
Radioligand: A specific radiolabeled ligand for each receptor.
-
Procedure:
-
Incubate the cell membranes with the radioligand in the presence of varying concentrations of Ph-THBC-HCl.
-
Separate bound from free radioligand by filtration.
-
Quantify the bound radioactivity.
-
Calculate the Ki value for the displacement of the radioligand by Ph-THBC-HCl.
-
In Vivo Microdialysis
Objective: To measure the effect of Ph-THBC-HCl on extracellular neurotransmitter levels in the brain of living animals.
Methodology:
-
Animal Model: Typically rats or mice.
-
Procedure:
-
Surgically implant a microdialysis probe into a specific brain region (e.g., prefrontal cortex, striatum).
-
Administer Ph-THBC-HCl systemically.
-
Collect dialysate samples at regular intervals.
-
Analyze the concentrations of serotonin, norepinephrine, and dopamine in the dialysate using HPLC with electrochemical detection.[9]
-
Summary and Future Directions
This compound is a compelling molecule with a primary mechanism of action centered on the selective inhibition of MAO-A. This action is predicted to increase the synaptic availability of key monoamine neurotransmitters, a pharmacological effect with therapeutic potential for mood and anxiety disorders. While the broader pharmacological profile of this specific compound is not yet fully elucidated, the versatility of the beta-carboline scaffold suggests the possibility of interactions with other molecular targets.
Future research should focus on:
-
Quantitative Pharmacological Characterization: Determining the precise IC50 and Ki values for MAO-A and MAO-B inhibition is essential.
-
Comprehensive Receptor Profiling: A broad receptor binding screen will clarify the selectivity of Ph-THBC-HCl.
-
In Vivo Efficacy Studies: Behavioral studies in animal models of depression and anxiety are needed to validate the therapeutic potential of this compound.
-
Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) and safety profile is a prerequisite for any clinical development.
By systematically addressing these research questions, the scientific community can fully unlock the therapeutic potential of this compound and other related beta-carboline derivatives.
References
- Binda, C., Mattevi, A., & Edmondson, D. E. (2002). Monoamine oxidase: a historical overview. Journal of Neural Transmission, 109(5-6), 593-610.
-
Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A. (2022). International Journal of Molecular Sciences, 23(19), 11985. [Link]
-
Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. (n.d.). National Institutes of Health. [Link]
-
Kim, H., Sablin, S. O., & Ramsay, R. R. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of Biochemistry and Biophysics, 337(1), 137-142. [Link]
- Kehr, W., Horowski, R., Schulte-Sienbeck, H., & Rehse, K. (1979). NEUROPHARMACOLOGICAL STUDIES OF A NEW ANTIDOPAMINERGIC TETRAHYDRO-β-CARBOLINE. ChemInform, 10(7).
-
Ayipo, Y. O., Mordi, M. N., Muzaimi, M., & Damodaran, T. (2021). Neuropharmacological potentials of β-carboline alkaloids for neuropsychiatric disorders. European Journal of Pharmacology, 892, 173837. [Link]
-
Synthesis and anti-leishmanial evaluation of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline derivatives against Leishmania infantum. (n.d.). ResearchGate. [Link]
- Kalir, A., & Pelah, Z. (1976). 1-Methyl-3-keto-4-phenylquinuclidinium bromide. Arzneimittelforschung, 26(9), 1665-1668.
- Ramsay, R. R. (2018). Reversible inhibitors of a MAO A (with Ki values) and b MAO B (with IC50 values).
-
β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO). (2023). Foods, 12(6), 1251. [Link]
-
Zhang, J., Liu, X., Sa, N., Zhang, J. H., Cai, Y. S., Wang, K. M., ... & Zhu, K. K. (2024). Synthesis and biological evaluation of 1-phenyl-tetrahydro-β-carboline-based first dual PRMT5/EGFR inhibitors as potential anticancer agents. European Journal of Medicinal Chemistry, 269, 116341. [Link]
- Herraiz, T., & Chaparro, C. (2006). Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors.
- Esteban, S., et al. (2014). Improving effect of chronic resveratrol treatment on central monoamine synthesis and cognition in aged rats.
- Kehr, W. (1979). NEUROPHARMACOLOGICAL STUDIES OF A NEW ANTIDOPAMINERGIC TETRAHYDRO-β-CARBOLINE. Semantic Scholar.
-
Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. (2021). Molecules, 26(1), 198. [Link]
-
Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. (2022). Frontiers in Pharmacology, 13, 868846. [Link]
- Mitchell, E. S., & Weinshenker, D. (2010). Good night and good luck: norepinephrine in sleep and wakefulness. The Journal of Neuroscience, 30(24), 8084-8086.
- Computational study on the synthesis of 1-phenyl-3,4-dihydro-β-carboline: T3P®-promoted one-pot formation from tryptamine vs. POCl3-mediated ring closure of Nb-benzoyltryptamine. The first DFT investigation of the Bischler-Napieralski reaction. (n.d.).
-
Mas, M., Rodriguez-del-Castillo, A., & Hernandez, M. (1987). Effects of sexual interactions on the in vivo rate of monoamine synthesis in forebrain regions of the male rat. Physiology & Behavior, 41(3), 321-325. [Link]
Sources
- 1. Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacological potentials of β-carboline alkaloids for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the interaction between 1,2,3,4-tetrahydro-beta-carboline and cigarette smoke: a potential mechanism of neuroprotection for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of chronic nicotine administration on monoamine and monoamine metabolite concentrations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 1-phenyl-tetrahydro-β-carboline-based first dual PRMT5/EGFR inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Emergent Anticancer Potential of the 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline Scaffold: A Technical Guide for Drug Development Professionals
Abstract
The quest for novel, efficacious, and selective anticancer agents is a paramount objective in modern medicinal chemistry. Within the diverse landscape of heterocyclic compounds, the β-carboline skeleton has long been recognized as a "privileged scaffold" due to its presence in numerous biologically active natural products and synthetic molecules. This technical guide delves into the burgeoning field of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline (THβC) and its derivatives, with a specific focus on their anticancer properties. While preliminary studies suggest the potential of the parent compound, 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride, in inducing apoptosis, recent and more extensive research has illuminated the potent and multifaceted anticancer activities of its derivatives.[1] This guide will synthesize the current understanding of the mechanism of action, present key in vitro and in vivo data for promising derivatives, and provide detailed experimental protocols to empower researchers in the development of next-generation cancer therapeutics based on this promising molecular framework.
Introduction: The 1-Phenyl-Tetrahydro-β-carboline Core
The 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline (1-phenyl-THβC) structure represents a fascinating convergence of a rigid tricyclic indole nucleus with a flexible tetrahydro-β-carboline ring system, adorned with a phenyl group at the C1 position. This unique three-dimensional architecture allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological properties. The hydrochloride salt of this compound is often utilized to enhance its solubility and stability for research purposes.
Historically, β-carbolines have been investigated for a wide array of biological activities, including their effects on the central nervous system as monoamine oxidase (MAO) inhibitors.[1] However, a growing body of evidence now firmly establishes their potential in oncology. The core structure serves as an excellent starting point for the design of targeted therapies, with derivatives demonstrating activities ranging from enzyme inhibition to the induction of programmed cell death.[2][3]
Synthesis of the 1-Phenyl-Tetrahydro-β-carboline Scaffold
The cornerstone of synthesizing the 1-phenyl-THβC scaffold is the Pictet-Spengler reaction . This robust and versatile reaction involves the condensation of a β-arylethylamine, typically tryptamine, with an aldehyde or ketone, followed by acid-catalyzed cyclization. For the synthesis of 1-phenyl-THβC, tryptamine is reacted with benzaldehyde.
The general synthetic workflow is as follows:
-
Step 1: Condensation: Tryptamine and benzaldehyde are reacted in an appropriate solvent, often under acidic conditions, to form a Schiff base intermediate.
-
Step 2: Cyclization: The reaction mixture is heated to facilitate the electrophilic cyclization of the Schiff base, leading to the formation of the tetrahydro-β-carboline ring system.
-
Step 3: Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.
-
Step 4: Salt Formation (Optional): For the hydrochloride salt, the purified free base is treated with hydrochloric acid in a suitable solvent.
This synthetic route is highly adaptable, allowing for the introduction of various substituents on both the phenyl ring of the aldehyde and the indole nucleus of the tryptamine, paving the way for the creation of extensive libraries of derivatives for structure-activity relationship (SAR) studies.
Caption: Synthetic workflow for 1-phenyl-THβC via the Pictet-Spengler reaction.
Anticancer Mechanisms of Action
Recent research has unveiled that derivatives of the 1-phenyl-THβC scaffold can exert their anticancer effects through multiple, sophisticated mechanisms. A groundbreaking 2024 study has identified a new class of these derivatives as the first dual inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) and Epidermal Growth Factor Receptor (EGFR).[2]
Dual Inhibition of PRMT5 and EGFR
Both PRMT5 and EGFR are pivotal in the regulation of various cancer-associated processes, and their overexpression or dysregulation is a hallmark of many tumor types.[2] The ability of 1-phenyl-THβC derivatives to simultaneously inhibit both of these key targets represents a significant advancement in the development of multi-targeted cancer therapies.
-
PRMT5 Inhibition: PRMT5 is a key enzyme that methylates arginine residues on histone and non-histone proteins, thereby regulating gene expression, RNA splicing, and signal transduction. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like PI3K/Akt and MAPK, promoting cell proliferation, survival, and metastasis. Inhibiting EGFR is a clinically validated strategy in oncology.
Caption: Workflow for the MTT cell viability assay.
Protocol: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the extent of apoptosis induced by the compounds.
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion and Future Directions
The 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline scaffold is a highly promising platform for the development of novel anticancer agents. While the parent compound itself warrants further investigation, its derivatives have demonstrated significant potential by targeting key oncogenic pathways, inducing apoptosis, and exhibiting in vivo efficacy. The discovery of dual PRMT5/EGFR inhibitors based on this scaffold opens up new avenues for creating multi-targeted therapies that could potentially overcome drug resistance.
Future research should focus on:
-
Extensive SAR studies to optimize the potency and selectivity of these compounds.
-
In-depth mechanistic studies to fully elucidate the downstream effects of dual PRMT5/EGFR inhibition.
-
Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties.
-
Evaluation in a broader range of cancer models , including patient-derived xenografts.
The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the 1-phenyl-THβC scaffold from a promising chemical entity to a clinically impactful therapeutic.
References
-
Synthesis and biological evaluation of 1-phenyl-tetrahydro-β-carboline-based first dual PRMT5/EGFR inhibitors as potential anticancer agents. (2024). European Journal of Medicinal Chemistry. [Link]
-
Synthesis and evaluation of tetrahydro β-carboline derivatives as anticancer agents. (2019). Journal of Chinese Pharmaceutical Sciences. [Link]
-
Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays. (2023). MDPI. [Link]
-
Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. (2022). MDPI. [Link]
-
Synthesis and cytotoxicity evaluation of (tetrahydro-beta-carboline)-1,3,5-triazine hybrids as anticancer agents. (2011). European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and anticancer evaluation of tetrahydro-β-carboline-hydantoin hybrids. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of Novel Tetrahydro-β-carboline Containing Aminopeptidase N Inhibitors as Cancer Chemosensitizers. (2021). Frontiers in Chemistry. [Link]
-
Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. (2024). Molecules. [Link]
-
Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. (2021). Molecules. [Link]
-
β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2. (2023). Frontiers in Pharmacology. [Link]
-
Synthesis and Structure-Activity Relationships of Tetrahydro-β-carboline Derivatives as Anticancer and Cancer-chemopreventive Agents. (2018). Anticancer Research. [Link]
-
(3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from Cichorium endivia. L Induces Apoptosis of Human Colorectal Cancer HCT-8 Cells. (2015). Molecules. [Link]
-
B-9-3, a novel β-carboline derivative exhibits anti-cancer activity via induction of apoptosis and inhibition of cell migration in vitro. (2014). European Journal of Pharmacology. [Link]
Sources
An In-depth Technical Guide to 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and biological context of 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride. The information herein is curated to support research and development activities, offering both foundational knowledge and practical insights.
Chemical Identity and Physicochemical Properties
This compound is a member of the beta-carboline family of compounds, which are structurally characterized by a fused pyrido[3,4-b]indole ring system.[1] The "tetrahydro" designation indicates the saturation of the pyridine ring, which imparts distinct conformational flexibility compared to its aromatic counterparts.[1] The presence of a phenyl group at the C1 position and its formulation as a hydrochloride salt are key features influencing its chemical behavior and potential applications.
The hydrochloride salt enhances the compound's solubility in aqueous media, a critical factor for its utility in biological assays and potential formulation development.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Systematic Name | 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride | [1] |
| CAS Number | 3574-01-4 | [1] |
| Molecular Formula | C₁₇H₁₇ClN₂ | [1] |
| Molecular Weight | 284.78 g/mol | [1] |
| Appearance | Pale yellow solid | [2] |
| Melting Point (Free Base) | 165-168 °C | [3] |
| Solubility (Free Base) | Soluble in Chloroform, Dichloromethane, Ether, Ethyl Acetate, Methanol | [3] |
| Storage Temperature | -20°C, in a dark, dry place | [2] |
Synthesis and Purification
The synthesis of this compound is primarily achieved through a two-step process: the Pictet-Spengler reaction to form the free base, followed by conversion to the hydrochloride salt.
Synthesis of the Free Base via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of beta-carbolines, involving the condensation of a β-arylethylamine (in this case, tryptamine) with an aldehyde (benzaldehyde) under acidic conditions, followed by cyclization.[4][5]
Caption: Pictet-Spengler synthesis of the free base.
Experimental Protocol: Synthesis of 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (Free Base)
This protocol is adapted from established literature procedures.[6]
-
Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 eq) in a mixture of glacial acetic acid and dry dichloromethane (e.g., 1:2 v/v).
-
Addition of Aldehyde: To the stirred solution, slowly add benzaldehyde (1.2 eq).
-
Reaction: Reflux the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and basify to a pH of 9-10 using a suitable base such as ammonium hydroxide.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure free base.
Conversion to the Hydrochloride Salt
The purified free base is then converted to its hydrochloride salt to improve its stability and aqueous solubility.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or a mixture of methanol and diethyl ether.
-
Acidification: While stirring, add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete. The amount of HCl should be stoichiometric (1.0 eq).
-
Crystallization: Allow the precipitate to crystallize, which may be facilitated by cooling the mixture.
-
Isolation and Drying: Collect the solid product by filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether), and dry under vacuum to yield the hydrochloride salt.
Spectroscopic and Chromatographic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: NMR Data for 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (Free Base)
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| δ 7.86 (br s, 1H, NH-9) | δ 135.6 (C) |
| δ 7.48 (d, J = 7.2 Hz, 1H, Ar-H) | δ 132.7 (C) |
| δ 7.29 (d, J = 7.2 Hz, 1H, Ar-H) | δ 127.6 (C) |
| δ 7.14 (dt, J = 1.3, 7.1 Hz, 1H, Ar-H) | δ 121.5 (CH) |
| δ 7.09 (dt, J = 1.1, 7.1 Hz, 1H, Ar-H) | δ 119.4 (CH) |
| δ 4.01 (s, 2H) | δ 117.9 (CH) |
| δ 3.18 (t, J = 5.7 Hz, 2H) | δ 110.7 (CH) |
| δ 2.75 (t, J = 5.7 Hz, 2H) | δ 108.7 (C) |
| δ 43.9 (CH₂) | |
| δ 43.2 (CH₂) | |
| δ 22.5 (CH₂) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For the free base, the expected molecular ion peak [M]⁺ would be at m/z 248.13. Common fragmentation patterns for tetrahydro-beta-carbolines involve a retro-Diels-Alder (RDA) mechanism in the tetrahydro-pyridine ring.[7]
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule. Key expected absorptions for the hydrochloride salt would include:
-
N-H stretching: A broad band in the region of 2400-3200 cm⁻¹ for the ammonium salt and the indole N-H.
-
C-H stretching: Peaks around 2850-3000 cm⁻¹ for aliphatic and aromatic C-H bonds.
-
C=C stretching: Absorptions in the 1450-1600 cm⁻¹ region for the aromatic rings.
-
C-N stretching: Bands in the 1000-1300 cm⁻¹ range.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid to improve peak shape) and UV detection at an appropriate wavelength (e.g., 254 nm) is a suitable starting point for method development.[1]
Chemical Reactivity and Stability
This compound exhibits reactivity characteristic of its structural motifs.
-
Oxidation: The tetrahydro-beta-carboline ring can be oxidized to the corresponding aromatic beta-carboline. Heme peroxidases have been shown to catalyze the oxidation of related tetrahydro-beta-carbolines.[8] Stronger chemical oxidants like potassium permanganate can lead to the formation of quinoline derivatives.[1]
-
Reduction: The aromatic rings are generally resistant to reduction under standard conditions, but the indole ring can be reduced under more forcing conditions.
-
Stability: The hydrochloride salt is generally more stable and less prone to air oxidation than the free base. However, studies on related tetrahydro-beta-carbolines have shown that they can degrade in the presence of nitrosating agents, leading to the formation of nitroso derivatives and subsequent rearrangement to aromatic beta-carbolines.[9][10] It is advisable to store the compound protected from light and moisture.
Biological Activity and Mechanism of Action
The primary and most well-documented biological activity of this compound is the inhibition of monoamine oxidase A (MAO-A).[1]
MAO-A Inhibition
MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including serotonin, norepinephrine, and dopamine.[11][12] By inhibiting MAO-A, this compound prevents the breakdown of these monoamines, leading to their increased concentration in the synaptic cleft.[13] This modulation of neurotransmitter levels is the basis for the therapeutic use of MAO inhibitors in the treatment of depression and anxiety disorders.[11]
Caption: Mechanism of action via MAO-A inhibition.
Downstream Signaling Effects
The inhibition of MAO-A and the subsequent increase in synaptic monoamines have profound effects on neuronal signaling.
-
Serotonin Pathway: Increased serotonin levels lead to enhanced activation of various serotonin receptors, which are widely implicated in the regulation of mood, anxiety, and sleep.[14]
-
Dopamine Pathway: While MAO-A metabolizes dopamine, MAO-B is also significantly involved.[13] The net effect of selective MAO-A inhibition on dopamine signaling is complex and can be region-dependent within the brain. The interplay between serotonin and dopamine systems is intricate, with evidence suggesting both synergistic and opposing interactions in modulating behavior.[15][16]
In Vitro Evaluation of MAO-A Inhibition
The inhibitory potency of this compound against MAO-A can be quantified using an in vitro enzyme inhibition assay. A common method utilizes kynuramine as a substrate, which is deaminated by MAO to an unstable aldehyde that cyclizes to the fluorescent product, 4-hydroxyquinoline.
Experimental Protocol: Fluorometric MAO-A Inhibition Assay
This protocol is a generalized procedure based on established methods.
-
Materials: Recombinant human MAO-A enzyme, kynuramine dihydrobromide (substrate), test compound, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Preparation of Reagents: Prepare stock solutions of the test compound and a known MAO-A inhibitor (e.g., clorgyline) in DMSO. Prepare a working solution of kynuramine in the assay buffer.
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the test compound at various concentrations (or the positive control), and the MAO-A enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the kynuramine solution.
-
Measure the increase in fluorescence (excitation ~310-320 nm, emission ~380-400 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Conclusion
This compound is a valuable research compound with well-defined synthetic routes and a clear primary mechanism of action. Its properties as a selective MAO-A inhibitor make it a useful tool for studying the roles of monoamine neurotransmitters in various physiological and pathological processes. This guide provides the foundational technical information necessary for its synthesis, characterization, and application in a research setting. As with any biologically active compound, appropriate safety precautions should be taken during its handling and use.
References
- What are MAO-A modulators and how do they work?. (2024, June 25). Benchchem.
- This compound. Benchchem.
- Diem, S., Herderich, M., & Pencik, A. (2007). Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. PubMed.
- Diem, S., Gutsche, B., & Herderich, M. (2007). Degradation of Tetrahydro-β-carbolines in the Presence of Nitrite: HPLC−MS Analysis of the Reaction Products. Journal of Agricultural and Food Chemistry, 55(26), 10838–10845.
- Diem, S., Gutsche, B., & Herderich, M. (2007). Degradation of Tetrahydro-β-carbolines in the Presence of Nitrite: HPLC−MS Analysis of the Reaction Products. American Chemical Society.
- Wang, L., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP).
- What are the therapeutic applications for MAO inhibitors?. (2025, March 11).
- Naoi, M., et al. (2017). Type A monoamine oxidase and serotonin are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis. PubMed.
- MAOIs (Monoamine Oxidase Inhibitors)
- Monoamine oxidase inhibitor. Wikipedia.
- Fiedorowicz, J. G., & Swartz, K. L. (2013). A neuroscientific update on monoamine oxidase and its inhibitors. CNS Spectrums, 19(1), 77-89.
- Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. (2021). Molecules, 26(1), 196.
- Herraiz, T. (2014). Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases. PubMed.
- Synthesis of β-carboline deriv
- This compound. Santa Cruz Biotechnology.
- A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water. (2020). Scientific Reports, 10(1), 1057.
- 1-PHENYL-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE. Guidechem.
- Exploring How Serotonin and Dopamine Interact. (2023).
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2018). Molecules, 23(7), 1663.
- Design, Synthesis and Structure–Activity Relationship of Functionalized Tetrahydro-β-carboline Derivatives as Novel PDE5 Inhibitors. (2012). Molecules, 17(11), 13038-13054.
- Dopamine and Serotonin Pathways in Balance: Mechanistic Insights and Botanical Modulation via Elaeocarpus ganitrus. (2025).
- On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. (2019). Peptide Science, 111(4-5), e24118.
- 1-PHENYL-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE Product Description. ChemicalBook.
- 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline.
- 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline. PubChem.
- Dopamine and serotonin work in opposition to shape learning. (2024, November 25). Stanford University.
- Preparation of 1-Substituted Tetrahydro-β-carbolines by Lithiation–Substitution. (2015). The Journal of Organic Chemistry, 80(11), 5648–5655.
- Mass spectra of selected beta‐carbolines [β‐9H‐pyrido(3,4‐b)indoles]. (2008).
- Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5. (2025, November 22). YouTube.
- 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0035665).
- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports, 10(1), 843.
- mass spectra - fragmentation p
- 1H NMR Spectrum (PHY0106391). PhytoBank.
- 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid. Smolecule.
Sources
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. 3790-45-2 CAS MSDS (1-PHENYL-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. sciforum.net [sciforum.net]
- 6. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What are MAO-A modulators and how do they work? [synapse.patsnap.com]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 14. Type A monoamine oxidase and serotonin are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring How Serotonin and Dopamine Interact - Harvard Brain Science Initiative [brain.harvard.edu]
- 16. Dopamine and serotonin work in opposition to shape learning | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]
An In-depth Technical Guide to 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (CAS: 3574-01-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, a significant member of the beta-carboline family of compounds. This document delves into its chemical identity, synthesis, and physicochemical properties. A core focus is placed on its primary mechanism of action as a monoamine oxidase A (MAO-A) inhibitor and the downstream pharmacological implications. Furthermore, this guide explores the compound's diverse biological activities, including its potential as a neuroprotective, antiparasitic, antifungal, and antitumor agent, supported by available preclinical data. Detailed experimental protocols for its synthesis and characterization are provided to facilitate further research and development in the scientific community.
Introduction and Chemical Identity
This compound, with the Chemical Abstracts Service (CAS) registry number 3574-01-4, is a synthetic heterocyclic compound belonging to the tetrahydro-β-carboline class of molecules.[1] The core structure features a tryptamine backbone cyclized with a phenyl-containing aldehyde, resulting in a tetracyclic system. This structural motif is shared by a range of naturally occurring and synthetic compounds with significant biological activities. The hydrochloride salt form enhances the compound's solubility and stability for research and pharmaceutical applications.
The systematic IUPAC name for this compound is 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride.[1] It is also known by other names such as 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-phenyl-, monohydrochloride.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 3574-01-4 | [1] |
| Molecular Formula | C₁₇H₁₇ClN₂ | [1] |
| Molecular Weight | 284.78 g/mol | [1] |
| Appearance | Pale yellow solid | [2] |
| Storage Temperature | -20°C | [2] |
| Free Base CAS Number | 3790-45-2 | [2][3] |
| Free Base Molecular Formula | C₁₇H₁₆N₂ | [2][3] |
| Free Base Molecular Weight | 248.32 g/mol | [2][3] |
Synthesis and Characterization
The primary synthetic route to 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline is the Pictet-Spengler reaction.[4][5][6] This well-established method involves the condensation of a β-arylethylamine (in this case, tryptamine) with an aldehyde (benzaldehyde) under acidic conditions, followed by cyclization.[4][5][6] The choice of acid catalyst and solvent system can influence the reaction efficiency and yield.
Experimental Protocol: Pictet-Spengler Synthesis of 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline
This protocol is a representative example based on literature procedures. Optimization may be required depending on the scale and specific laboratory conditions.
Materials:
-
Tryptamine
-
Benzaldehyde
-
Glacial Acetic Acid
-
Dichloromethane (DCM), dry
-
Ammonium Hydroxide (NH₄OH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve tryptamine (1.0 eq) in a mixture of glacial acetic acid and dry dichloromethane (e.g., 1:2 v/v).
-
To this solution, slowly add benzaldehyde (1.2 eq).
-
Reflux the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully basify the mixture to a pH of 9-10 with an ammonium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system such as a gradient of methanol in dichloromethane.
-
The resulting free base can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., ether) and bubbling with dry HCl gas or by adding a solution of HCl in a non-polar solvent.
Characterization of the Free Base (CAS 3790-45-2):
-
Melting Point: 162.9–164.7 °C.
-
¹H-NMR (300 MHz, CDCl₃) δ: 1.97 (br s, 1H), 2.78–3.00 (m, 1H), 3.07–3.18 (m, 1H), 3.37 (dt, J = 3.9, 12.5 Hz, 1H), 5.17 (s, 1H), 7.10 (dt, J = 1.3, 7.0 Hz, 1H), 7.15 (dt, J = 1.3, 7.0 Hz, 1H), 7.30 (d, J = 8.0 Hz, 1H), 7.48 (d, J = 7.4 Hz, 1H), 7.87 (br s, NH).
Mechanism of Action: Monoamine Oxidase Inhibition
The primary pharmacological action of this compound is the inhibition of monoamine oxidase A (MAO-A).[1] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[1] By inhibiting MAO-A, this compound effectively increases the synaptic levels of these neurotransmitters, which is the underlying principle for its potential therapeutic effects in neurological and psychiatric disorders.[1] Several studies on related tetrahydro-beta-carboline derivatives have demonstrated reversible and competitive inhibition of MAO-A.[7]
Preclinical Pharmacology and Potential Applications
This beta-carboline derivative has demonstrated a spectrum of biological activities in preclinical studies, suggesting its potential for development in several therapeutic areas.
Neuroprotective Effects
The MAO-A inhibitory activity of this compound suggests its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases like Parkinson's disease.[7][8] The neuroprotective effects of beta-carbolines are thought to be mediated through the modulation of neurotransmitter levels and the reduction of oxidative stress.[8] In vivo studies on related beta-carbolines have shown restorative effects in animal models of Parkinson's disease.[9] For instance, in a rat model where dopamine levels were depleted by the neurotoxin 1-methyl-4-phenyl-pyridinium ion (MPP+), subsequent treatment with a related beta-carboline reversed the dopamine depletion and restored the number of tyrosine hydroxylase-immunoreactive cells in the substantia nigra.[9] The proposed mechanism for this restorative action includes an increase in the activity of complex I of the mitochondrial respiratory chain and the induction of neurotrophic factors.[9]
Antiparasitic Activity
In vitro studies have demonstrated the selective cytotoxicity of 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline against the epimastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease.[1]
Table 2: Antiparasitic Activity
| Parasite | Activity Metric | Value | Reference(s) |
| Trypanosoma cruzi | IC₅₀ | 14.9 µM | [1] |
This selective toxicity, with low impact on mammalian cells, highlights its potential as a lead compound for the development of new antiparasitic drugs.[1]
Antifungal Activity
Derivatives of the tetrahydro-β-carboline scaffold have shown promising antifungal activity against various plant pathogenic fungi.[10] Structure-activity relationship studies have revealed that modifications at the piperidine nitrogen can significantly enhance antifungal potency.
Table 3: Antifungal Activity of a Related Derivative
| Pathogen | Activity Metric | Value | Reference(s) |
| Rice pathogens | MIC | 0.1 µg/mL | [1] |
The broad-spectrum fungicidal activity of some derivatives suggests the potential for developing novel agrochemical or pharmaceutical antifungal agents.
Antitumor Activity
Preliminary studies suggest that 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline and its derivatives may possess antitumor properties.[1] The proposed mechanism involves the induction of apoptosis in cancer cells.[1] In vivo studies on mice with various beta-carboline derivatives have shown significant cytotoxic activities against human tumor cell lines.[5][8] The introduction of certain substituents at positions 2 and 9 of the beta-carboline core has been shown to enhance antitumor potency.[5][8]
Analytical Methodologies
The characterization and quantification of 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline and its derivatives are typically achieved using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC coupled with fluorescence or mass spectrometry (MS) detection is a sensitive and reliable method for the analysis of tetrahydro-beta-carbolines.[11]
Illustrative HPLC-MS/MS Workflow:
Sources
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. Studies on the interaction between 1,2,3,4-tetrahydro-beta-carboline and cigarette smoke: a potential mechanism of neuroprotection for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinsons Disease: An Overview - Shome - Current Medicinal Chemistry [rjpbr.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of tetrahydro-beta-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Enigma of the Sun-Seekers: A Technical History of β-Carboline Alkaloids
For centuries, the seeds of plants like Peganum harmala have been used in traditional ceremonies and medicines, their potent psychoactive effects attributed to the realm of the spiritual. It was not until the dawn of modern chemistry that the enigmatic compounds responsible for these profound experiences, the β-carboline alkaloids, began to reveal their secrets. This in-depth technical guide navigates the fascinating journey of discovery of this remarkable class of molecules, from their ancient roots to their contemporary significance in neuroscience and drug development. We will delve into the historical milestones of their isolation, the elegant evolution of their synthesis, the unraveling of their complex pharmacology, and the analytical advancements that have illuminated their path.
From Ancient Rituals to the Chemist's Bench: The Dawn of Discovery
The story of β-carboline alkaloids is inextricably linked to the history of human culture. The earliest tangible evidence of the use of a β-carboline-containing plant, Peganum harmala (Syrian Rue), dates back nearly 2,700 years in Arabia, where it was used in fumigation rituals, likely for its medicinal and psychoactive properties.[1][2] This ancient wisdom, passed down through generations, hinted at the presence of powerful bioactive compounds long before the advent of chemical analysis.
The first crucial step towards understanding these compounds was taken in 1841 when Göbel isolated a crystalline substance from the seeds of Peganum harmala, which he named "harmaline".[3] Shortly after, in 1847, J. Fritsch isolated another, related alkaloid from the same source, which was named "harmine".[3] These initial isolations marked a pivotal moment, shifting the study of these potent plant constituents from the realm of ethnobotany to the rigorous discipline of chemistry. However, the true chemical nature of these "harmala alkaloids" remained a puzzle for several decades. It was not until the early 20th century that the structural elucidation of these molecules began in earnest, culminating in the correct identification of the tricyclic β-carboline skeleton of harmine in 1919 and its first total synthesis in 1927.[3]
Key Milestones in the Early Discovery of Harmala Alkaloids
| Year | Milestone | Key Figure(s) | Significance |
| ~700 BCE | Earliest documented use of Peganum harmala | Ancient Arabian cultures | Evidence of long-standing human interaction with β-carboline-containing plants.[1][2] |
| 1841 | Isolation of harmaline | Göbel | First isolation of a pure β-carboline alkaloid.[3] |
| 1847 | Isolation of harmine | J. Fritsch | Discovery of a second key harmala alkaloid.[3] |
| 1919 | Correct structural elucidation of harmine | Perkin and Robinson | Revealed the fundamental tricyclic β-carboline structure. |
| 1927 | First total synthesis of harmine | Späth | Confirmed the proposed structure and opened the door to synthetic analogues. |
Unveiling the Molecular Architecture: The Art and Science of Synthesis
The elucidation of the β-carboline structure ignited a flurry of synthetic activity aimed at preparing these and related molecules in the laboratory. This endeavor not only provided a definitive proof of their structure but also enabled the creation of a vast array of analogues for pharmacological investigation. The history of β-carboline synthesis is a testament to the ingenuity of organic chemists, with several key name reactions becoming cornerstones of indole alkaloid chemistry.
The Pictet-Spengler Reaction: A Biomimetic Masterpiece
The Pictet-Spengler reaction, first reported in 1911, stands as the most prominent and widely used method for the synthesis of tetrahydro-β-carbolines, the biosynthetic precursors to the fully aromatic β-carbolines.[4][5] This elegant reaction mimics the natural biosynthetic pathway, involving the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
Experimental Protocol: A Classic Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline
-
Reaction Setup: To a solution of tryptamine (1.60 g, 10 mmol) in ethanol (50 mL) is added acetaldehyde (0.53 mL, 12 mmol).
-
Acid Catalysis: Concentrated sulfuric acid (0.5 mL) is added dropwise to the stirred solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.
-
Workup: The solvent is removed under reduced pressure. The residue is dissolved in water (50 mL) and washed with diethyl ether (2 x 25 mL). The aqueous layer is then basified with a 2M sodium hydroxide solution to pH 10 and extracted with dichloromethane (3 x 50 mL).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography on silica gel.
The Bischler-Napieralski and Graebe-Ullmann Reactions: Expanding the Synthetic Toolkit
While the Pictet-Spengler reaction is paramount, other synthetic strategies have also played a significant role in the history of β-carboline chemistry. The Bischler-Napieralski reaction , typically used for the synthesis of dihydroisoquinolines, has been adapted for the preparation of dihydro-β-carbolines from N-acyltryptamines.[6][7][8][9] This method involves the cyclization of the amide using a dehydrating agent such as phosphorus oxychloride.
The Graebe-Ullmann reaction , on the other hand, offers a route to the fully aromatic carbazole ring system through the deoxygenation of N-phenylnitrones.[10][11][12][13] While less common for β-carboline synthesis, it represents an alternative approach to constructing the core heterocyclic framework.
From "Psychotoxins" to Therapeutic Leads: The Pharmacological Saga
The initial interest in β-carboline alkaloids was undoubtedly fueled by their pronounced psychoactive effects. Early researchers often referred to them as "psychotoxins." However, as scientific understanding progressed, a more nuanced and complex pharmacological profile emerged.
A pivotal breakthrough came with the discovery that harmala alkaloids are potent, reversible inhibitors of monoamine oxidase A (MAO-A).[][15][16] This enzyme is responsible for the breakdown of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, β-carbolines increase the levels of these neurotransmitters, leading to their antidepressant and stimulant effects. This discovery not only explained the traditional uses of these plants but also opened up new avenues for the development of antidepressant drugs.
Further research revealed a broader spectrum of pharmacological activities. β-carbolines were found to interact with various other receptor systems in the central nervous system, including benzodiazepine and imidazoline receptors.[17][18] This multifaceted pharmacology contributes to their diverse effects, which can range from anxiolytic to anxiogenic depending on the specific compound and dosage.
The Evolving Understanding of β-Carboline Pharmacology
| Era | Key Discovery/Understanding | Significance |
| Ancient Times - Early 20th Century | Observation of psychoactive and medicinal effects. | Traditional knowledge base for later scientific inquiry. |
| Mid-20th Century | Identification as "psychotoxins" and central nervous system stimulants. | Early, simplistic view of their pharmacological action. |
| Late 20th Century | Discovery of potent and reversible MAO-A inhibition. | Mechanistic explanation for antidepressant and psychoactive effects.[][15][16] |
| Late 20th - 21st Century | Identification of interactions with benzodiazepine, imidazoline, and other receptors. | Revelation of a complex and multifaceted pharmacological profile.[17][18] |
| 21st Century | Investigation into anti-cancer, anti-parasitic, and neuroprotective properties. | Expansion of potential therapeutic applications beyond neuroscience. |
Illuminating the Invisible: The Evolution of Analytical Techniques
The journey of discovery of β-carboline alkaloids has been paralleled by the development of increasingly sophisticated analytical techniques. The initial isolation and characterization in the 19th and early 20th centuries relied on classical methods of organic chemistry, such as crystallization, melting point determination, and elemental analysis.
The mid-20th century saw the advent of spectroscopic techniques, which revolutionized the field. Ultraviolet-visible (UV-Vis) spectroscopy provided early clues about the aromatic nature of these compounds, while infrared (IR) spectroscopy helped to identify key functional groups. The development of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) in the latter half of the 20th century provided the definitive tools for unambiguous structural elucidation.
In recent decades, the combination of chromatographic separation techniques with highly sensitive detectors has enabled the analysis of complex mixtures and the quantification of trace amounts of β-carboline alkaloids in various matrices, from plant extracts to biological fluids.[19][20][21] High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometric detection is now the gold standard for the analysis of these compounds.[19][20][21]
Conclusion: A Future Rooted in a Rich Past
The journey of the β-carboline alkaloids, from their ancient use in shamanic rituals to their current status as powerful tools in neuroscience and drug discovery, is a compelling example of the synergy between traditional knowledge and modern science. The initial observations of their profound effects on the human psyche spurred centuries of scientific inquiry, leading to the isolation of pure compounds, the elucidation of their intricate structures, the development of elegant synthetic routes, and a deep understanding of their complex pharmacology. As research continues to uncover new biological activities and potential therapeutic applications, the story of the β-carboline alkaloids serves as a powerful reminder of the rich chemical diversity of the natural world and the enduring quest to understand and harness its potential for the benefit of humankind.
References
-
G. W. Gribble. (2021). Methodologies for the Synthesis of β-Carbolines. LJMU Research Online. Retrieved from [Link]
-
Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]
-
Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. NIH Public Access. Retrieved from [Link]
-
Tuama, Z. (n.d.). PHARMACOGNOSY 3RD CLASS Isolation of Harmala alkaloids from Peganum harmala. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Li, W., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 19(6), 8035-8048. Retrieved from [Link]
-
Reddy, T. S., et al. (2014). One pot synthesis of 1-substituted tetrahydro-β-carbolines by Bischler–Napieralski cyclization. Journal of Chemical Sciences, 126(5), 1491-1497. Retrieved from [Link]
-
De Vos, H. (2016). A harm-reduction approach to the isolation of harmine and its hydrogenated derivatives from Peganum Harmala seed in low-tech settings. Zenodo. Retrieved from [Link]
-
Lukin, A. S., et al. (2020). One-Pot Reaction Sequence: N-Acylation/Pictet–Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues. The Journal of Organic Chemistry, 85(15), 9684-9696. Retrieved from [Link]
-
Wang, X., et al. (2008). Separation and purification of harmine and harmaline from Peganum harmala using pH-zone-refining counter-current chromatography. Journal of Separation Science, 31(20), 3543-3547. Retrieved from [Link]
-
Milen, M., & Ábrányi-Balogh, B. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 26(3), 663. Retrieved from [Link]
-
Bamgbose, S. O., Dramane, K. L., & Okogun, J. I. (1977). Synthesis and preliminary pharmacological studies of 1-ethyl-beta-carboline. Planta Medica, 31(2), 193-200. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and purification of harmine and harmaline from Peganum harmala using pH-zone-refining counter-current chromatography. Retrieved from [Link]
-
Herraiz, T., & Guillén, H. (2010). Beta-Carboline Alkaloids in Peganum Harmala and Inhibition of Human Monoamine Oxidase (Mao). Food and Chemical Toxicology, 48(3), 839-45. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of human monoamine oxidase-A (MAO-A) by P. harmala seed. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of δ‐carboline by Graebe‐Ullmann reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of β‐carboline through Pictet‐Spengler reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Pictet‐Spengler synthesis of β‐carboline 21. Retrieved from [Link]
-
SciSpace. (n.d.). β-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) (2010). Retrieved from [Link]
-
International Journal of Fauna and Biological Studies. (2024). Beta-Carboline Alkaloids: An Integrative Review of Chemistry, Structure–Activity Relationships and Pharmacological Significance. Retrieved from [Link]
-
Kumar, A., & Singh, A. (2017). A review on medicinal importance, pharmacological activity and bioanalytical aspects of beta-carboline alkaloid ''Harmine''. Asian Pacific Journal of Tropical Biomedicine, 7(5), 460-466. Retrieved from [Link]
-
Li, Y., et al. (2017). Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. Molecules, 22(10), 1645. Retrieved from [Link]
-
Cao, R., et al. (2007). β-Carboline Alkaloids: Biochemical and Pharmacological Functions. Current Medicinal Chemistry, 14(4), 479-500. Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis of β-carboline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of β-carbolines (microreview). Retrieved from [Link]
-
International Journal of Pharmaceutical and Allied Research. (n.d.). Therapeutic journey of synthetic betacarboline derivatives: A short review. Retrieved from [Link]
-
Szabó, L., et al. (2016). Studies on the syntheses of β-carboline alkaloids brevicarine and brevicolline. Beilstein Journal of Organic Chemistry, 12, 1956-1963. Retrieved from [Link]
-
ResearchGate. (n.d.). A review on β-carboline alkaloids and their distribution in foodstuffs: A class of potential functional components or not?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of carbazole via Graebe‐Ullmann reaction. Retrieved from [Link]
-
Herraiz, T., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9143-9153. Retrieved from [Link]
-
Nantka-Namirski, P. (1961). [Graebe-Ullmann method in the synthesis of carbolines. II. Synthesis of 2,4-dimethyl-alpha-carboline derivatives]. Acta Poloniae Pharmaceutica, 18, 449-460. Retrieved from [Link]
-
ResearchGate. (n.d.). Beta-Carboline Alkaloids: An Integrative Review of Chemistry, Structure–Activity Relationships and Pharmacological Significance. Retrieved from [Link]
-
Nantka-Namirski, P., & Zieleniak, J. (1977). [Carboline synthesis by the Graebe-Ullmann method. V. Synthesis and transformations of gamma-carboline N-oxide]. Acta Poloniae Pharmaceutica, 34(5), 455-458. Retrieved from [Link]
-
Cho, Y., et al. (2024). Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. Foods, 13(15), 2281. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a simultaneous analytical method for the dietary exposure determination of β-Carboline alkaloids in foods. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of β-Carboline Alkaloids. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. ijfmr.com [ijfmr.com]
- 3. A review on medicinal importance, pharmacological activity and bioanalytical aspects of beta-carboline alkaloid ‘‘Harmine’’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. ijpar.com [ijpar.com]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Bischler napieralski reaction | PPTX [slideshare.net]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [Graebe-Ullmann method in the synthesis of carbolines. II. Synthesis of 2,4-dimethyl-alpha-carboline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Carboline synthesis by the Graebe-Ullmann method. V. Synthesis and transformations of gamma-carboline N-oxide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride via Pictet-Spengler reaction
Application Note & Protocol
Robust Synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline Hydrochloride via the Pictet-Spengler Reaction
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride. The core of this synthesis is the Pictet-Spengler reaction, a powerful and efficient method for constructing the tetrahydro-β-carboline scaffold, which is a privileged pharmacophore in numerous natural products and pharmaceutical agents.[1][2] This protocol details a reliable procedure starting from tryptamine and benzaldehyde, offering in-depth mechanistic insights, step-by-step instructions, and key considerations for process optimization. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a robust method for accessing this important class of heterocyclic compounds.
Introduction: The Significance of the Pictet-Spengler Reaction
Discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction has become a cornerstone of heterocyclic chemistry.[3][4] It facilitates the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield tetrahydroisoquinolines or, in the case of tryptamines, tetrahydro-β-carbolines.[5][6] The reaction's efficiency and atom economy make it highly valuable in both academic and industrial settings.[3] The target molecule, 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline, serves as a crucial intermediate and a scaffold for developing compounds with potential neuroactive properties, including monoamine oxidase (MAO) inhibition.[7] This guide explains the causality behind the chosen reaction conditions to ensure reproducibility and high yield.
Reaction Principle and Mechanism
The synthesis proceeds via a classic acid-catalyzed Pictet-Spengler mechanism. The reaction is driven by the formation of a highly electrophilic iminium ion, which is susceptible to intramolecular attack by the electron-rich indole ring system.[3][8]
The key mechanistic steps are:
-
Imine Formation: The primary amine of tryptamine performs a nucleophilic attack on the carbonyl carbon of benzaldehyde. Subsequent dehydration yields the corresponding Schiff base (an imine).
-
Iminium Ion Generation: Under acidic conditions, the imine nitrogen is protonated, forming a highly electrophilic iminium ion. This step is critical, as the imine itself is generally not electrophilic enough to induce cyclization.[3][6]
-
Intramolecular Cyclization (Electrophilic Aromatic Substitution): The C2 position of the indole nucleus, being highly nucleophilic, attacks the iminium carbon. This forms a new carbon-carbon bond and a transient spirocyclic intermediate, which disrupts the indole's aromaticity.[3][4]
-
Rearomatization: A final deprotonation step at C2 restores the aromaticity of the indole ring, yielding the stable tetrahydro-β-carboline product.[8]
Caption: Mechanism of the Pictet-Spengler Reaction.
Experimental Application & Protocols
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio | Supplier |
| Tryptamine | C₁₀H₁₂N₂ | 160.22 | 5.00 g | 31.2 | 1.0 | Sigma-Aldrich |
| Benzaldehyde | C₇H₆O | 106.12 | 3.64 g (3.5 mL) | 34.3 | 1.1 | Acros Organics |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | ~2.4 mL | 31.2 | 1.0 | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - | VWR |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 100 mL | - | - | LabChem |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | - | EMD |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 100 mL | - | - | J.T. Baker |
| Hydrochloric Acid (in Et₂O) | HCl | 36.46 | As needed | - | - | Sigma-Aldrich |
Essential Safety Precautions
All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Tryptamine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10]
-
Benzaldehyde: Harmful if swallowed or inhaled. Combustible liquid.[11]
-
Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe skin burns and eye damage.
-
Dichloromethane (DCM): Suspected carcinogen. Handle with care.
Step-by-Step Synthesis Protocol
Part A: Synthesis of the Free Base (1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tryptamine (5.00 g, 31.2 mmol).
-
Dissolution: Add dichloromethane (100 mL) and stir until the tryptamine is fully dissolved.
-
Reagent Addition: Add benzaldehyde (3.5 mL, 34.3 mmol, 1.1 eq.) to the solution in a single portion.
-
Catalyst Addition: Cool the flask in an ice-water bath. Slowly add trifluoroacetic acid (2.4 mL, 31.2 mmol, 1.0 eq.) dropwise over 5 minutes. The addition is exothermic, and a color change may be observed.
-
Causality Note: The use of a strong acid like TFA is crucial for efficiently protonating the intermediate Schiff base to form the reactive iminium ion, thereby driving the reaction forward.[6] Running the reaction at 0°C initially helps to control the exothermic reaction upon acid addition.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 9:1 DCM/Methanol).
-
Work-up & Neutralization: Once the reaction is complete, transfer the mixture to a separatory funnel. Carefully add saturated sodium bicarbonate solution (~100 mL) in portions to quench the acid.
-
Safety Note: CO₂ evolution will occur. Vent the separatory funnel frequently.
-
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine all organic layers.
-
Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of DCM.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude free base, often as a pale yellow solid or oil.[12]
Part B: Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the crude free base in a minimal amount of diethyl ether (~50-70 mL) in an Erlenmeyer flask. Gentle warming may be required.
-
Precipitation: While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until no further precipitation is observed. The white hydrochloride salt should precipitate immediately.
-
Causality Note: Converting the free base to its hydrochloride salt increases its stability, crystallinity, and often simplifies handling and purification.[7] The salt form is also typically more suitable for biological assays due to its improved water solubility.
-
-
Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold diethyl ether (2 x 15 mL) to remove any soluble impurities.
-
Drying: Dry the product under vacuum to yield 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride as a white to off-white crystalline solid.
-
Expected Yield: 75-85%.
-
Melting Point (Literature): ~240-243 °C.[13]
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure. Spectroscopic data should be consistent with literature values.[13][14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base (C₁₇H₁₆N₂, MW = 248.13 g/mol ) or the cation of the salt.[12][15]
-
Melting Point: To assess purity. A sharp melting point close to the literature value indicates high purity.
Experimental Workflow Visualization
The entire synthetic process can be summarized in the following workflow diagram.
Caption: Synthetic Workflow Diagram.
Conclusion
This application note details a validated and reliable protocol for the synthesis of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride using the Pictet-Spengler reaction. By providing clear, step-by-step instructions and explaining the scientific rationale behind critical steps, this guide enables researchers to efficiently produce high-purity material for further investigation in medicinal chemistry and pharmacology.
References
-
The Pictet-Spengler Reaction Updates Its Habits. MDPI.
-
Pictet–Spengler reaction. Wikipedia.
-
Pictet–Spengler reaction. Grokipedia.
-
Synthetic versus enzymatic pictet-spengler reaction: An overview. Bentham Science.
-
Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. PubMed Central.
-
Pictet-Spengler Reaction. J&K Scientific LLC.
-
Pictet-Spengler reaction. chemeurope.com.
-
The Pictet-Spengler Reaction Updates Its Habits. PubMed.
-
The Pictet-Spengler Reaction Updates Its Habits. ResearchGate.
-
Synthetic Versus Enzymatic Pictet-Spengler Reaction: An Overview. Bentham Science.
-
Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.
-
Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts. ACS Publications.
-
Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. Royal Society of Chemistry.
-
Tryptamine Safety Data Sheet. Santa Cruz Biotechnology.
-
Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. PubMed Central.
-
Tryptamine Safety Data Sheet. Cayman Chemical.
-
Benzaldehyde Safety Data Sheet. Sigma-Aldrich.
-
Scope of the aqueous Pictet-Spengler reaction using tryptamine and four different aldehydes facilitated by l-tartaric acid. ResearchGate.
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PubMed Central.
-
1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride. Benchchem.
-
A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water. PubMed Central.
-
1-PHENYL-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE 3790-45-2 wiki. Guidechem.
-
Tryptamine hydrochloride Safety Data Sheet. Thermo Fisher Scientific.
-
1-Phenyl-2,3,4,9-tetrahydro-1H-$b-carboline - MS (GC) - Spectrum. SpectraBase.
-
Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives. ResearchGate.
-
1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline. Chemical Synthesis Database.
-
Safety Data Sheet: Benzaldehyde. Carl ROTH.
-
This compound. Santa Cruz Biotechnology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Pictet-Spengler_reaction [chemeurope.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. carlroth.com [carlroth.com]
- 12. Page loading... [wap.guidechem.com]
- 13. A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. dev.spectrabase.com [dev.spectrabase.com]
Application Note: A Detailed Protocol for the Pictet-Spengler Synthesis of β-Carbolines
Abstract
The Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, providing an efficient and versatile pathway for the synthesis of tetrahydro-β-carbolines (THBCs).[1][2] This structural motif is a privileged scaffold found in a vast array of natural alkaloids and pharmacologically active compounds.[3][4] This application note provides a comprehensive guide to the Pictet-Spengler synthesis of β-carbolines, grounded in mechanistic understanding and practical, field-proven insights. We will detail the reaction mechanism, offer a robust step-by-step experimental protocol, discuss key parameters for optimization, and provide a troubleshooting guide to ensure reliable and reproducible outcomes.
The Scientific Foundation: Mechanism of the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a two-step acid-catalyzed process involving the condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic cyclization.[1][5] In the context of β-carboline synthesis, the archetypal starting material is a tryptamine derivative.
The reaction proceeds through the following key stages:
-
Imine Formation: The amine nitrogen of the tryptamine derivative performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields a Schiff base, or imine.
-
Iminium Ion Generation: Under acidic conditions, the imine nitrogen is protonated, forming a highly electrophilic iminium ion. This step is the driving force for the reaction, as the imine itself is often not electrophilic enough for the subsequent cyclization.[5]
-
Intramolecular Cyclization: The electron-rich indole ring, specifically the nucleophilic C3 position, attacks the electrophilic iminium ion. This can proceed via two pathways: a direct attack at the indole C2 position or, more commonly, an attack at the C3 position to form a spiroindolenine intermediate.[3]
-
Rearrangement and Deprotonation: The spiroindolenine intermediate undergoes a rapid rearrangement, followed by deprotonation, to restore aromaticity and yield the final 1,2,3,4-tetrahydro-β-carboline product.[5]
The choice of acid catalyst is critical; an insufficient amount will not activate the imine effectively, while an excessive amount can protonate the starting tryptamine, rendering it non-nucleophilic.[1]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Progress in Pictet‐Spengler β‐Carboline Synthesis under Green Conditions | Semantic Scholar [semanticscholar.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Application and Protocol Guide for the HPLC Analysis of Beta-Carboline Compounds
Introduction: The Significance of Beta-Carboline Analysis
Beta-carbolines (β-carbolines) are a large group of naturally occurring and synthetic indole alkaloids with a tricyclic pyrido[3,4-b]indole structure.[1] Their presence spans across various plant species, such as Peganum harmala and Passiflora spp., and they can also be formed endogenously in mammals or during the thermal processing of protein-rich foods like coffee and meat.[2][3] The pharmacological and toxicological profiles of β-carbolines are of significant interest to researchers, scientists, and drug development professionals. These compounds exhibit a wide range of biological activities, including neurotoxic, neuroprotective, psychoactive, and antitumor effects, primarily through their interaction with various receptors and enzymes in the body.[4]
Given their potent biological activities and widespread occurrence, the accurate and sensitive quantification of β-carbolines in diverse matrices is crucial. High-Performance Liquid Chromatography (HPLC) has emerged as the premier analytical technique for this purpose due to its high resolution, sensitivity, and versatility. This guide provides a comprehensive overview of the HPLC analysis of β-carboline compounds, offering detailed application notes and robust protocols for their extraction, separation, and detection in various sample types.
Core Principles of HPLC for Beta-Carboline Analysis
The successful HPLC analysis of β-carbolines hinges on a thorough understanding of their physicochemical properties and the principles of chromatography. Beta-carbolines are generally basic compounds, and their separation is most effectively achieved using reversed-phase chromatography.
Stationary Phase Selection: The Central Role of C18 Columns
The choice of the stationary phase is critical for achieving optimal separation. For β-carboline analysis, reversed-phase columns, particularly those with a C18 (octadecylsilyl) stationary phase , are the industry standard. The nonpolar C18 stationary phase interacts with the relatively nonpolar tricyclic ring structure of the β-carbolines, allowing for their retention and separation based on subtle differences in their hydrophobicity. The use of modern, high-purity silica-based C18 columns is recommended to minimize undesirable interactions with residual silanol groups on the silica surface, which can lead to peak tailing, a common issue when analyzing basic compounds.[5]
Mobile Phase Optimization: A Key to Resolution
The mobile phase composition plays a pivotal role in controlling the retention and elution of β-carbolines. A typical mobile phase for reversed-phase HPLC of these compounds consists of a mixture of an aqueous buffer and an organic modifier.
-
Organic Modifiers: Acetonitrile and methanol are the most commonly used organic solvents. Acetonitrile generally provides better peak shapes and lower backpressure compared to methanol.
-
Aqueous Buffer and pH Control: The pH of the aqueous component of the mobile phase is a critical parameter. Since β-carbolines are basic, their charge state is dependent on the pH. To ensure good peak shape and reproducible retention times, it is essential to use a buffered mobile phase. Operating at a low pH (typically between 2 and 4) protonates the β-carboline molecules, which can improve their solubility in the mobile phase and reduce interactions with residual silanols on the stationary phase, thereby minimizing peak tailing.[5] Common buffers include phosphate buffers and formic acid or acetic acid in water.
Detection Techniques: Tailoring to the Analytical Needs
The choice of detector depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
Fluorescence Detection (FLD): Beta-carbolines are naturally fluorescent molecules, making fluorescence detection an exceptionally sensitive and selective technique for their analysis.[6] The excitation and emission wavelengths can be optimized for specific β-carbolines to enhance sensitivity and minimize interferences from co-eluting matrix components.
-
Electrochemical Detection (ECD): This technique offers high sensitivity and selectivity for electrochemically active compounds.[7] Beta-carbolines can be oxidized at a specific potential, and the resulting current is measured.[8] ECD is particularly useful for detecting trace levels of β-carbolines in complex biological and food matrices.
-
UV-Visible (UV/Vis) Detection: While less sensitive than FLD and ECD, UV detection is a robust and widely available technique. The characteristic UV absorbance of the β-carboline ring system allows for their detection, typically in the range of 250-350 nm.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides the highest level of selectivity and structural information. This is the method of choice for unambiguous identification and quantification of β-carbolines in highly complex samples and for metabolomic studies.[3]
Sample Preparation: The Foundation for Accurate Quantification
Effective sample preparation is paramount for reliable HPLC analysis. The primary goals are to extract the target β-carbolines from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection. The choice of sample preparation technique depends on the complexity of the matrix and the physicochemical properties of the analytes.
Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for extracting β-carbolines, particularly from plant materials and some biological fluids. The principle of LLE is based on the differential solubility of the analytes in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For basic compounds like β-carbolines, pH adjustment is a key step.
Protocol for LLE of Beta-Carbolines from Plant Material:
-
Homogenization: Weigh a known amount of the dried and powdered plant material.
-
Basification: Add an alkaline solution (e.g., 1 M NaOH or ammonium hydroxide) to the plant material to deprotonate the β-carboline salts and convert them to their free base form, which is more soluble in organic solvents.
-
Extraction: Add a water-immiscible organic solvent (e.g., dichloromethane, chloroform, or ethyl acetate) and shake or sonicate the mixture to facilitate the transfer of the β-carbolines into the organic phase. Repeat the extraction process two to three times to ensure complete recovery.
-
Combine and Evaporate: Pool the organic extracts and evaporate the solvent to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of the HPLC mobile phase or a compatible solvent.
-
Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.
Solid-Phase Extraction (SPE)
SPE is a more modern and often more efficient technique for sample clean-up and concentration, especially for complex biological matrices like plasma, serum, and urine.[9] It offers advantages over LLE, including higher recovery, better reproducibility, and reduced solvent consumption. The choice of SPE sorbent is critical and depends on the properties of the analytes and the matrix. For β-carbolines, reversed-phase (e.g., C18) or cation-exchange sorbents are commonly used.
Protocol for SPE of Beta-Carbolines from Human Plasma:
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard and 1 mL of a protein precipitating agent (e.g., acetonitrile or methanol). Vortex and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water through it.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the β-carbolines from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC analysis.
Experimental Protocols: HPLC Analysis of Beta-Carbolines
The following are detailed protocols for the HPLC analysis of common β-carbolines in different matrices. These protocols are intended as a starting point and may require optimization for specific applications and instrumentation.
Protocol 1: Analysis of Harman and Harmine in Human Blood by HPLC-FLD
This protocol is adapted for the sensitive quantification of harman and harmine in human blood samples.[6]
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 17.5 mM Potassium Phosphate Buffer (pH 6.5) : Methanol (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Fluorescence Detector | Excitation: 300 nm, Emission: 430 nm |
Step-by-Step Procedure:
-
Sample Preparation (LLE):
-
To 3 mL of whole blood, add an internal standard.
-
Add 5 mL of an extraction solvent mixture of ethyl acetate and methyl-tert-butyl ether (2:98, v/v) under alkaline conditions (pH ~9-10 with NaOH).
-
Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube. Repeat the extraction twice.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 250 µL of methanol.
-
-
HPLC Analysis:
-
Inject 20 µL of the reconstituted sample into the HPLC system.
-
Run the analysis under the specified isocratic conditions.
-
Identify and quantify harman and harmine based on their retention times and peak areas relative to a calibration curve prepared with standards.
-
Protocol 2: Analysis of Harmine and Harmaline in Peganum harmala Seeds by HPLC-UV
This protocol is suitable for the quantification of the major alkaloids in Peganum harmala seeds.[10][11]
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM Potassium Phosphate Buffer (pH 7.0) : Acetonitrile (100:30, v/v) |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| UV Detector | 330 nm |
Step-by-Step Procedure:
-
Sample Preparation (LLE):
-
Grind the Peganum harmala seeds to a fine powder.
-
To 1 g of the powdered seeds, add 25 mL of 2% v/v hydrochloric acid solution.
-
Filter the mixture and extract the filtrate three times with 10 mL of petroleum ether to remove non-polar impurities.
-
Basify the aqueous layer to pH 10 with ammonium hydroxide.
-
Extract the basified solution three times with 25 mL of chloroform.
-
Combine the chloroform extracts and evaporate to dryness.
-
Dissolve the residue in 10 mL of methanol and filter through a 0.45 µm filter.
-
-
HPLC Analysis:
-
Inject 20 µL of the filtered sample extract into the HPLC system.
-
Perform the analysis using the isocratic mobile phase.
-
Quantify harmine and harmaline by comparing their peak areas to those of known standards.
-
Method Validation: Ensuring Trustworthy Results
The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose. The validation process should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][12][13]
Key Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Troubleshooting Common Issues in Beta-Carboline Analysis
Even with a well-developed method, analytical challenges can arise. Below are some common problems encountered during the HPLC analysis of β-carbolines and their potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Mobile phase pH too close to the pKa of the analytes. - Column overload. | - Use a modern, end-capped C18 column. - Lower the mobile phase pH (e.g., to 2.5-3.5). - Add a competing base like triethylamine to the mobile phase (use with caution as it can affect column lifetime). - Reduce the sample concentration. |
| Poor Resolution | - Inappropriate mobile phase composition. - Column degradation. | - Optimize the organic solvent to aqueous buffer ratio. - Consider using a gradient elution. - Replace the column. |
| Matrix Effects (in LC-MS) | - Co-eluting endogenous or exogenous compounds suppressing or enhancing the analyte signal. | - Improve sample clean-up using a more selective SPE protocol. - Optimize chromatographic separation to resolve the analyte from interfering compounds. - Use a stable isotope-labeled internal standard. |
| Low Sensitivity | - Suboptimal detector settings. - Inefficient sample extraction and concentration. | - Optimize the excitation and emission wavelengths for FLD or the applied potential for ECD. - Improve the efficiency of the sample preparation method to achieve higher analyte recovery and concentration. |
Visualizing the Workflow
The following diagrams illustrate the typical workflows for the HPLC analysis of beta-carbolines from different sample matrices.
Sources
- 1. ejgm.co.uk [ejgm.co.uk]
- 2. Targeted and Non-Targeted HPLC Analysis of Coffee-Based Products as Effective Tools for Evaluating the Coffee Authenticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Comparison of Supported Liquid Extraction and Solid Phase Extraction o" by Taylor Hood [aquila.usm.edu]
- 4. Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. Determination of Harmane and Harmine in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. scialert.net [scialert.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
A Robust LC-MS/MS Method for the Sensitive Detection of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, robust, and highly sensitive method for the quantification of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline from a biological matrix using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline is a member of the tetrahydro-β-carboline (THBC) family, a class of compounds with significant neurological and potential therapeutic activities. Given their relevance in pharmacology and drug discovery, a reliable analytical method is crucial for pharmacokinetic, metabolic, and toxicological studies. This protocol provides a comprehensive workflow, including sample preparation from plasma, optimized chromatographic conditions, and mass spectrometric parameters for selective and sensitive detection.
Introduction and Scientific Background
The β-carboline alkaloids are a large group of natural and synthetic indole alkaloids, many of which exhibit significant biological activity.[1] The tetrahydro-β-carboline (THBC) scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in compounds with anticancer, antifungal, and antiviral properties.[2] 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline, the analyte of interest, is synthesized via the Pictet-Spengler reaction and serves as a key intermediate for more complex derivatives.[2][3] Its potential as a pharmacologically active agent necessitates a precise and accurate method for its detection in complex biological samples, which can be endogenously present or administered in preclinical studies.[4]
LC-MS/MS is the gold standard for bioanalytical testing due to its superior sensitivity and selectivity.[5] This method combines the separation power of high-performance liquid chromatography (HPLC) with the precise detection and structural elucidation capabilities of tandem mass spectrometry (MS/MS). The protocol described herein utilizes electrospray ionization (ESI) in positive mode, which is ideal for nitrogen-containing compounds like β-carbolines, followed by Multiple Reaction Monitoring (MRM) for quantification, ensuring minimal interference from matrix components.[6]
Analyte Structure and Properties
-
Compound: 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline
-
Form: Typically handled as the hydrochloride salt for improved solubility. The analysis detects the free base.
-
Molecular Formula (Free Base): C₁₇H₁₆N₂
-
Monoisotopic Mass (Free Base): 248.1313 g/mol
-
Protonated Adduct [M+H]⁺: 249.1392 m/z
Principle of the Method
The method is based on the extraction of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline from a plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry.
-
Sample Preparation: Proteins in the plasma sample are first precipitated with a cold organic solvent. The analyte is then isolated from the remaining matrix components using liquid-liquid extraction (LLE). This step is critical for removing phospholipids and other interferences that can cause ion suppression in the mass spectrometer.[7][8]
-
Liquid Chromatography (LC): The extracted sample is injected onto a reverse-phase C18 column. A gradient elution with acidic mobile phases ensures that the analyte is protonated, leading to sharp, well-defined chromatographic peaks and efficient separation from any co-extracted impurities.[6]
-
Mass Spectrometry (MS/MS): The column eluent is directed to an electrospray ionization (ESI) source operating in positive ion mode. The protonated molecule of the analyte (the precursor ion) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This highly selective MRM transition allows for accurate quantification even at very low concentrations.[9]
Experimental Workflow
The overall analytical process is depicted in the following workflow diagram.
Caption: A streamlined workflow from sample preparation to final data analysis.
Materials, Reagents, and Equipment
-
Analyte: 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline Hydrochloride (Reference Standard, >98% purity)
-
Internal Standard (IS): Deuterated analog (e.g., 1-Phenyl-d5-2,3,4,9-tetrahydro-1H-β-carboline) or a structurally similar compound not present in the matrix.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water, Ethyl Acetate (all LC-MS grade).
-
Reagents: Formic Acid (LC-MS grade), Ammonium Formate (optional buffer).
-
Biological Matrix: Blank human or animal plasma (K2-EDTA anticoagulant).
-
Equipment:
-
HPLC or UHPLC system (e.g., Agilent 1290, Waters Acquity, Sciex ExionLC).[6]
-
Tandem mass spectrometer with ESI source (e.g., Sciex Triple Quad, Waters Xevo TQ, Thermo TSQ).
-
Analytical balance, vortex mixer, centrifuge, nitrogen evaporator.
-
Calibrated micropipettes and polypropylene tubes.
-
LC Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm).[6]
-
Detailed Experimental Protocols
Preparation of Standards
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard, dissolve in 10 mL of methanol.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of 50:50 Methanol:Water.
-
Calibration Standards (0.1 to 100 ng/mL): Perform serial dilutions from the working stock solution into blank, processed plasma to create a calibration curve. A typical range might include 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.
| Parameter | Description |
| Stock Solution | 1 mg/mL in Methanol |
| Working Stock | 10 µg/mL in 50% Methanol |
| Calibration Range | 0.1 - 100 ng/mL |
| Internal Standard | 10 ng/mL (spiked into all samples) |
Sample Preparation Protocol
-
Aliquot: Pipette 100 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL polypropylene tube.
-
Spike IS: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL) to all tubes except for the double blank (blank matrix without IS).
-
Vortex: Briefly vortex mix for 10 seconds.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Liquid-Liquid Extraction: Carefully transfer the supernatant to a new tube. Add 600 µL of ethyl acetate. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 14,000 rpm for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A (see below). Vortex for 30 seconds.
-
Transfer: Transfer the solution to an autosampler vial for analysis.
LC-MS/MS Conditions
The following tables outline the optimized instrumental parameters. The rationale for these choices is to achieve robust separation and sensitive, specific detection.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| LC System | UHPLC System |
| Column | Kinetex C18, 100 x 2.1 mm, 2.6 µm |
| Column Temp. | 40°C[6] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[6] |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 4.0 | |
| 5.0 | |
| 5.1 | |
| 7.0 |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| MRM Transitions | Analyte |
| Quantifier | |
| Qualifier | |
| Internal Standard |
Results and Discussion
Rationale for Parameter Selection
-
Chromatography: A C18 column provides excellent hydrophobic retention for the aromatic structure of the analyte. The use of formic acid in the mobile phase is crucial; it acts as a proton source, promoting efficient ionization in the ESI source and ensuring good peak shape by preventing silanol interactions on the column.[10] A gradient elution allows for sharp peaks and timely elution of the analyte while washing out more retained matrix components.
-
Mass Spectrometry: Positive mode ESI is chosen because the two nitrogen atoms in the β-carboline structure are readily protonated. The precursor ion of m/z 249.1 corresponds to the protonated free base [M+H]⁺.
Proposed Fragmentation Pathway
The selection of product ions for the MRM transitions is based on the predicted fragmentation of the precursor ion. The most common fragmentation pathways for tetrahydro-β-carbolines involve cleavage of the C-ring.[11] For 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline, the proposed fragmentation is as follows:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the cis to trans isomerization of 1-phenyl-2,3-disubstituted tetrahydro-beta-carbolines at C(1). Evidence for the carbocation-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and quantification of 1,2,3,4-tetrahydro-beta-carboline, 2-methyl-1,2,3,4-tetrahydro-beta-carboline, and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline as in vivo constituents of rat brain and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry | MDPI [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. biotage.com [biotage.com]
- 9. ukm.my [ukm.my]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to the Preparation and Handling of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline Hydrochloride for In Vitro Assays
Abstract
The reliability and reproducibility of in vitro assay data are fundamentally dependent on the precise preparation and handling of test compounds. 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline, a member of the pharmacologically significant tetrahydro-β-carboline family, and its hydrochloride salt present specific challenges related to solubility, stability, and accurate dosing.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the integrity of this compound from solid starting material to the final assay plate. We detail essential protocols for quality control, stock solution preparation, solubility and stability assessments, and the generation of accurate working solutions, thereby establishing a self-validating system to produce high-quality, dependable experimental results.
Introduction: The Imperative for Rigorous Compound Management
The tetrahydro-β-carboline (THβC) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules with a wide spectrum of therapeutic potential, including neuroprotective, antimicrobial, and antitumor activities.[4][5][6][7][8][9] 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride is a specific analogue of interest for various screening campaigns. However, like many small molecules, its behavior in aqueous assay environments can be complex. Issues such as poor solubility, precipitation, or degradation can lead to a significant underestimation of potency and generate misleading structure-activity relationships (SAR).
This application note serves as an authoritative guide to mitigate these risks. By implementing the following protocols, researchers can establish a robust workflow that guarantees the concentration of the compound in solution is both accurate and consistent, a non-negotiable prerequisite for meaningful biological data.
Initial Characterization and Quality Control of Solid Compound
Before any biological experiment, the identity and purity of the starting material must be unequivocally confirmed. Sourcing a compound, even with a supplier's certificate of analysis, does not preclude the need for in-house verification.[10][11] This step is the foundation of data integrity.
Table 1: Physicochemical Properties of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline Hydrochloride
| Property | Value | Reference |
| Systematic (IUPAC) Name | 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride | [5] |
| Molecular Formula | C₁₇H₁₇ClN₂ | [5][12] |
| Molecular Weight | 284.78 g/mol | [5][12] |
| CAS Number | 3574-01-4 | [5] |
| Free Base MW | 248.32 g/mol | [5][13] |
Protocol 1: Purity and Identity Verification
Objective: To confirm the chemical structure and assess the purity of the solid 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride.
Rationale: Mass spectrometry confirms the molecular weight, while NMR spectroscopy provides detailed structural information, confirming atom connectivity. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity, separating the parent compound from any synthesis-related impurities or degradation products.[11][14][15][16]
Methodologies:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Sample Preparation: Prepare a ~1 mg/mL solution in methanol or acetonitrile.
-
HPLC Conditions (Typical):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV/Vis at 254 nm and 280 nm.
-
-
MS Conditions: Use Electrospray Ionization (ESI) in positive mode.
-
Acceptance Criteria:
-
A single major peak should be observed in the UV chromatogram, with purity >95%.
-
The mass spectrum for the major peak should show a prominent ion corresponding to the free base [M+H]⁺ at m/z 249.14.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Acceptance Criteria: The observed chemical shifts, splitting patterns, and integrations must be consistent with the known structure of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline.
-
Preparation of High-Concentration Stock Solutions
Preparing concentrated stock solutions is standard practice to overcome the inaccuracies of weighing milligram or microgram quantities for each experiment and to ensure consistency across multiple assays.[17][18][19]
Causality of Solvent Choice: Dimethyl sulfoxide (DMSO) is the preferred solvent for primary stock solutions in drug discovery due to its high solubilizing power for a wide range of organic molecules.[20] While the hydrochloride salt form is designed to enhance aqueous solubility, creating a high-concentration stock (e.g., 10-50 mM) directly in aqueous buffer is often not feasible. A DMSO stock provides a versatile starting point for subsequent dilutions into various assay media.
Handling of Hydrochloride Salts: As a salt, the compound can be hygroscopic. It is crucial to store the solid material in a desiccator and handle it in an environment with controlled humidity to prevent absorption of water, which would alter the true weight.[21][22]
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
Objective: To accurately prepare a 10 mM stock solution for long-term storage and use in serial dilutions.
Materials:
-
1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride (verified purity).
-
Anhydrous, cell-culture grade DMSO.
-
Analytical balance (readable to at least 0.01 mg).
-
Class A volumetric flask.[17]
-
Amber, screw-cap vials or cryovials for storage.
Procedure:
-
Calculation: Determine the mass required. For 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )
-
Mass = (0.010 mol/L) × (0.001 L) × (284.78 g/mol ) = 0.0028478 g = 2.85 mg.
-
-
Weighing: Accurately weigh out a mass close to the target (e.g., ~3 mg) into a tared weigh boat. Crucially, record the exact mass weighed (e.g., 3.05 mg).[17]
-
Recalculation of Actual Concentration: Use the actual mass to calculate the precise molarity of your stock solution. This is more accurate than trying to weigh an exact amount.[17]
-
Volume to add (mL) = [Mass (mg) / MW ( g/mol )] / Molarity (mM)
-
Volume to add = [3.05 mg / 284.78 g/mol ] / 10 mM = 1.071 mL.
-
-
Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask of appropriate size (e.g., 2 mL). Add approximately 75% of the calculated final volume of DMSO.
-
Solubilization: Vortex or sonicate gently in a water bath until all solid material is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Final Volume: Carefully add DMSO to the calibration mark on the volumetric flask. Cap and invert the flask 15-20 times to ensure homogeneity.
-
Aliquoting and Storage: Dispense the stock solution into small-volume, single-use aliquots (e.g., 20 µL) in amber cryovials. Store at -20°C or -80°C. This practice minimizes freeze-thaw cycles, which can cause compound precipitation or degradation.[20]
Table 2: Recommended Solvents and Storage Conditions
| Solution Type | Primary Solvent | Typical Concentration | Storage Temperature | Notes |
| Solid Compound | N/A | >95% Purity | Room Temp, in Desiccator | Hygroscopic; protect from moisture.[22] |
| Primary Stock | DMSO | 10 - 50 mM | -20°C to -80°C | Aliquot to avoid freeze-thaw cycles. Protect from light.[18][20] |
| Working Solutions | Assay Buffer/Media | 1 nM - 100 µM | 4°C (short-term) | Prepare fresh daily from DMSO stock. Do not store. |
Workflow for Assay Preparation: From Stock to Plate
A systematic approach is required to move from the validated stock solution to the final assay plate. The following diagram and protocols outline this critical path, incorporating essential solubility and stability checks.
Caption: Overall workflow from solid compound to final in vitro assay plate.
Protocol 3: Kinetic Solubility Assessment in Assay Buffer
Objective: To determine the maximum concentration at which the compound remains soluble when diluted from a DMSO stock into an aqueous buffer.
Rationale: This mimics the actual dilution process in an experiment and identifies the "solubility cliff" above which the compound will precipitate, leading to an inaccurate test concentration.[20] The highest concentration tested in an assay should always be below this limit.
Procedure:
-
Prepare a series of dilutions of the 10 mM DMSO stock in DMSO (e.g., from 10 mM down to 0.1 mM).
-
In a 96-well plate, add 198 µL of your final assay buffer (e.g., PBS, HBSS, or cell culture media) to each well.
-
Add 2 µL of each DMSO dilution to the buffer-containing wells (this maintains a constant 1% DMSO concentration). Mix well.
-
Incubate the plate under assay-relevant conditions (e.g., room temperature or 37°C) for 1-2 hours.
-
Analyze for precipitation using a nephelometer (measures light scattering) or by visual inspection against a dark background. Alternatively, centrifuge the plate, collect the supernatant, and analyze the concentration via HPLC.
-
The highest concentration that shows no evidence of precipitation is the kinetic solubility limit.
Protocol 4: Stability Assessment in DMSO and Assay Buffer
Objective: To confirm that the compound does not degrade under storage and assay conditions.
Procedure:
-
Stock Stability: Thaw an aliquot of the 10 mM DMSO stock. Analyze a sample via HPLC (t=0). Leave the aliquot at room temperature for 24 hours and re-analyze. Compare the peak area of the parent compound. A decrease of >5-10% indicates instability.
-
Working Solution Stability: Prepare a working solution of the compound in the final assay buffer at the highest intended assay concentration.
-
Incubate this solution under the exact conditions of the assay (e.g., 37°C, 5% CO₂ for 48 hours).
-
Take samples at various time points (e.g., 0, 2, 8, 24, 48 hours) and analyze by HPLC.
-
Acceptance Criteria: The concentration of the parent compound should remain within 90-95% of the initial concentration throughout the duration of the experiment. The appearance of new peaks would indicate degradation.
Protocol 5: Preparation of a Serial Dilution Series for a 96-Well Plate Assay
Objective: To create a dose-response curve with a consistent final DMSO concentration.
Rationale: It is critical to add the DMSO stock directly to the final assay media to maximize interaction with proteins and other components that can aid solubility.[20] Creating intermediate aqueous dilutions is not recommended as it increases the risk of precipitation.[20]
Example (for a 10-point curve, 1:3 dilution, final volume 200 µL, max concentration 10 µM):
-
Prepare Intermediate Plate: In a 96-well polypropylene plate, perform a serial dilution in 100% DMSO.
-
Well A1: 100 µL of 2 mM stock (this will be 100x the highest final concentration of 20 µM, assuming a 2 µL addition to 198 µL).
-
Wells B1-J1: 50 µL of 100% DMSO.
-
Transfer 25 µL from A1 to B1, mix. Transfer 25 µL from B1 to C1, mix. Continue to J1.
-
-
Prepare Assay Plate: Add 198 µL of cell suspension or assay buffer to each well of the final 96-well assay plate.
-
Dosing: Transfer 2 µL from each well of the intermediate DMSO plate to the corresponding well of the assay plate.
-
Control Wells: Add 2 µL of 100% DMSO to vehicle control wells.
-
This procedure ensures a final DMSO concentration of 1% across all tested wells.
Table 3: Example Serial Dilution Calculation (for 10 µM top concentration)
| Step | Action | Resulting Concentration |
| 1 | Prepare 2 mM stock in DMSO | 2 mM (100x of 20 µM) |
| 2 | Add 2 µL of 2 mM stock to 198 µL media | 20 µM (Final) |
| 3 | Add 2 µL of 0.67 mM stock to 198 µL media | 6.7 µM (Final) |
| 4 | Add 2 µL of 0.22 mM stock to 198 µL media | 2.2 µM (Final) |
| ... | ... | ... |
Conclusion and Best Practices
The integrity of in vitro data is inextricably linked to the meticulous management of the test compound. For 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride, a systematic approach encompassing identity verification, accurate stock preparation, and empirical assessment of solubility and stability is not optional—it is essential for generating reliable and reproducible results.
Key Takeaways:
-
Trust but Verify: Always perform in-house QC on starting materials.
-
Accuracy Matters: Use volumetric flasks and an analytical balance for stock preparation. Calculate the actual concentration based on the exact weight.[17]
-
Avoid Freeze-Thaw: Aliquot stock solutions into single-use volumes.[20]
-
Know Your Limits: Empirically determine the kinetic solubility in your specific assay buffer and never exceed this concentration.
-
Stability is Key: Confirm the compound is stable in both the stock solvent and the final assay buffer under experimental conditions.
-
Dilute Last: Add the DMSO stock directly to the final assay medium to minimize precipitation.[20]
By adhering to these principles and protocols, researchers can confidently advance their studies, knowing that their biological findings are built upon a solid and validated chemical foundation.
References
- Benchchem. (n.d.). 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride.
- Gao, H., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3.
- Iannazzo, D., et al. (2016).
-
Kymos. (2025). Quality control of small molecules. Retrieved from [Link]
- Lentini, G., & d'Andrea, L. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(9), 2337.
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Kymos. (2025). Quality control of small molecules. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
Eastern Analytical Symposium. (n.d.). E13 - Quality Control of Small Molecule Drugs. Retrieved from [Link]
- Boonlakorn, K., et al. (2021).
-
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
-
Technology Networks. (2022). Quality Control During Drug Development. Retrieved from [Link]
- Standard Operating Procedure. (n.d.). Hydrochloric Acid.
- International Journal of Research and Review. (2022). Characterization, Chemistry, Structural Activity Relationship and Antimicrobial Activities of Tetrahydro-β-carboline. Int J Res Rev., 9(8), 51-59.
- Abdel-Aziem, A., et al. (2013). Design, Synthesis and Structure–Activity Relationship of Functionalized Tetrahydro-β-carboline Derivatives as Novel PDE5 Inhibitors. Archiv der Pharmazie, 346(10), 731-739.
-
Chemical Synthesis Database. (2025). 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline. Retrieved from [Link]
- Campiglia, P., et al. (2004). A New Efficient Synthetic Methodology for Tetrahydroisoquinoline and Tetrahydro-β-carboline Derivatives Using the Pictet—Spengler Reaction.
- Pál, Z., & Sánta, Z. (2019). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 24(18), 3320.
- Zhang, J., et al. (2016). Synthesis of tetrahydro-β-carbolines from 2-indolylmethyl azides and propargylic alcohols. Organic & Biomolecular Chemistry, 14(3), 809-812.
-
Scribd. (n.d.). HCL Storage and Handling. Retrieved from [Link]
- Van der Eycken, J., & D'hooghe, M. (2022). Methodologies for the synthesis of β-carbolines. Organic & Biomolecular Chemistry, 20(1), 12-32.
- Oxy. (n.d.). Hydrochloric Acid Handbook. Retrieved from an industrial chemical supplier website.
- Ferreira, M. J., et al. (2016).
- Ishida, J., et al. (1995). Synthesis and Pharmacological Evaluation of 1,2,3,4-tetrahydro-beta-carboline Derivatives. Chemical & Pharmaceutical Bulletin, 43(5), 783-787.
- Herp, D., et al. (2019). Enantioselective synthesis and biological investigation of tetrahydro-β-carboline-based HDAC6 inhibitors with improved solubility. Archiv der Pharmazie, 352(7), e1900067.
-
Quora. (2019). How to store hydrochloric acid. Retrieved from [Link]
- Li, Y., et al. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules, 29(1), 226.
- Cao, R., et al. (2007). β-Carboline Alkaloids: Biochemical and Pharmacological Functions. Current Medicinal Chemistry, 14(4), 479-500.
- Penna-Coutinho, J., et al. (2022). Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria. International Journal of Molecular Sciences, 23(24), 15891.
- Cao, R., et al. (2005).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and bioactivity of beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eas.org [eas.org]
- 11. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
- 12. scbt.com [scbt.com]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. 小分子分析与质控 [sigmaaldrich.com]
- 15. Quality control of small molecules - Kymos [kymos.com]
- 16. agilent.com [agilent.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. phytotechlab.com [phytotechlab.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 22. scribd.com [scribd.com]
Application Note: Fluorometric Assay for Determining MAO-A Inhibition by 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride
Abstract
This application note provides a comprehensive, field-proven protocol for determining the inhibitory potential of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride against human monoamine oxidase-A (MAO-A). We detail a robust and sensitive fluorometric assay based on the Amplex® Red reagent, suitable for high-throughput screening and detailed kinetic analysis. This guide is designed to ensure scientific integrity by explaining the causality behind experimental choices, providing a self-validating protocol, and grounding all claims in authoritative references.
Introduction: The Significance of MAO-A and β-Carboline Inhibitors
Monoamine Oxidase A (MAO-A) is a critical flavoenzyme located on the outer mitochondrial membrane.[1][2] Its primary function is the oxidative deamination of key endogenous monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[3][4] Due to its central role in regulating neurotransmitter levels, MAO-A has been a long-standing therapeutic target for the treatment of depression, anxiety, and other neuropsychiatric disorders.[2][5]
The β-carboline class of compounds has garnered significant attention for its potent inhibitory effects on MAO enzymes.[1][6] 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride is a specific synthetic derivative within this family that acts as a selective inhibitor of MAO-A.[3] Its mechanism involves the reversible and competitive inhibition of the enzyme, which leads to an increase in the synaptic availability of monoamine neurotransmitters.[1][3][6] Understanding the precise inhibitory potency of this compound is crucial for its development as a potential therapeutic agent.
Assay Principle: The Peroxidase-Coupled Fluorometric Method
To quantify the inhibitory activity of our target compound, we employ a highly sensitive, continuous fluorometric assay.[7][8] This method is an indirect measure of MAO-A activity. The enzymatic reaction proceeds as follows:
-
MAO-A Catalysis: MAO-A oxidizes a substrate, such as p-tyramine, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[9][10]
-
Peroxidase-Coupled Reaction: In the presence of Horseradish Peroxidase (HRP), the H₂O₂ generated in the first step reacts with the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).[11]
-
Fluorophore Generation: This reaction yields resorufin, a highly fluorescent compound with excitation and emission maxima of approximately 571 nm and 585 nm, respectively.[11]
The rate of fluorescence increase is directly proportional to the rate of H₂O₂ production, and thus, to the enzymatic activity of MAO-A.[7] The presence of an inhibitor, such as 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride, will decrease the rate of this reaction.
MAO-A Inhibition Assay Workflow
Sources
- 1. Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca [frontiersin.org]
- 7. apexbt.com [apexbt.com]
- 8. The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline Hydrochloride
Welcome to the technical support center for the synthesis of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to improve your synthetic yield and purity. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
The synthesis of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline, a core structure in many biologically active compounds, is most commonly achieved through the Pictet-Spengler reaction.[1][2][3] This reaction involves the condensation of tryptamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[2] While elegant, this reaction can present several challenges. This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Low or No Product Yield
Question: My Pictet-Spengler reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?
Answer: Low yields in the Pictet-Spengler reaction are a common frustration and can stem from several factors related to reaction conditions and reagent quality.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inappropriate Acid Catalyst or Concentration | The acid catalyst is crucial for the formation of the electrophilic iminium ion intermediate.[2][4] Insufficient acid will result in a slow or stalled reaction. Conversely, excessive acid can protonate the tryptamine starting material, rendering it non-nucleophilic and halting the reaction.[5] | Optimize Acid: Perform small-scale trial reactions with varying concentrations of your chosen acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl), or acetic acid). A common starting point is using TFA in a solvent like dichloromethane (DCE) or benzene.[4] Some protocols have found success with 50% TFA in DCE at reflux.[6] |
| Poorly Reactive Starting Materials | Tryptamines with electron-withdrawing groups on the indole ring or sterically hindered aldehydes can exhibit reduced reactivity.[5] The nucleophilicity of the indole ring and the electrophilicity of the aldehyde are key to the reaction's success. | Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome activation energy barriers. Refluxing in a suitable solvent is a common strategy.[1] |
| Presence of Water | While some Pictet-Spengler protocols are performed in aqueous media, the formation of the initial imine (Schiff base) is a condensation reaction that releases water. In non-aqueous setups, the presence of excess water can inhibit this crucial first step.[5][7] | Ensure Anhydrous Conditions: Use dry solvents and glassware. Consider the use of a dehydrating agent or a Dean-Stark apparatus to remove water as it forms, particularly if the reaction is sluggish. |
| Suboptimal Solvent Choice | The solvent can significantly influence reaction rates and yields. Protic solvents can sometimes interfere with the reaction, while aprotic solvents are often preferred.[2] | Solvent Screening: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has been shown to act as both a solvent and a catalyst, promoting high yields without the need for additional acids.[7] Dichloromethane and benzene are also commonly used.[1][4] |
Troubleshooting Workflow for Low Yield:
Caption: A stepwise approach to troubleshooting low reaction yields.
Issue 2: Formation of Impurities and Side Products
Question: My reaction produces the desired product, but it's contaminated with significant impurities. What are these side products and how can I minimize their formation?
Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.
Probable Causes & Solutions:
| Side Product/Impurity | Plausible Cause | Mitigation Strategy |
| Oxidized β-carboline (aromatized product) | The tetrahydro-β-carboline product can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures, leading to the formation of the fully aromatic β-carboline. | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Purification: If oxidation occurs, the aromatic byproduct can often be separated by column chromatography. |
| Unreacted Starting Materials | Incomplete reaction due to factors discussed in "Low Yield" section. | Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may also drive the reaction to completion. |
| Polymerization of Aldehyde | Some aldehydes, particularly formaldehyde and other unhindered aldehydes, can polymerize under acidic conditions. | Slow Addition: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Retro-Ritter-type Reaction Products | In some cases, particularly with certain substrates, fragmentation of intermediates can occur.[5] | Milder Conditions: Employing milder reaction conditions (lower temperature, less harsh acid) can sometimes suppress these fragmentation pathways. |
Issue 3: Difficulty in Product Isolation and Purification
Question: I'm struggling to isolate and purify the 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride salt. What is the best procedure?
Answer: Effective purification is critical for obtaining a high-quality final product. The hydrochloride salt formation is a key step in this process.
Purification Protocol:
-
Work-up: After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. If an acidic catalyst was used, neutralize the mixture with a base such as sodium bicarbonate or ammonium hydroxide solution until the pH is alkaline.[1]
-
Extraction: Extract the crude product into an organic solvent like dichloromethane or ethyl acetate.[1][8] Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[8]
-
Column Chromatography (if necessary): If the crude product contains significant impurities, purify it by column chromatography on silica gel.[1][8] A typical eluent system would be a gradient of methanol in dichloromethane.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent such as diethyl ether or a mixture of methanol and dichloromethane. Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
Crystallization/Precipitation: The hydrochloride salt should precipitate out of the solution. The resulting solid can then be collected by filtration, washed with cold solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.[1]
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Pictet-Spengler reaction for this synthesis?
A1: The reaction proceeds through a well-established mechanism:
-
Imine/Iminium Ion Formation: The tryptamine and benzaldehyde first condense to form a Schiff base (imine). Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[2][4]
-
Electrophilic Aromatic Substitution: The electron-rich indole ring of the tryptamine moiety then attacks the iminium ion in an intramolecular electrophilic aromatic substitution. This typically occurs at the C3 position of the indole.[2][4]
-
Cyclization and Deprotonation: This attack forms a new six-membered ring, resulting in a spirocyclic intermediate. A subsequent rearrangement and deprotonation re-aromatizes the indole ring system, yielding the final 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline product.[2]
Caption: The reaction mechanism of the Pictet-Spengler synthesis.
Q2: How can I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., 5-10% methanol in dichloromethane) to separate the starting materials from the product. The disappearance of the limiting reagent (usually tryptamine) and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Staining with a visualizing agent like potassium permanganate or vanillin can aid in visualization. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Q3: Can this reaction be performed under microwave irradiation?
A3: Yes, microwave-assisted synthesis has been successfully applied to the Pictet-Spengler reaction.[9] This technique can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[9]
Q4: Are there any safety precautions I should be aware of?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the solvents used (e.g., dichloromethane, benzene) are volatile and potentially hazardous, so all work should be conducted in a well-ventilated fume hood. The acids used as catalysts (e.g., TFA, HCl) are corrosive and should be handled with care.
III. Optimized Experimental Protocol
This protocol is a generalized procedure based on common practices in the literature and is intended as a starting point for optimization.
Materials:
-
Tryptamine
-
Benzaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid solution (e.g., 2M in diethyl ether)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve tryptamine (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Add benzaldehyde (1.1 eq) to the solution. Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly add trifluoroacetic acid (2.0 eq) to the cooled, stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating (reflux) may be applied.[1]
-
Work-up: Once the reaction is complete, quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude free base of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline.
-
Purification and Salt Formation:
-
If necessary, purify the crude product by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane).
-
Dissolve the purified free base in a minimal amount of diethyl ether.
-
With vigorous stirring, add a solution of HCl in diethyl ether dropwise.
-
Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the desired 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride.
-
This guide provides a comprehensive framework for troubleshooting and optimizing the synthesis of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride. By understanding the underlying chemistry and potential pitfalls, researchers can significantly improve their synthetic outcomes.
IV. References
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (n.d.). Retrieved from
-
1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride - Benchchem. (n.d.). Retrieved from
-
The mechanism of the Pictet–Spengler reaction. - ResearchGate. (n.d.). Retrieved from
-
Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. (2014, June 16). Retrieved from
-
Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved from
-
Optimization of Acidic Protocols for Pictet− Spengler Reaction - ResearchGate. (n.d.). Retrieved from
-
Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC - NIH. (n.d.). Retrieved from
-
Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC - NIH. (2021, January 3). Retrieved from
-
The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (n.d.). Retrieved from
-
Minimizing side reactions in beta-carboline alkaloid synthesis - Benchchem. (n.d.). Retrieved from
-
1,2,3,4-TETRAHYDRO-β-CARBOLINE - Organic Syntheses Procedure. (n.d.). Retrieved from
-
Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives. - ResearchGate. (n.d.). Retrieved from
-
METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES - LJMU Research Online. (n.d.). Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pictet-Spengler Reaction: Technical Support & Troubleshooting Guide
Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cyclization reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing specific issues you might encounter during your experiments. Our focus is on providing not just solutions, but also the underlying mechanistic rationale to empower your synthetic strategies.
The Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, is renowned for its efficiency in constructing complex heterocyclic scaffolds from β-arylethylamines and carbonyl compounds.[1][2] Despite its utility, the reaction is sensitive to a variety of factors that can impact yield, purity, and stereochemical outcome. This guide will help you troubleshoot these challenges effectively.
Part 1: Troubleshooting Low or No Product Yield
Low conversion is one of the most common issues encountered. The troubleshooting workflow below provides a systematic approach to diagnosing and resolving this problem.
Caption: Troubleshooting workflow for low reaction yields.
Q1: My Pictet-Spengler reaction is not proceeding or is giving very low yields. What are the common causes?
A1: Low or no product yield in a Pictet-Spengler reaction can stem from several factors related to substrate reactivity, reaction conditions, and catalyst efficiency. Here is a breakdown of the likely culprits and their solutions:
-
Substrate Reactivity: The nucleophilicity of the aromatic ring is a primary driver of the reaction.[3]
-
Causality: The key cyclization step is an intramolecular electrophilic aromatic substitution, where the electron-rich aryl ring attacks the iminium ion intermediate. If the aromatic ring is substituted with electron-withdrawing groups (e.g., -NO₂, -CN, -halogens), its nucleophilicity is reduced, which slows down or even halts the cyclization. Conversely, electron-donating groups (e.g., -OCH₃, -OH, -NR₂) enhance reactivity.[4]
-
Solution: For deactivated aromatic systems, harsher reaction conditions are often necessary. This may include using stronger acids (e.g., trifluoroacetic acid [TFA] or superacids), higher temperatures, or microwave irradiation to provide the necessary activation energy.[3][5]
-
-
Carbonyl Compound Reactivity: Aldehydes are generally more reactive than ketones in the Pictet-Spengler reaction.[6]
-
Causality: Ketones are sterically more hindered and electronically less electrophilic than aldehydes, leading to a less favorable equilibrium for iminium ion formation.
-
Solution: When using ketones, reaction times are typically longer, and higher temperatures or stronger acid catalysis may be required.[7] In some cases, specialized enzyme catalysts (Pictet-Spenglerases) have been shown to be effective with ketone substrates.[7]
-
-
Reaction Conditions: The choice of solvent, temperature, and pH is critical.
-
Causality: The reaction involves the formation of an iminium ion, which is favored under acidic conditions.[3] However, excessively strong acidity or high temperatures can lead to substrate or product degradation. The solvent must be able to dissolve the reactants and stabilize the charged intermediate. While protic solvents were traditionally used, aprotic solvents like dichloromethane (DCM) or toluene have been shown to give superior yields in many cases.[3]
-
Solution: A systematic screening of conditions is recommended. Start with mild conditions (e.g., catalytic acetic acid or trifluoroacetic acid in DCM at room temperature) and gradually increase the temperature or acid strength. Monitoring the reaction by TLC or LC-MS is crucial to identify the optimal endpoint and avoid product degradation from prolonged reaction times.
-
Part 2: Managing Side Products and Regioselectivity
The formation of undesired byproducts is a common challenge that can complicate purification and reduce yields.
Q2: I am observing a significant amount of an unexpected regioisomer. What determines the regioselectivity of the cyclization, and how can I control it?
A2: Regioselectivity is a significant challenge when using asymmetrically substituted β-phenethylamines. The cyclization can occur either ortho or para to the activating group on the aromatic ring, leading to a mixture of products.
-
Causality and Control: The regiochemical outcome is a delicate balance between electronic effects, steric hindrance, and reaction conditions, particularly pH.[8]
-
Para-cyclization (Thermodynamic Control): This pathway is generally favored under strongly acidic conditions (e.g., TFA, HCl) and higher temperatures. The strong acid fully protonates the iminium ion, increasing its electrophilicity and favoring attack at the most electronically rich and often less sterically hindered para position. This leads to the thermodynamically more stable product.[8]
-
Ortho-cyclization (Kinetic Control): For certain substrates, particularly those with a meta-hydroxyl group like dopamine, the formation of the ortho-substituted product can be favored under neutral or slightly basic conditions.[1][8] At neutral pH, a zwitterionic phenolate-iminium intermediate can form. The proximity of the phenolate anion is thought to direct the cyclization to the nearby ortho position, leading to the kinetically favored product.[1]
-
Caption: Control of regioselectivity in the Pictet-Spengler reaction.
Q3: My reaction is producing N-acylated or other unexpected byproducts. How can I minimize these?
A3: Side reactions can compete with the desired Pictet-Spengler cyclization, especially under certain conditions.
-
N-Acyliminium Ion Formation: In some cases, particularly when using strong acids or acylating agents, the initially formed imine can be acylated to form a highly reactive N-acyliminium ion.[3] While this can be a deliberate strategy to activate less reactive substrates (the Acyl-Pictet-Spengler reaction), it can also be an unintended side reaction.[2][9]
-
Causality: N-acyliminium ions are potent electrophiles that can undergo cyclization under very mild conditions.[3] If not the intended pathway, their formation can lead to a different product profile.
-
Solution: To avoid unintended N-acylation, use protic acids or Lewis acids instead of acylating agents. If the substrate contains an amide group that can participate in intramolecular acylation, consider protecting it if it's not intended to be part of the reaction.
-
-
Aldehyde Self-Condensation: In the presence of strong acids, aldehydes can undergo self-condensation or polymerization, reducing the amount available for the Pictet-Spengler reaction.
-
Solution: Add the aldehyde slowly to the reaction mixture to maintain a low concentration. Using a slight excess (1.1-1.2 equivalents) of the β-arylethylamine can also help ensure the aldehyde is consumed in the desired reaction.
-
Part 3: Achieving Stereoselectivity
When a new chiral center is formed, controlling the stereochemical outcome is paramount, especially in pharmaceutical applications.
Q4: My chiral Pictet-Spengler reaction is resulting in a racemic mixture or low enantiomeric excess (ee). What factors control stereoselectivity and how can I improve it?
A4: Achieving high stereoselectivity requires careful control over reaction conditions and catalyst choice, as racemization can easily occur.
-
Causality of Racemization: The key iminium ion intermediate is planar (sp² hybridized) at the carbon that will become the new stereocenter. Racemization can occur if the cyclization is reversible. Harsh conditions, such as high temperatures and strongly acidic media, can promote this reversibility, allowing the stereocenter to epimerize.[3][10] The kinetically controlled product, often formed at lower temperatures, may revert to the iminium ion and re-cyclize to form the thermodynamically more stable, sometimes racemic or diastereomerically different, product.[3]
-
Strategies for High Enantioselectivity:
-
Chiral Catalysts: The most common strategy is the use of a chiral catalyst that creates a chiral environment around the iminium ion, directing the nucleophilic attack of the aryl ring from one face. Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, are highly effective.[11][12] They act by forming a chiral ion pair with the iminium intermediate, effectively shielding one face from attack.[13]
-
Milder Reaction Conditions: To prevent racemization, perform the reaction at lower temperatures (e.g., room temperature down to -30 °C).[14] This favors the kinetically controlled product and minimizes the rate of the reverse reaction.[3]
-
Substrate Control: If the β-arylethylamine already contains a stereocenter (e.g., derived from an amino acid like tryptophan), it can direct the stereochemistry of the newly formed center, leading to a diastereoselective reaction.[15] The choice of protecting groups on the amine or carboxylic acid can influence the cis/trans selectivity.[16]
-
| Catalyst Type | Example(s) | Typical Loading | Key Features & Considerations |
| Brønsted Acids (Achiral) | TFA, HCl, Acetic Acid | 10 mol% to stoichiometric | Widely used for standard reactions. Stronger acids for less reactive substrates. Can lead to racemization at high temperatures.[3][8] |
| Lewis Acids | BF₃·OEt₂, TiCl₄ | Catalytic to stoichiometric | Can be effective but may be inhibited by the Lewis basic product.[17] |
| Chiral Brønsted Acids | (S)-TRIP, (R)-SPINOL-PA | 5-20 mol% | Excellent for asymmetric reactions, providing high ee. Forms a chiral ion pair with the iminium intermediate to direct cyclization.[11][18] |
| Chiral Thiourea Catalysts | Jacobsen's Catalyst | 10-20 mol% | Often used in combination with a weak Brønsted acid co-catalyst for enantioselective reactions.[17][19] |
Table 1: Comparison of Common Catalyst Types for the Pictet-Spengler Reaction.
Part 4: Experimental Protocols
The following protocols provide a starting point for your experiments. Optimization will likely be necessary based on your specific substrates.
Protocol 1: Classical Acid-Catalyzed Synthesis of Tetrahydro-β-carboline
This protocol describes a standard procedure for the reaction of tryptamine with an aldehyde using a Brønsted acid catalyst.
Materials:
-
Tryptamine (1.0 eq)
-
Aldehyde (e.g., formaldehyde, 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA, 1.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tryptamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the aldehyde (1.1 eq) to the stirred solution.
-
Add TFA (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Asymmetric Pictet-Spengler Reaction Using a Chiral Phosphoric Acid Catalyst
This protocol provides a general procedure for an enantioselective reaction using a chiral BINOL-derived phosphoric acid.
Materials:
-
Tryptamine derivative (1.0 eq)
-
Aldehyde (1.2 eq)
-
Chiral Phosphoric Acid Catalyst (e.g., (S)-TRIP, 10 mol%)
-
Anhydrous Toluene
-
Molecular Sieves (4 Å)
-
Solvents for chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the tryptamine derivative (1.0 eq), the chiral phosphoric acid catalyst (0.1 eq), and activated 4 Å molecular sieves.
-
Add anhydrous toluene to the flask.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Cool the reaction to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the aldehyde (1.2 eq) to the reaction mixture, either neat or as a solution in toluene.
-
Stir the reaction at this temperature for 24-72 hours, monitoring its progress by TLC or chiral HPLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Filter off the molecular sieves and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the enantioenriched tetrahydro-β-carboline. Determine the enantiomeric excess by chiral HPLC analysis.
References
-
Almodovar, V., et al. (2017). Theoretical insights into the regioselectivity of a Pictet–Spengler reaction: Transition state structures leading to salsolinol and isosalsolinol. Journal of Physical Organic Chemistry, 30(7), e3666. [Link]
- BenchChem (2025). Addressing racemization issues in the synthesis of chiral isoquinolines. BenchChem Technical Support.
-
Wikipedia. (2023). Pictet–Spengler reaction. [Link]
- BenchChem (2025).
- BenchChem (2025). Improving the regioselectivity of the Pictet-Spengler reaction for substituted tetrahydroisoquinolines. BenchChem Technical Support.
-
Dalpozzo, R., et al. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 25(21), 5029. [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
-
Pesnot, T., et al. (2021). Harnessing a Ketone–Accepting Pictet-Spenglerase for the Asymmetric Construction of 1,1-Disubstituted Tetrahydro-ß- Carboline Alkaloids. ChemRxiv. [Link]
- Request PDF. (n.d.). Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions.
-
Martí, C., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 765. [Link]
-
Nielsen, T. E., & Diness, F. (2001). Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. The Journal of Organic Chemistry, 66(9), 3157-3166. [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2008). Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions. Journal of the American Chemical Society, 130(44), 14540-14541. [Link]
-
Parra, R. D., et al. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]
-
Chemeurope.com. (n.d.). Pictet-Spengler reaction. [Link]
- ResearchGate. (n.d.). Chiral phosphoric acid-catalyzed asymmetric Michael addition/Pictet–Spengler sequence.
-
Li, J. J. (2014). The Pictet-Spengler Reaction. In Name Reactions, pp. 476-479. Springer, Cham. [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]
-
Cuevas, C., & Francesch, A. (2009). Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. Molecules, 14(10), 4023-4033. [Link]
-
Akiyama, T., & Mori, K. (2016). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. Chemical Reviews, 116(1), 89-132. [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2007). Weak Brønsted Acid−Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet−Spengler Reactions. Organic Letters, 9(18), 3571-3574. [Link]
-
Chemistry LibreTexts. (2021). 1.5: Chiral Phosphoric Acids (PAs). [Link]
- BenchChem (2025). Troubleshooting Oxa-Pictet–Spengler reaction side reactions. BenchChem Technical Support.
- Request PDF. (n.d.). Highly Enantioselective Pictet-Spengler Reaction Catalyzed by SPINOL-Phosphoric Acids.
- ResearchGate. (n.d.).
-
Marsili, S., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 765. [Link]
-
Seidel, M., et al. (2021). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society, 143(34), 13670-13682. [Link]
-
ARKIVOC. (2011). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. [Link]
-
Organic Reactions. (2024). Exploring Enantioselective Pictet-Spengler Reactions. Wiley Online Library. [Link]
-
Song, J., & Houk, K. N. (2015). Mechanistic Insights into a BINOL-Derived Phosphoric Acid-Catalyzed Asymmetric Pictet–Spengler Reaction. The Journal of Organic Chemistry, 80(5), 2679-2688. [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Scheme 12.
- ResearchGate. (n.d.). Solid-Phase Intramolecular N -Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity.
-
Duchemin, N., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. Nature Communications, 10(1), 4111. [Link]
- Moumbock, A. F. A. (2018). What is the stereochemical outcome of the asymmetric Pictet-Spengler reaction of β-phenethylamines with non-enolisable ketones?
-
Patel, R. B., et al. (2019). A multicomponent, facile and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions. RSC Advances, 9(54), 31441-31449. [Link]
- Biotage. (n.d.). Microwave Reaction Tutorial.
-
Czeluśniak, I., & Kolarz, P. (2021). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 26(11), 3296. [Link]
-
Wang, Y., et al. (2024). Comparison of Brønsted Acidic Silanol Nests and Lewis Acidic Metal Sites in Ti-Beta Zeolites for Conversion of Butenes. Catalysts, 14(10), 754. [Link]
-
Organic Syntheses Procedure. (n.d.). 10. [Link]
Sources
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. mdpi.com [mdpi.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Pictet-Spengler_reaction [chemeurope.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Pictet-Spengler Reaction [ebrary.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Thiourea-Catalyzed Enantioselective Iso-Pictet–Spengler Reactions - PMC [pmc.ncbi.nlm.nih.gov]
1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride solubility in DMSO and PBS
< , "## Technical Support Center: A-Phenyl-2,3,4,9-tetrahydro-1H-ß-carboline hydrochloride
Welcome to the technical support guide for 1-phenyl-2,3,4,9-tetrahydro-1H-ß-carboline hydrochloride (CAS No. 3574-01-4). This document provides in-depth information and practical guidance on the solubility of this compound in common laboratory solvents, DMSO and PBS, to assist researchers, scientists, and drug development professionals in their experimental workflows.
Introduction to 1-phenyl-2,3,4,9-tetrahydro-1H-ß-carboline hydrochloride
1-Phenyl-2,3,4,9-tetrahydro-1H-ß-carboline hydrochloride is a member of the ß-carboline family of compounds, known for their diverse biological activities.[1] The hydrochloride salt form is often synthesized to improve aqueous solubility and stability compared to the free base.[2] However, like many complex organic molecules, achieving and maintaining its solubility, particularly in aqueous buffers, can be a significant challenge. This guide will walk you through best practices for solubilizing this compound to ensure the reliability and reproducibility of your experimental results.
Solubility Data Summary
| Solvent | Solubility | Source |
| DMSO | Approx. 20 mg/mL (for the related compound 1,2,3,4-tetrahydro-ß-carboline) | [3][4] |
| DMSO:PBS (pH 7.2) (1:3) | Approx. 0.33 mg/mL (for the related compound 1,2,3,4-tetrahydro-ß-carboline) | [3][4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the best solvent to prepare a stock solution of 1-phenyl-2,3,4,9-tetrahydro-1H-ß-carboline hydrochloride?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. The related compound, 1,2,3,4-tetrahydro-ß-carboline, is soluble in DMSO at approximately 20 mg/mL.[3][4] It is best practice to start with a small amount of your compound and vortex or sonicate to ensure complete dissolution before preparing a larger stock.
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh out the desired amount of 1-phenyl-2,3,4,9-tetrahydro-1H-ß-carboline hydrochloride (MW: 284.78 g/mol )[1][5] in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution vigorously. If necessary, use a sonicator bath for a few minutes to aid dissolution.
-
Inspect: The final solution should be clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6] For long-term storage, -80°C is preferable.
Q2: I need to use this compound in a cell-based assay with a final concentration in PBS. Can I dissolve it directly in PBS?
A2: Direct dissolution in PBS or other aqueous buffers is not recommended. Beta-carboline derivatives are often poorly soluble in aqueous solutions.[7][8][9] The hydrochloride salt improves water solubility compared to the free base, but it is still likely to be low. The recommended method is to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer.[3]
Q3: When I dilute my DMSO stock into PBS, the compound precipitates. How can I prevent this?
A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous buffer. Here are several troubleshooting steps:
-
Step-wise Dilution: Instead of a single large dilution, perform a serial dilution.[10] This gradual decrease in DMSO concentration can help maintain solubility.
-
Vigorous Mixing: Add the DMSO stock dropwise to the PBS while vortexing or stirring the buffer.[10] This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Final DMSO Concentration: For most cell-based assays, keep the final DMSO concentration below 0.5% to avoid solvent toxicity.[6] You may need to perform a solvent tolerance test for your specific cell line to determine the maximum allowable DMSO concentration.[10]
-
pH Adjustment: The pH of the final solution can impact the solubility of ionizable compounds.[10] Since this is a hydrochloride salt (an acidic salt of a basic compound), slightly lowering the pH of the PBS may improve solubility. However, ensure the final pH is compatible with your assay.
Workflow for Diluting DMSO Stock into Aqueous Buffer
Caption: Workflow for preparing an aqueous working solution.
Q4: How should I store the aqueous working solution?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[3] It is best to prepare the working solution fresh for each experiment from your frozen DMSO stock to ensure compound integrity and avoid precipitation over time.
Q5: Are there any alternative solubilization strategies?
A5: If you continue to face solubility challenges, you might consider the following, keeping in mind that these will require validation for your specific assay:
-
Use of Excipients: Solubilizing agents or excipients can sometimes be used to improve aqueous solubility.
-
Alternative Solvents: For in vivo studies, co-solvents such as PEG 400 and ethanol in combination with water may be an option, but this requires careful formulation development.[11]
References
-
Dano, A., et al. (2019). Design and Synthesis of a New Soluble Natural ß-Carboline Derivative for Preclinical Study by Intravenous Injection. Molecules, 24(6), 1193. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. ISRN Pharmaceutics, 2012, 706590. Retrieved from [Link]
-
ResearchGate. (2017, January 11). How dissolve beta-CCB?. Retrieved from [Link]
-
Dano, A., et al. (2019). Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. ResearchGate. Retrieved from [Link]
-
Dano, A., et al. (2019). Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. PubMed. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 1,2,3,4-Tetrahydro-beta-carboline | CAS 16502-01-5 | Cayman Chemical | Biomol.com [biomol.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Solubility of Beta-Carboline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the significant challenges associated with the poor in vivo solubility of beta-carboline compounds in animal studies. This resource provides in-depth troubleshooting guides and FAQs to help you navigate formulation complexities and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is in vivo solubility a primary hurdle for beta-carboline compounds?
Beta-carbolines are a class of tricyclic indole alkaloids known for their diverse and potent pharmacological activities, including anticancer and neuroactive effects.[1][2][3] However, their molecular structure, characterized by a planar, aromatic, and rigid ring system, often leads to high crystal lattice energy and lipophilicity.[4] This results in poor aqueous solubility, which is a major bottleneck for preclinical development for several reasons:
-
Low Bioavailability: For a drug to be absorbed and exert its effect, it must first be in solution at the site of administration.[5] Poor solubility limits the dissolution rate, leading to low and erratic absorption, especially after oral administration.[6][7]
-
Precipitation on Injection: Formulations for parenteral (e.g., intravenous) administration may appear clear but can precipitate upon injection when the formulation vehicle is diluted in the bloodstream. This can cause vessel blockage (embolism) and inaccurate dosing.
-
Formulation Challenges: Achieving a sufficiently high drug concentration in a tolerable volume for animal dosing is often difficult, complicating the design of efficacy and toxicology studies.[8]
Q2: What are the principal strategies to enhance the solubility of beta-carbolines for animal studies?
There are several established techniques to overcome the solubility challenges of beta-carboline compounds. These can be broadly categorized into formulation-based approaches and chemical modifications.
| Strategy | Mechanism of Action | Common Examples |
| pH Adjustment | For ionizable beta-carbolines, adjusting the pH of the vehicle can convert the compound into its more soluble salt form.[9] | Using acidic buffers (e.g., citrate, acetate) to protonate basic nitrogen atoms in the beta-carboline structure.[10] |
| Co-solvents | A water-miscible organic solvent is added to the aqueous vehicle to reduce the polarity of the solvent system, thereby increasing the solubility of a lipophilic drug.[11] | Polyethylene glycol (PEG) 300/400, propylene glycol (PG), ethanol, dimethyl sulfoxide (DMSO).[12] |
| Surfactants | Amphiphilic molecules that form micelles above a certain concentration (CMC), entrapping the hydrophobic drug within the micellar core. | Polysorbates (Tween® 80), Cremophor® EL.[8][13] |
| Complexation | A complexing agent, typically a cyclodextrin, forms a host-guest inclusion complex with the drug, shielding the hydrophobic molecule within its lipophilic cavity while its hydrophilic exterior enhances aqueous solubility.[14][15] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[16][17] |
| Lipid-Based Systems | The drug is dissolved in lipids, oils, or surfactants to form emulsions, microemulsions, liposomes, or solid lipid nanoparticles (SLNs).[18][19] These systems can improve oral bioavailability by facilitating absorption through the lymphatic system.[20][21][22] | Self-emulsifying drug delivery systems (SEDDS), liposomes. |
| Nanosuspensions | The particle size of the pure drug is reduced to the sub-micron range (nanoparticles), which dramatically increases the surface area-to-volume ratio, leading to a higher dissolution rate and saturation solubility.[23][24][25][26] | High-pressure homogenization or media milling of the drug powder in a surfactant solution.[25][26] |
| Chemical Modification | The drug molecule itself is altered to improve solubility. | Salt Formation: Creating a stable salt of an ionizable beta-carboline.[9][27] Prodrugs: Attaching a hydrophilic promoiety to the drug, which is cleaved in vivo to release the active parent compound.[28] |
Q3: How do I select the most appropriate solubilization strategy for my specific beta-carboline derivative?
The optimal strategy is not "one-size-fits-all" and depends on the compound's physicochemical properties and the intended experimental design.[8] The following decision-making workflow can guide your selection.
Sources
- 1. β-Carbolines in Experiments on Laboratory Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. Bioactive β-Carbolines in Food: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. ashland.com [ashland.com]
- 17. Detection and characterization of cyclodextrin complexes with beta-carboline derivatives by spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. Lipid-Based Drug Delivery Systems for Diseases Managements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipid-Based Drug Delivery Systems in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The future of lipid-based drug delivery systems | CAS [cas.org]
- 23. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijpsr.com [ijpsr.com]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
- 27. researchgate.net [researchgate.net]
- 28. A Carbon-Carbon Bond Cleavage-Based Prodrug Activation Strategy Applied to β-Lapachone for Cancer-Specific Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride. It addresses common questions and troubleshooting scenarios related to the stability of this compound in solution, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide rapid answers to the most common challenges encountered when handling this compound in a laboratory setting.
Q1: What are the primary factors that can degrade this compound in solution?
The stability of this compound is primarily influenced by oxidation , light exposure (photolysis) , and pH .[1][2][3] The tetrahydro-β-carboline (THBC) core is susceptible to oxidative dehydrogenation (aromatization).[4][5][6] This process converts the saturated pyridine ring into an aromatic pyridine ring, forming the corresponding fully aromatic β-carboline. This degradation is often accelerated by:
-
Dissolved Oxygen: Atmospheric oxygen is a key oxidant.[1]
-
Light: UV or even ambient laboratory light can promote photochemical oxidation.[1][7]
-
Elevated Temperature: Heat can increase the rate of all chemical degradation pathways.[8]
-
Trace Metal Ions: Metal ions in buffers or solvents can catalyze oxidation reactions.
-
Extreme pH: While the hydrochloride salt form enhances water solubility, highly acidic or basic conditions can catalyze degradation.[1][2]
Q2: My solution of this compound has turned a pale yellow. Is it still usable?
A color change, typically to yellow or brown, is a strong visual indicator of degradation. This is due to the formation of the fully aromatic β-carboline species. The extended conjugated π-system in the aromatic product is a chromophore that absorbs visible light, resulting in a colored solution.
Recommendation: It is strongly advised to discard the colored solution and prepare a fresh one. The presence of the degradation product means the concentration of your active compound is lower than calculated and introduces a new, potentially bioactive or interfering compound into your experiment.[5]
Q3: I dissolved the compound in an aqueous buffer for my cell-based assay, but I'm seeing inconsistent results. Could solution instability be the cause?
Yes, this is a very likely cause. If the compound degrades over the course of an experiment (which can last several hours to days), the effective concentration of the active molecule decreases over time. This leads to poor reproducibility. The tetrahydro-β-carboline scaffold is known to be oxidized by peroxidases, which may be present in biological systems, further contributing to its degradation.[5]
Troubleshooting Steps:
-
Prepare Fresh: Always prepare the final dilution in your assay buffer immediately before adding it to the cells.
-
Minimize Exposure: Protect the stock and working solutions from light by using amber vials or wrapping them in aluminum foil.
-
Consider an Inert Atmosphere: For maximum stability, especially for long-term storage or sensitive experiments, overlaying the solution with an inert gas like argon or nitrogen can displace oxygen and prevent oxidation.
Q4: What is the best solvent for preparing a concentrated stock solution?
For the hydrochloride salt, sterile, deoxygenated water is a good starting point due to the salt's enhanced aqueous solubility.[9][10][11] However, for higher concentrations or improved long-term stability, organic solvents are often preferred.
| Solvent | Recommendation & Rationale |
| DMSO | Highly Recommended. Excellent solvating power for many organic molecules. Its low freezing point allows for storage at -20°C or -80°C without freezing, which can protect the compound. |
| Ethanol/Methanol | Good Alternative. Can be used for stock solutions. Ensure it is high purity and anhydrous. Note that methanol-water mixtures have been used in studies of THBC oxidation.[1] |
| Aqueous Buffers (e.g., PBS) | Use for working dilutions only. Prepare fresh from a concentrated stock just before use. Buffers can contain dissolved oxygen and metal ions that may accelerate degradation over time. |
Causality: The hydrochloride salt form (R₃N·HCl) is created by reacting the basic amine with hydrochloric acid.[10] In water, it dissociates into the protonated amine (R₃NH⁺) and a chloride ion (Cl⁻), which enhances solubility.[11] However, the primary degradation pathway, oxidation, is often more prevalent in aqueous media.
Q5: How should I store my stock solutions to maximize their shelf-life?
Proper storage is critical. Based on the chemical nature of tetrahydro-β-carbolines, follow these guidelines:
-
Temperature: Store stock solutions at -20°C or -80°C .
-
Light: Always use amber glass vials or wrap clear vials in aluminum foil to protect from light.
-
Atmosphere: For highest stability, dispense the solution into single-use aliquots. This minimizes repeated freeze-thaw cycles and exposure to atmospheric oxygen each time the vial is opened. For bulk storage, flushing the vial headspace with an inert gas (argon or nitrogen) is best practice.
Experimental Protocols & Methodologies
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Sterile micropipette tips
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM solution, you need: 1 mL * (10 mmol / 1000 mL) * 284.78 g/mol = 0.0028478 g = 2.85 mg.
-
Weighing: Accurately weigh approximately 2.85 mg of the compound and record the exact weight. Transfer it directly into a clean, dry amber vial.
-
Solubilization: Add the calculated volume of DMSO to the vial. For example, if you weighed exactly 2.85 mg, add 1.0 mL of DMSO.
-
Mixing: Vortex the solution gently until all solid material is completely dissolved. A brief sonication in a water bath can be used if necessary.
-
Storage: Tightly cap the vial, label it clearly (Compound Name, Concentration, Solvent, Date), and store it at -20°C or -80°C.
Protocol 2: Forced Degradation Study (Stress Test)
This protocol allows you to quickly assess the stability of the compound under common stress conditions, which is crucial for developing stability-indicating analytical methods.[2][3]
Objective: To intentionally degrade the compound to identify potential degradation products and establish an analytical method capable of separating them from the parent compound. A target degradation of 10-20% is often considered sufficient.[2][7]
Materials:
-
Stock solution of the compound (e.g., 1 mg/mL in methanol)
-
Solutions for stress conditions: 0.1 M HCl (Acidic), 0.1 M NaOH (Basic), 3% H₂O₂ (Oxidative)[7]
-
HPLC system with a UV or MS detector
-
C18 HPLC column
Procedure:
-
Sample Preparation: Set up five labeled amber HPLC vials:
-
Control: Mix 100 µL of stock solution with 900 µL of the mobile phase. Analyze immediately (t=0).
-
Acid: Mix 100 µL of stock solution with 900 µL of 0.1 M HCl.
-
Base: Mix 100 µL of stock solution with 900 µL of 0.1 M NaOH.
-
Oxidation: Mix 100 µL of stock solution with 900 µL of 3% H₂O₂.
-
Heat: Place a vial containing 100 µL of stock and 900 µL of purified water in a 60°C oven.
-
-
Incubation: Store the Acid, Base, and Oxidation samples at room temperature, protected from light. Store the Heat sample at 60°C.
-
Analysis: Analyze aliquots from each vial by HPLC at set time points (e.g., 2, 8, 24 hours).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks, which represent degradation products.
-
This data is essential for validating that your analytical method can accurately quantify the compound in the presence of its degradants.
-
Protocol 3: HPLC Method for Stability Monitoring
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying β-carbolines and their derivatives.[14][15][16]
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm)[17] | Provides good retention and separation for moderately polar heterocyclic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifying the mobile phase improves peak shape for amine-containing compounds by ensuring protonation. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic modifiers for reversed-phase chromatography. |
| Elution | Isocratic or Gradient | Start with an isocratic method (e.g., 60:40 A:B). A gradient may be needed to resolve degradation products. |
| Detection | UV (approx. 270-280 nm) or Fluorescence | The indole core of β-carbolines is UV active and often fluorescent, providing sensitive detection.[14][16] |
| Flow Rate | 0.2 - 0.5 mL/min (for 2.1 mm ID column) | Adjust for optimal separation and pressure. |
| Column Temp | 30-40 °C[17] | Improves peak shape and run-to-run reproducibility. |
Visualizations & Data Summary
Chemical Degradation Pathway
The primary degradation route is oxidation, which leads to the aromatization of the C-ring.
Caption: Primary oxidative degradation pathway of the tetrahydro-β-carboline core.
Troubleshooting Workflow for Inconsistent Results
Use this decision tree to diagnose experimental variability that may be linked to solution instability.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- Zheng Y, Yuen T, Liang L, Tong R.
-
Krause W, Mengel H, Nordholm L. Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection. Journal of Pharmaceutical Sciences. 1989;78(8):622-626. [Link]
-
Herraiz T, Guillén H. Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases. Biochemical and Biophysical Research Communications. 2014;451(2):238-243. [Link]
-
Lema RH, Lissi EA, Zanocco A. Chemical and photochemical oxidation of tetrahydrobetacarboline. ResearchGate. Published online August 6, 2025. [Link]
- METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. [Source Not Available].
- Yuan Y, Cheung YT, Liang L, Tong R. Electrochemical oxidative rearrangement of tetrahydro-β-carbolines in a zero-gap flow cell. [Source Not Available].
-
García-Guzmán M, Heras-Castaño G, et al. Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes. Talanta. 2013;116:84-91. [Link]
-
Krause W, Mengel H, Nordholm L. Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection. National Genomics Data Center (CNCB-NGDC). 1989;78(8):622-6. [Link]
-
Glatz A, Pignitter M, et al. Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. Journal of Agricultural and Food Chemistry. 2010;58(21):11361-11367. [Link]
-
Solubility of organic amine salts. Sciencemadness.org. Published online July 19, 2011. [Link]
-
Kamberi M, Baim S. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Kim M, Kim D, et al. Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. Foods. 2023;12(24):4498. [Link]
-
Talari Y, Reddy MS. A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology. 2023;8(10):340-348. [Link]
-
Liu X, Wang X, et al. Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating. Foods. 2021;10(11):2838. [Link]
-
Kumar V, Kumar P. Forced Degradation Studies. MedCrave online. Published online December 14, 2016. [Link]
-
Why do amines dissolve in hydrochloric acid? Quora. Published online March 1, 2017. [Link]
-
Gibson EK. Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. 2007. [Link]
-
Isolation (Recovery) of amines. University of Alberta. [Link]
-
Patel A, Anderko A, Vetters E, Lencka M. Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. ijisrt.com [ijisrt.com]
- 8. Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. quora.com [quora.com]
- 11. Isolation (Recovery) [chem.ualberta.ca]
- 12. benchchem.com [benchchem.com]
- 13. scbt.com [scbt.com]
- 14. Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 17. mdpi.com [mdpi.com]
troubleshooting monoamine oxidase inhibitor activity assays
As a Senior Application Scientist, I've seen firsthand how a well-optimized assay can accelerate discovery, and conversely, how a poorly behaving one can become a significant bottleneck. This guide is designed to be your virtual lab partner, providing not just the "what" to do when you encounter a problem, but the critical "why" behind each troubleshooting step. Let's work through these challenges together to ensure your monoamine oxidase (MAO) inhibitor screening is robust, reproducible, and yields data you can trust.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and hurdles encountered when setting up MAO inhibitor assays.
Q1: Which substrate should I use for my assay?
A1: The choice of substrate is critical for isoform specificity. MAO-A and MAO-B have overlapping but distinct substrate preferences.[1][2][3]
-
For MAO-A specific activity: Serotonin (5-hydroxytryptamine) is the preferred substrate.[1][2][4]
-
For MAO-B specific activity: Benzylamine or β-phenylethylamine (PEA) are highly selective substrates.[1][2][4]
-
For total MAO activity (A & B): Tyramine and dopamine are common substrates for both isoforms.[1][3][4] Using a non-specific substrate like tyramine is common in fluorometric kits that measure the production of H₂O₂.[5][6][7]
| Substrate | Primary Target | Typical Assay Type | Notes |
| Serotonin | MAO-A | Radiometric, HPLC, ELISA | The biologically relevant substrate for MAO-A.[1][2] |
| β-Phenylethylamine (PEA) | MAO-B | Radiometric, HPLC | Highly specific for MAO-B.[1][4] |
| Benzylamine | MAO-B | Spectrophotometric | Often used in classic spectrophotometric assays. |
| Tyramine | MAO-A & MAO-B | Fluorometric, Spectrophotometric | Common substrate for measuring total MAO activity.[1] |
| Luminogenic Substrate | MAO-A & MAO-B | Luminescence | Luciferin-derivatives used in kits like MAO-Glo™ for high sensitivity.[8][9][10] |
Q2: My enzyme seems to have low or no activity. What are the first things I should check?
A2: This is a common issue that often points to a few key factors:
-
Enzyme Storage and Handling: MAOs are mitochondrial outer membrane enzymes.[3] Ensure your recombinant enzyme was stored correctly (typically at -80°C) and has not been subjected to multiple freeze-thaw cycles. When you thaw the enzyme, do so on ice and keep it cold.
-
Buffer and Cofactor Integrity: MAOs are flavoproteins, containing a covalently bound FAD cofactor.[3] While the cofactor is tightly bound, ensure your assay buffer is at the correct pH (typically 7.4) and has not expired.
-
Substrate Concentration: If the substrate concentration is too far below the Michaelis constant (Kₘ), the reaction rate will be very low. Verify your substrate dilution calculations. For initial screens, using a substrate concentration at or near the Kₘ is a good starting point.[11]
Q3: What is the maximum final concentration of DMSO I can have in my assay?
A3: Dimethyl sulfoxide (DMSO) is the universal solvent for compound libraries, but it can inhibit enzyme activity at higher concentrations. As a general rule, keep the final DMSO concentration at or below 1% . Ideally, aim for ≤0.5% . It is critical to maintain the same final DMSO concentration across all wells, including your positive and negative controls, to avoid solvent-induced artifacts.[12]
Q4: How do I choose the right type of microplate for my assay?
A4: The plate material is dictated by your detection method and is crucial for signal quality.
-
Luminescence Assays: Use solid white, opaque-walled plates .[13][14] White walls reflect the light signal, maximizing it for detection.
-
Fluorescence Assays: Use solid black, opaque-walled plates .[14] Black walls absorb scattered light, reducing background fluorescence and crosstalk between wells.
-
Absorbance (Colorimetric) Assays: Use clear, transparent plates .[14]
Part 2: In-Depth Troubleshooting Guides
When quick checks don't solve the problem, a more systematic approach is needed. This section is organized by the specific issue you are observing in your data.
Scenario 1: High Background Signal / Low S:B Ratio
A high background signal can mask the true enzyme activity, leading to a poor signal-to-background (S:B) ratio and making it difficult to identify true inhibitors.
Visual Troubleshooting Workflow
Detailed Causality and Solutions
-
Possible Cause 1: Substrate Instability.
-
Why it happens: Some substrates, particularly in fluorometric or luminometric assays, can auto-oxidize or hydrolyze over time, generating a signal in the absence of enzymatic activity. This is especially true if the assay buffer has a suboptimal pH or is exposed to light for extended periods.
-
Validation & Solution: Run a "no-enzyme" control well containing only the buffer and substrate. If you see a significant signal that increases over time, substrate instability is the likely culprit. Prepare fresh substrate immediately before use and protect it from light. Consider if a different, more stable substrate is available for your assay format.
-
-
Possible Cause 2: Reagent Contamination.
-
Why it happens: Buffers or water contaminated with microbes can contain endogenous enzymes (peroxidases, etc.) that interfere with detection chemistry, especially in H₂O₂-based assays.[15] Similarly, cross-contamination from other lab reagents can cause issues.[13]
-
Validation & Solution: Prepare all buffers and reagent dilutions with fresh, sterile, high-purity water.[15] If you suspect contamination in a commercial kit, open a new lot if available. Use sterile pipette tips for every reagent addition.
-
-
Possible Cause 3: Assay Plate Issues.
-
Why it happens: For luminescence assays, white plates can absorb energy from ambient light and then slowly release it, a phenomenon known as phosphorescence, which elevates background readings.[13] Using the wrong plate type (e.g., clear plates for a luminescence assay) will dramatically increase background and well-to-well crosstalk.[16]
-
Validation & Solution: Always use the correct plate type for your assay.[14] Before reading a luminescent plate, "dark adapt" it by incubating it in the dark (e.g., inside the luminometer) for 5-10 minutes to allow plate phosphorescence to decay.[13]
-
-
Possible Cause 4: Test Compound Interference.
-
Why it happens: Test compounds themselves can be fluorescent or luminescent, directly contributing to the signal. This is a common source of false positives in high-throughput screening (HTS).
-
Validation & Solution: Screen your compound library in a "no-enzyme" control plate. Any compounds that generate a signal here are auto-fluorescent/luminescent and should be flagged. These hits will require validation in an orthogonal assay with a different detection method (e.g., HPLC-based).[17]
-
Scenario 2: High Well-to-Well Variability / Poor Z'-Factor
A poor Z'-factor (<0.5) indicates that the separation between your positive (no inhibitor) and negative (fully inhibited) controls is not large enough relative to the variability within those controls, making it impossible to confidently identify "hits".[18][19][20]
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Clear separation between controls; suitable for HTS.[18][20][21] |
| 0 to 0.5 | Marginal | Overlap between controls; may be acceptable for preliminary screens but needs optimization.[18][20][21] |
| < 0 | Unacceptable | No separation band; assay is not viable for screening.[18][21][22] |
Detailed Causality and Solutions
-
Possible Cause 1: Inaccurate Pipetting.
-
Why it happens: Small volume variations, especially of the enzyme or inhibitor, can lead to large differences in reaction rates. This is the most common cause of high variability.[12][15]
-
Validation & Solution: Ensure all pipettes are calibrated. Use a multichannel pipette for adding common reagents to reduce variability across the plate.[15] Prepare a master mix of reagents (buffer, enzyme, substrate) whenever possible to ensure each well receives the exact same cocktail.[15]
-
-
Possible Cause 2: Temperature Fluctuations.
-
Why it happens: Enzyme kinetics are highly dependent on temperature. A temperature gradient across the microplate—often seen in "edge effects"—can cause wells on the warmer or cooler edges to behave differently than those in the center.
-
Validation & Solution: Equilibrate all reagents and the plate to the reaction temperature before starting the assay. Incubate the plate in a dedicated, stable-temperature incubator. To mitigate edge effects, you can avoid using the outermost wells of the plate, filling them with buffer or media instead.
-
-
Possible Cause 3: Insufficient Incubation/Reaction Time.
-
Why it happens: If the reaction is stopped too early, the signal generated may be too low and close to the background, leading to high coefficients of variation (%CV). This is particularly true if the enzyme concentration is low.
-
Validation & Solution: Perform a time-course experiment. Measure the signal from your positive control (enzyme + substrate, no inhibitor) at various time points (e.g., 10, 20, 30, 60, 90 minutes) to find the optimal incubation time where the signal is robust and the reaction is still in the linear range.[23]
-
Scenario 3: Inconsistent IC₅₀ Values
Obtaining different IC₅₀ values for the same compound across different experiments is a frustrating problem that undermines the reliability of your potency data.
-
Possible Cause 1: Inhibitor Solubility Issues.
-
Why it happens: If an inhibitor precipitates out of the assay buffer, its effective concentration is lower than its nominal concentration, leading to an artificially high IC₅₀.
-
Validation & Solution: Visually inspect the wells with the highest inhibitor concentrations for any signs of precipitation. Check the literature for the solubility of your compound class in aqueous buffers. If solubility is a concern, you may need to add a small amount of a co-solvent, but be sure to test its effect on enzyme activity first.
-
-
Possible Cause 2: Variable Pre-incubation Times.
-
Why it happens: For irreversible or slow-binding inhibitors, the degree of inhibition is time-dependent. If the pre-incubation time of the enzyme with the inhibitor varies between experiments, the resulting IC₅₀ values will also vary.[12][24]
-
Validation & Solution: Standardize the pre-incubation time for all experiments. For a new class of inhibitors, it is wise to run an experiment where you vary the pre-incubation time (e.g., 15, 30, 60 min) to determine if the IC₅₀ changes. If it does, your inhibitor is likely time-dependent, and this pre-incubation time must be strictly controlled and reported.
-
-
Possible Cause 3: Substrate Concentration is Too High.
-
Why it happens: For competitive inhibitors, the measured IC₅₀ value is dependent on the substrate concentration.[11][25] If you use a very high substrate concentration, you will need a much higher concentration of a competitive inhibitor to achieve 50% inhibition, leading to a right-shifted curve and a higher IC₅₀.
-
Validation & Solution: The relationship between IC₅₀ and the inhibition constant (Kᵢ) for a competitive inhibitor is described by the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
-
Where [S] is the substrate concentration and Kₘ is the Michaelis constant. To obtain consistent IC₅₀ values that are closer to the true Kᵢ, use a substrate concentration at or below the Kₘ. Always keep the substrate concentration constant across all experiments where you intend to compare IC₅₀ values.[25]
-
-
Possible Cause 4: Inappropriate Curve Fitting.
-
Why it happens: An IC₅₀ value is only as good as the model used to derive it. Using a standard sigmoidal dose-response curve fit for data that does not have a clear upper and lower plateau can lead to inaccurate estimates.
-
Validation & Solution: Ensure your dose-response curve has sufficient data points to define the top and bottom of the curve. You should have at least two concentrations that give minimal inhibition and two that give maximal inhibition.[26] Constrain the top of the curve to 100% and the bottom to 0% during fitting only if your data supports this.
-
Part 3: Key Experimental Protocols
This section provides a validated, step-by-step protocol for a common luminescence-based MAO assay, which offers high sensitivity and is well-suited for HTS.[10]
Protocol: Luminescence-Based MAO-Glo™ Assay for IC₅₀ Determination
This protocol is adapted from the Promega MAO-Glo™ Assay and is designed to determine the potency of a test inhibitor.[8][9][27]
Workflow Diagram
Step-by-Step Methodology
-
Reagent Preparation:
-
Inhibitor Plate: Prepare a 10-point, 3-fold serial dilution of your test compound in 100% DMSO.
-
MAO Enzyme: Thaw recombinant human MAO-A or MAO-B on ice. Dilute the enzyme to the desired working concentration (e.g., 2X final concentration) in the provided MAO Reaction Buffer. Keep on ice.
-
MAO Substrate: Dilute the luminogenic substrate to its working concentration (e.g., 2X final concentration) in the appropriate buffer.[27]
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of MAO Reaction Buffer to each well.
-
Add 0.5 µL of your serially diluted inhibitor from the inhibitor plate to the appropriate wells. For controls, add 0.5 µL of DMSO (100% activity control) or a known potent inhibitor like Clorgyline (for MAO-A) or Selegiline (for MAO-B) (0% activity control).[7]
-
Add 25 µL of the diluted MAO enzyme to initiate the pre-incubation. Mix briefly on a plate shaker.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the MAO substrate solution to all wells. Mix briefly.
-
Incubate for 60 minutes at room temperature, protected from light.[9]
-
-
Signal Detection:
-
Data Analysis:
-
Subtract the average signal from "no-enzyme" background wells from all other wells.
-
Normalize the data by setting the average of the DMSO-only wells to 100% activity and the average of the potent inhibitor wells to 0% activity.
-
Plot the normalized % activity versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (variable slope, four parameters) to determine the IC₅₀ value.
-
References
-
Edmondson, D. E., & Binda, C. (2018). Monoamine oxidases in development - PMC. National Center for Biotechnology Information. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. [Link]
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
-
On HTS. (2023). Z-factor. On HTS. [Link]
-
Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, Oxford Academic. [Link]
-
Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]
-
Agilent. (n.d.). Tips for Improved Luminescence Performance. Agilent Technologies. [Link]
-
Weyler, W., et al. (2001). Analysis of Conserved Active Site Residues in Monoamine Oxidase A and B and Their Three-dimensional Molecular Modeling - PMC. National Center for Biotechnology Information. [Link]
-
Finberg, J. P., & Rabey, J. M. (2019). Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis. Frontiers in Pharmacology. [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. [Link]
-
Wikipedia. (n.d.). Monoamine oxidase. Wikipedia. [Link]
-
Harris, T. K., & Keshwani, M. M. (2013). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Science Publishing. [Link]
-
ResearchGate. (2020). What causes high background in cell based assays?. ResearchGate. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. PubMed. [Link]
-
Krišt'an, K., & Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
ResearchGate. (n.d.). Substrate and inhibitor profiles of human MAO A and B expressed from cDNAs. ResearchGate. [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]
-
Promega Connections. (2017). Three Factors That Can Hurt Your Assay Results. Promega Connections. [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Bio-Techne. [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. [Link]
-
Herraiz, T., & Guillén, H. (2012). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology. [Link]
Sources
- 1. Monoamine oxidases in development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis [frontiersin.org]
- 3. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 4. Analysis of Conserved Active Site Residues in Monoamine Oxidase A and B and Their Three-dimensional Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 8. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. MAO-Glo™ Assay Systems [worldwide.promega.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. agilent.com [agilent.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. goldbio.com [goldbio.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 19. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 20. assay.dev [assay.dev]
- 21. academic.oup.com [academic.oup.com]
- 22. Z-factor - Wikipedia [en.wikipedia.org]
- 23. promega.com [promega.com]
- 24. biorxiv.org [biorxiv.org]
- 25. courses.edx.org [courses.edx.org]
- 26. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Assay in Summary_ki [bindingdb.org]
Technical Support Center: Purification of 1-Phenyl-2,3,4,9-tetrahydro-1H-β-carboline Hydrochloride
Welcome to the technical support center for the purification of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride (Ph-THBC-HCl). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: My crude Ph-THBC-HCl, synthesized via the Pictet-Spengler reaction, is a sticky, colored oil instead of a solid. What is the likely cause and how do I proceed?
A1: This is a common issue often stemming from several factors:
-
Residual Solvent: The most frequent cause is trapped solvent from the reaction or initial workup (e.g., HFIP, methanol, or benzene).
-
Unreacted Starting Materials: Benzaldehyde, a liquid at room temperature, can act as a plasticizer, preventing crystallization.
-
Formation of Diastereomers: The Pictet-Spengler reaction can produce cis and trans isomers, which may form a eutectic mixture that is more difficult to crystallize than a single isomer.[1]
-
Oxidation: Partial oxidation to the aromatic β-carboline can introduce colored impurities that inhibit crystallization.
Recommended First Step: Your primary goal is to remove non-basic impurities and residual solvents. An acid-base extraction is the most effective initial purification step before attempting crystallization. This technique exploits the basicity of the secondary amine in the tetrahydropyridine ring.[2] See the detailed protocol in the Troubleshooting Guides section below.
Q2: After purification, my final product has a persistent yellow or brown tint. What is this impurity and how can I remove it?
A2: A persistent color usually indicates the presence of the fully aromatic 1-phenyl-β-carboline species. This impurity forms via oxidation of the tetrahydro-β-carboline ring, a process that can be accelerated by heat, light, and residual acid from the synthesis.
Troubleshooting Steps:
-
Charcoal Treatment: During the final recrystallization step of the free base (before conversion to the HCl salt), add a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution. The planar, aromatic structure of the colored impurity allows it to adsorb strongly to the charcoal. Hot filter the solution to remove the charcoal and then allow it to cool and crystallize.
-
Column Chromatography: If color persists, column chromatography of the free base on silica gel is highly effective. The oxidized impurity is typically more polar than the desired Ph-THBC free base. See Protocol 2 for a detailed method.
-
Minimize Exposure: In future syntheses, minimize exposure of the reaction mixture and isolated product to air and strong light, especially during heating steps, to prevent oxidation.
Q3: I am struggling with the recrystallization of the final hydrochloride salt. It either oils out or the recovery is very poor. What solvent systems are recommended?
A3: The hydrochloride salt of Ph-THBC has high polarity, making solvent selection critical. Single-solvent systems are often challenging. Mixed-solvent systems provide the best control over solubility.
Recommended Solvent Systems:
| Solvent System | Procedure | Advantages | Disadvantages |
| Isopropanol / Diethyl Ether | Dissolve the HCl salt in a minimum amount of hot isopropanol. Slowly add diethyl ether until persistent turbidity is observed. Re-heat gently to clarify, then allow to cool slowly. | Provides excellent, well-formed crystals. Good for removing non-polar impurities.[3] | Diethyl ether is highly flammable. Requires careful control of addition to prevent crashing out. |
| Methanol / Acetone | Dissolve the salt in a minimum of hot methanol. Add acetone dropwise until the solution becomes cloudy. Re-heat to dissolve, then cool. | Good crystal formation. Acetone is less volatile than ether. | Methanol is highly soluble; it's easy to add too much, leading to poor recovery. |
| Ethanol (Absolute) | Dissolve in a minimum of boiling absolute ethanol and allow to cool very slowly, ideally in an insulated container. | Simple, single-solvent system. | The salt can be quite soluble in ethanol, potentially leading to low yields.[3] |
Key Causality: The principle here is to dissolve the compound in a "good" solvent (isopropanol, methanol) where it is highly soluble when hot, and then introduce an "anti-solvent" (ether, acetone) in which it is poorly soluble to carefully control the point of saturation and induce crystallization rather than precipitation.
Troubleshooting Guides & In-Depth Protocols
Issue 1: Removing Neutral Impurities (e.g., Benzaldehyde) from Crude Product
This guide details the foundational purification technique of acid-base extraction, which is essential for preparing the crude material for final purification.
Caption: Workflow for purifying Ph-THBC via acid-base extraction.
-
Dissolution: Dissolve the crude reaction mixture or solid in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Causality: The basic nitrogen on the Ph-THBC is protonated by the HCl, forming the water-soluble hydrochloride salt, which partitions into the aqueous layer.[4] Neutral impurities like unreacted benzaldehyde remain in the organic layer.
-
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer (if using DCM) into a clean flask. Discard the organic layer containing the neutral impurities.
-
Basification: Return the acidic aqueous layer to the separatory funnel. Slowly add 2M sodium hydroxide (NaOH) solution dropwise with swirling until the solution is strongly basic (pH > 10, check with pH paper). A white precipitate of the free base will likely form.
-
Causality: The excess base deprotonates the Ph-THBC-HCl, regenerating the neutral free base, which is now insoluble in water but soluble in organic solvents.
-
-
Re-extraction: Add a fresh portion of DCM or EtOAc to the separatory funnel. Shake vigorously to extract the free base back into the organic layer.
-
Final Steps: Drain the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified Ph-THBC free base as a solid. This solid is now ready for high-purity recrystallization or direct conversion to the final HCl salt.
Issue 2: Product Purity is Below 95% by HPLC Due to Closely-Eluting Impurities
When acid-base extraction and simple recrystallization are insufficient, column chromatography is the definitive method for achieving high purity.
-
Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the starting eluent (see table below). Pack the column carefully to avoid air bubbles.
-
Sample Loading: Dissolve the crude free base in a minimal amount of DCM. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the polar solvent. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
Recommended Eluent Systems for Silica Gel:
| Eluent System | Gradient Profile | Typical Rf of Product | Notes |
| Dichloromethane / Methanol | Start with 100% DCM, gradually increase to 5% MeOH in DCM. | ~0.3 - 0.4 in 5% MeOH/DCM | A robust, general-purpose system. The product should move off the baseline while polar impurities remain at the origin.[5] |
| Ethyl Acetate / Hexanes with Triethylamine | Start with 20% EtOAc in Hexanes, increase to 50% EtOAc. Add 0.5% Triethylamine to all eluents. | ~0.4 in 40% EtOAc/Hexanes | The triethylamine is critical; it suppresses the tailing of the basic amine on the acidic silica gel, leading to sharper peaks and better separation. |
-
Isolation: Combine the pure fractions as identified by TLC, and remove the solvent under reduced pressure to yield the highly purified Ph-THBC free base.
Issue 3: Converting the Purified Free Base to the Hydrochloride Salt Cleanly
The final step is critical for obtaining a stable, crystalline, and pure hydrochloride salt. Introducing aqueous HCl can trap water and should be avoided.
-
Dissolution: Dissolve the purified Ph-THBC free base in a minimal amount of anhydrous diethyl ether or absolute ethanol.
-
Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise.
-
Alternative: A solution of acetyl chloride (1.1 equivalents) in cold, anhydrous ethanol can be used. This generates anhydrous HCl in situ.[3]
-
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation: Continue stirring for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any surface impurities and residual acid.
-
Drying: Dry the final 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride product under high vacuum to remove all traces of solvent.
Caption: A self-validating purification workflow for Ph-THBC-HCl.
References
- SPE/RP-HPLC Using C1 Columns: An Environmentally Friendly Alternative to Conventional Reverse-Phase Separations for Quantitation of Beta-Carboline Alkaloids in Human Serum Samples. PubMed.
- Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes. PubMed.
- Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC - NIH.
- The Chiral Pool in the Pictet-Spengler Reaction for the Synthesis of β-Carbolines. PubMed.
- Pictet–Spengler reaction. Wikipedia.
- Synthesis of β-Carbolines with Electrocyclic Cycliz
- β-Carbolines.
- The mechanism of the Pictet–Spengler reaction.
- Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3.
- Synthesis and purification of 1 and 2 under pH control.
- Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection.
- Isolation, structure, and properties of the beta-carboline formed from 5-hydroxytryptamine by the superoxide anion-gener
- Synthesis of β-carboline and tetrahydroisoquinoline derivatives.
- 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride. Benchchem.
- 1,2,3,4-TETRAHYDRO-β-CARBOLINE. Organic Syntheses Procedure.
- Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant P
- 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method.
- Acid/Base Extraction Technique. YouTube.
- Acid–base and spectral properties of β-carbolines. Part 1. Tetrahydro-β-carbolines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Acid–base and spectral properties of β-carbolines. Part 2.
- Recent Advances in the Synthesis of β-Carboline Alkaloids. PMC - NIH.
- Extraction of β-Carboline alkaloids and preparation of extract nanoparticles from Peganum harmala L. capsules using supercritical fluid technique.
- Phenyl isothiocyan
- 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline.
- Synthesis and extractive property evaluation of 1-phenyl-3-methyl-4-caprylpyrazolone-5.
- Purification of organic hydrochloride salt?
- Method for preparing 1-phenyl-1-(alkyl)phenyl- acetones.
- METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Acid–base and spectral properties of β-carbolines. Part 1. Tetrahydro-β-carbolines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in beta-carboline research and how to avoid them
Technical Support Center: Beta-Carboline Research
From the desk of the Senior Application Scientist
Welcome to the technical support center for beta-carboline research. The unique tricyclic structure of beta-carbolines underpins their diverse and potent biological activities, from potent monoamine oxidase (MAO) inhibition to interaction with benzodiazepine receptors.[1][2][3][4] However, this same chemical complexity presents a unique set of challenges during synthesis, characterization, and biological testing. This guide is designed to provide direct, actionable solutions to common pitfalls encountered in the lab. My aim is to move beyond simple protocols and explain the underlying causality, empowering you to design robust, self-validating experiments.
Section 1: Synthesis & Purification Pitfalls
The Pictet-Spengler reaction is a cornerstone of beta-carboline synthesis, but it's not without its challenges.[5][6] Low yields, side-product formation, and purification difficulties are common complaints.
Q1: My Pictet-Spengler reaction is giving low yields and a complex mixture of products. What are the most likely causes and how can I fix it?
A1: This is a classic issue that usually points to problems with reaction conditions, particularly acid catalysis and temperature. The reaction proceeds via an iminium ion intermediate, and its formation and subsequent cyclization are highly sensitive.[5][7]
Causality & Troubleshooting:
-
Inappropriate Acid Catalysis: The acid catalyst is crucial for generating the electrophilic iminium ion needed for ring closure.[5][7]
-
Too little acid: Fails to sufficiently catalyze imine formation, stalling the reaction.
-
Too much acid: Can protonate the indole nitrogen of your tryptamine starting material, reducing its nucleophilicity and preventing cyclization.[8]
-
Solution: Perform a catalyst screen. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or acetic acid are common starting points.[9] Titrate the acid concentration to find the optimal balance for your specific substrates.
-
-
Suboptimal Temperature:
-
Too low: The reaction may be too slow to be practical.
-
Too high: Can lead to degradation of starting materials and promote side reactions, such as dehydrogenation or rearrangement.[8]
-
Solution: Start at room temperature and gradually increase the heat while monitoring the reaction by TLC or LC-MS. Refluxing in a solvent like DCE is often effective but may require optimization.[9]
-
-
Reactive Aldehyde/Tryptamine:
-
Electron-withdrawing groups on the tryptamine or sterically hindered aldehydes can significantly slow the reaction.[8][10]
-
Solution: For less reactive partners, you may need stronger acidic conditions (e.g., Lewis acids) or higher temperatures.[10] Consider pre-forming the Schiff base intermediate before adding the acid catalyst to drive the cyclization.[10]
-
Below is a decision-making workflow for troubleshooting this synthesis:
Q2: I've successfully synthesized my tetrahydro-β-carboline (THBC), but the subsequent oxidation to the aromatic β-carboline is inefficient. How can I improve this step?
A2: The dehydrogenation of the THBC intermediate is a critical step that often requires a specific choice of oxidant. Simply using air oxidation is rarely efficient.
Causality & Troubleshooting:
-
Weak Oxidant: The C-ring of the THBC is not always easily aromatized.
-
Reaction Conditions:
-
Solution: When using Pd/C, ensure the temperature is high enough to facilitate the reaction. For KMnO4, the reaction is often performed in refluxing dimethylformamide (DMF).[11] Always monitor the reaction progress to avoid over-oxidation or degradation.
-
Section 2: Analytical & Characterization Challenges
The planar, aromatic nature of beta-carbolines gives them distinct spectroscopic properties but also predisposes them to certain analytical artifacts.
Q3: I'm having trouble getting a clean NMR spectrum of my purified β-carboline. The peaks are broad, and the integration is off.
A3: This is a frequent problem and is almost always due to compound aggregation in the NMR solvent. The planar structure of beta-carbolines facilitates π-π stacking, leading to the formation of soluble aggregates that tumble slowly in solution, causing significant peak broadening.
Causality & Troubleshooting:
-
Aggregation: At higher concentrations required for NMR, intermolecular stacking is highly favorable.
-
Solution 1 (Dilution): The simplest approach is to acquire the spectrum on a more dilute sample. This may require a higher-field instrument or a longer acquisition time to achieve adequate signal-to-noise.
-
Solution 2 (Solvent Change): Solvents that can disrupt π-π stacking are ideal. While CDCl3 and DMSO-d6 are common, consider using a more polar or hydrogen-bond-donating solvent if compatible. Sometimes adding a small amount of acid (e.g., a drop of TFA-d) can protonate the molecule, disrupting aggregation through electrostatic repulsion.
-
Solution 3 (Temperature): Acquiring the spectrum at an elevated temperature (e.g., 50-80 °C) can provide enough thermal energy to break up aggregates, resulting in sharper signals.
-
Q4: My β-carboline is intensely fluorescent, which is interfering with my fluorescence-based biological assays. How can I quantify my compound accurately without this interference?
A4: The intrinsic fluorescence of the beta-carboline scaffold is a major source of analytical artifacts.[12][13] Relying on fluorescence for quantification in a biological assay where other fluorophores are used is highly problematic.
Causality & Troubleshooting:
-
Spectral Overlap: The emission spectrum of your beta-carboline is likely overlapping with the excitation or emission spectrum of your assay's reporter fluorophore.
-
Solution (Orthogonal Analysis): You must use an analytical technique that is not based on fluorescence. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard. It provides separation from interfering matrix components and accurate quantification based on absorbance, which is far less susceptible to interference than fluorescence.
-
Protocol: Quantifying Beta-Carbolines by HPLC-UV
-
System Preparation: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point. (e.g., 5% B to 95% B over 10 minutes).
-
Detection: Set the UV detector to a wavelength where the beta-carboline has a strong absorbance maximum (typically in the 254-350 nm range), but away from the absorbance of media components if possible.
-
Standard Curve: Prepare a standard curve of your purified compound in the assay buffer (without cells or other biological components) across the expected concentration range.
-
Sample Analysis: Analyze your experimental samples and quantify against the standard curve. This method provides a definitive measure of your compound's concentration, independent of its fluorescent properties.
Section 3: In Vitro Assay Troubleshooting
Beta-carbolines are notorious for producing artifacts in in vitro assays. Understanding their chemical behavior in aqueous, buffered environments is key to generating reliable data.
Q5: I'm screening my β-carboline in a cell-based assay and seeing inconsistent results or a loss of activity over time. Is my compound unstable?
A5: Yes, this is a strong possibility. Poor aqueous solubility and chemical instability are two of the most significant pitfalls in beta-carboline research.[14][15] Compounds precipitating out of solution or degrading in the incubator will lead to highly variable and uninterpretable results.
Causality & Troubleshooting:
-
Poor Solubility: Many beta-carboline derivatives are poorly soluble in physiological buffers.[15] They may appear dissolved after initial preparation in DMSO and dilution into media, but can precipitate over the course of a 24-72 hour incubation.
-
Solution 1 (Solubility Assessment): Before any biological assay, determine the kinetic solubility of your compound in the final assay medium. Use HPLC-UV or a similar method to measure the concentration of the compound in solution after incubation and centrifugation.
-
Solution 2 (Formulation): If solubility is low, formulation strategies may be necessary.[16] This can include using solubilizing agents or nanotechnology-based delivery systems, though these must be carefully controlled for their own biological effects.[14]
-
-
Chemical Instability: The beta-carboline ring can be susceptible to oxidation or other degradation pathways in aqueous media, especially at 37°C.[17]
-
Solution (Stability Study): You must perform a stability study. Incubate your compound in the complete cell culture medium (without cells) under assay conditions (37°C, 5% CO2) for the full duration of your experiment. Take aliquots at time zero and at the end of the experiment (e.g., 48 hours) and quantify the amount of remaining parent compound by HPLC-UV. A significant decrease indicates instability.
-
Q6: I suspect my β-carboline is a promiscuous inhibitor in my enzyme assay. How can I confirm if it's a true inhibitor or just an aggregator?
A6: This is a critical question. Promiscuous inhibition via compound aggregation is a major source of false positives in high-throughput screening.[18] Aggregators form colloidal particles that non-specifically adsorb and denature proteins, leading to apparent inhibition.
Causality & Troubleshooting:
-
Colloidal Aggregation: Hydrophobic compounds at micromolar concentrations can exceed their solubility and form aggregates.
-
Solution (Detergent Test): The gold-standard test is to repeat the assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100. True inhibitors that bind specifically to the enzyme's active site will typically show unchanged or only slightly reduced potency. In contrast, inhibition by aggregators is highly sensitive to detergent, which disrupts the colloidal particles. A significant increase in the IC50 value in the presence of detergent strongly suggests aggregation-based inhibition.[18]
-
Table 1: Interpreting the Detergent Test for Inhibition Mechanism
| Observation | IC50 Ratio ( +Detergent / -Detergent ) | Likely Mechanism | Next Step |
| No significant change | ~ 1 | Specific Binding | Proceed with mechanism of action studies. |
| Moderate Increase | 2 - 10 | Possible mixed-mode or weak aggregation | Further biophysical validation (e.g., SPR, ITC) is needed. |
| Large Increase | > 10 | Aggregation-based Inhibition | Deprioritize compound; likely a false positive.[18] |
Section 4: In Vivo & Pharmacokinetic Hurdles
Moving from in vitro to in vivo studies introduces a new set of challenges, primarily related to bioavailability and pharmacokinetics (PK).
Q7: My β-carboline is potent in vitro, but shows no efficacy in my animal model. What is the likely problem?
A7: The most common reason for this discrepancy is poor pharmacokinetics, specifically low oral bioavailability.[14][19] Many beta-carbolines suffer from poor aqueous solubility and/or rapid metabolism, meaning the compound never reaches its target in sufficient concentrations to exert a therapeutic effect.[13][15]
Causality & Troubleshooting:
-
Low Bioavailability: This can be due to:
-
Poor Absorption: The compound is too insoluble or too lipophilic to be absorbed from the gut.[14]
-
First-Pass Metabolism: The compound is absorbed but is rapidly metabolized by enzymes in the gut wall or liver before it can reach systemic circulation.
-
Solution: A formal pharmacokinetic study is essential. This involves administering the compound (both intravenously and orally, if possible) to animals and measuring its concentration in plasma over time. This will determine key parameters like half-life, clearance, and absolute bioavailability.[13] Without this data, in vivo efficacy studies are effectively being performed blind.
-
-
Rapid Clearance: Even if absorbed, the compound may be cleared from the body too quickly to maintain a therapeutic concentration.
-
Solution: The PK study will reveal this. If clearance is too high, medicinal chemistry efforts may be needed to block metabolic soft spots on the molecule to improve its half-life.
-
Table 2: Key Pharmacokinetic Parameters and Their Implications
| Parameter | Definition | Implication of a "Poor" Value | How to Improve |
| Bioavailability (F%) | The fraction of an administered dose that reaches systemic circulation. | Low F% (<10%) means the compound is not being effectively absorbed. | Improve solubility (e.g., salt formation, formulation) or reduce first-pass metabolism.[16][20] |
| Half-life (t½) | The time it takes for the plasma concentration to decrease by half. | Short t½ (<1 hr) may require frequent dosing to maintain exposure. | Modify the structure to block sites of metabolism. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | High CL indicates rapid elimination from the body. | Modify the structure to reduce metabolic or renal clearance. |
This guide provides a starting point for troubleshooting the most common and critical issues in beta-carboline research. By understanding the chemical principles behind these pitfalls, you can design more robust experiments, avoid generating artifactual data, and accelerate your research and development efforts.
References
-
Extraction of β-Carboline alkaloids and preparation of extract nanoparticles from Peganum harmala L. capsules using supercritical fluid technique | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cao, R., et al. (2022). Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A. Molecules, 27(19), 6758. [Link]
-
Luo, B., & Song, X. (2021). A comprehensive overview of β-carbolines and its derivatives as anticancer agents. European Journal of Medicinal Chemistry, 224, 113688. [Link]
-
Delgado-Povedano, M. M., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9111–9121. [Link]
-
Guiso, M., et al. (2019). Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. Molecules, 24(6), 1179. [Link]
-
Stout, D. M., et al. (2012). Pharmacology of the β-Carboline FG-7142, a Partial Inverse Agonist at the Benzodiazepine Allosteric Site of the GABAA Receptor: Neurochemical, Neurophysiological, and Behavioral Effects. Pharmacological Reviews, 64(4), 880–920. [Link]
-
Alshamrani, M., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Molecules, 27(11), 3437. [Link]
-
Pictet–Spengler reaction. (2023). In Wikipedia. [Link]
-
Optimization of Acidic Protocols for Pictet− Spengler Reaction. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Delgado-Povedano, M. M., et al. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9111–9121. [Link]
-
de la Torre, A., et al. (2005). Fluorescence quenching of beta-carboline alkaloids in micellar media. A study to select the adequate surfactant to use in analytical techniques. Journal of Photochemistry and Photobiology A: Chemistry, 172(3), 337-344. [Link]
-
Pictet-Spengler Reaction. (2021). J&K Scientific LLC. [Link]
-
Pictet-Spengler reaction. (n.d.). Name-Reaction.com. Retrieved January 17, 2026, from [Link]
-
Shestakova, T., et al. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 28(17), 6218. [Link]
-
In which solvents are beta-carboline alkaloids soluble? (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
D'Agostino, S., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 707. [Link]
-
Pharmacokinetics of the β-carboline norharman in man | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Liu, H., et al. (2012). Synthesis and in silico screening of a library of β-carboline-containing compounds. Beilstein Journal of Organic Chemistry, 8, 1065–1071. [Link]
-
Fegy, M., et al. (2019). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 24(24), 4554. [Link]
-
METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. (n.d.). LJMU Research Online. Retrieved January 17, 2026, from [Link]
-
Inhibition of monoamine oxidase (MAO) by β-carbolines and their interactions in live neuronal (PC12) and liver (HuH-7 and MH1C1) cells | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Schweri, M. M., et al. (1984). Pharmacokinetic and Pharmacodynamic Factors Contributing to the Convulsant Action of beta-carboline-3-carboxylic Acid Esters. Journal of Pharmacology and Experimental Therapeutics, 230(2), 454-460. [Link]
-
Synthesis of β-carboline derivatives. (n.d.). Sciforum. Retrieved January 17, 2026, from [Link]
-
[Simple Compounds With High Pharmacologic Potential: Beta-Carbolines. Origins, Syntheses, Biological Properties]. (1976). Farmaco, 31(8), 581-595. [Link]
-
Penna-Coutinho, J., et al. (2022). Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria. International Journal of Molecular Sciences, 23(24), 15903. [Link]
-
(PDF) β-Carboline Alkaloids: Biochemical and Pharmacological Functions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Brierley, D. I., & Davidson, C. (2022). Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. Frontiers in Pharmacology, 13, 886408. [Link]
-
BJOC - Et3N/DMSO-supported one-pot synthesis of highly fluorescent β-carboline-linked benzothiophenones via sulfur insertion and estimation of the photophysical properties. (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]
-
Lee, S., et al. (2024). Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. Foods, 13(10), 1494. [Link]
-
Herraiz, T., & Galisteo, J. (2023). β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO). Foods, 12(6), 1264. [Link]
-
Kim, H. J., et al. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Life Sciences, 60(20), 1799-1806. [Link]
-
Herraiz, T. (2004). Analysis of tetrahydro-beta-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection. Journal of Chromatography A, 1027(1-2), 133-139. [Link]
-
Krause, W., et al. (1989). Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection. Journal of Pharmaceutical Sciences, 78(8), 622-626. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Ng, L. L. (1980). Stability of aqueous solutions of mibolerone. Journal of Pharmaceutical Sciences, 69(1), 94-96. [Link]
-
Brierley, D. I., & Davidson, C. (2022). Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. Frontiers in Pharmacology, 13, 886408. [Link]
-
Feng, B. Y., et al. (2009). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry, 52(21), 6666–6677. [Link]
-
SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved January 17, 2026, from [Link]
-
Wang, C., et al. (2022). β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2. Frontiers in Pharmacology, 13, 995123. [Link]
-
Wang, C., et al. (2022). β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2. Frontiers in Pharmacology, 13, 995123. [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules, 29(21), 5092. [Link]
Sources
- 1. Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. sciforum.net [sciforum.net]
- 7. name-reaction.com [name-reaction.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of tetrahydro-beta-carboline-3-carboxylic acids in foods by solid-phase extraction and reversed-phase high-performance liquid chromatography combined with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and in silico screening of a library of β-carboline-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic and pharmacodynamic factors contributing to the convulsant action of beta-carboline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpsm.com [ijpsm.com]
Validation & Comparative
A Comparative Guide to MAO-A Inhibition: 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride vs. Moclobemide
A Technical Guide for Researchers
In the landscape of neuropharmacology research, the selective inhibition of monoamine oxidase A (MAO-A) remains a critical area of investigation for the development of novel therapeutics for depressive and anxiety disorders. This guide provides a detailed comparative analysis of two pertinent MAO-A inhibitors: the established clinical agent, moclobemide, and the research compound, 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their mechanisms, performance, and the experimental methodologies used for their evaluation.
Introduction: The Significance of MAO-A Inhibition
Monoamine oxidase A is a pivotal enzyme responsible for the degradation of key monoamine neurotransmitters, primarily serotonin and norepinephrine, within the presynaptic neuron.[1] The inhibition of MAO-A elevates the synaptic availability of these neurotransmitters, a mechanism fundamental to the therapeutic action of many antidepressants.[2] The evolution of selective and reversible MAO-A inhibitors has marked a significant therapeutic advance, mitigating the risks associated with older, non-selective, irreversible MAOIs, such as the hypertensive crisis commonly known as the "cheese effect".
This guide will explore the nuances of two compounds that represent different aspects of MAO-A inhibition: moclobemide, a benchmark reversible inhibitor of MAO-A (RIMA) with extensive clinical validation, and 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride, a member of the β-carboline family of compounds recognized for their potent MAO-A inhibitory properties.
Compound Profiles
Moclobemide: A Clinically Established RIMA
Moclobemide, a benzamide derivative, functions as a selective and reversible inhibitor of MAO-A.[3] Its reversible mechanism of action is a cornerstone of its improved safety profile over first-generation, irreversible MAOIs.[] It is clinically approved in numerous countries for the management of major depressive disorder and social anxiety disorder.[5] The reversibility of its binding to MAO-A is crucial, as it allows for dietary tyramine to displace the drug from the enzyme, thereby reducing the risk of a hypertensive crisis.[3]
1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride: A Potent Research Compound
1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride is a member of the β-carboline class of alkaloids, which are found both endogenously in mammals and exogenously in various plant species.[1][6] The β-carboline scaffold is a well-established pharmacophore for potent and selective MAO-A inhibition.[2] While this specific phenyl-substituted tetrahydro-β-carboline is predominantly utilized as a research compound, the broader β-carboline family is the subject of intensive investigation for the development of novel agents targeting the central nervous system.
Mechanism of MAO-A Inhibition: A Comparative Overview
The therapeutic or experimental effect of both compounds is predicated on their interaction with the MAO-A enzyme. The diagram below provides a simplified illustration of the general mechanism of MAO-A and its inhibition.
Caption: General mechanism of MAO-A and its inhibition by moclobemide and β-carbolines.
Moclobemide exhibits a non-competitive and reversible mode of inhibition, with enzymatic activity typically recovering within 16 to 24 hours following administration.[3][] This reversibility is a critical differentiating factor from the permanent inactivation caused by irreversible MAOIs.
β-Carbolines, including the tetrahydro-β-carboline scaffold of the compound of interest, generally function as competitive and reversible inhibitors of MAO-A.[6] The planar structure of the β-carboline ring system is thought to facilitate its entry and binding within the active site of the MAO-A enzyme.
Quantitative Comparison of MAO-A Inhibition
A direct, data-driven comparison of inhibitory potency is essential for the rigorous evaluation of these compounds. The following table summarizes the currently available quantitative data.
| Parameter | Moclobemide | 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride | Reference(s) |
| MAO-A IC50 | ~5.2 µM (rat brain) | Not specified in publicly available literature. | [7] |
| MAO-A Ki | Not specified | Not specified in publicly available literature. Other potent β-carbolines like harmine have Ki values in the low nanomolar range (e.g., 5 nM). | [6] |
| Selectivity for MAO-A vs. MAO-B | Highly selective for MAO-A. | Reported to be a selective MAO-A inhibitor. | [8][9] |
| Reversibility | Reversible | Presumed reversible, a characteristic of the β-carboline class. | [][6] |
Note: While a specific IC50 value for 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride is not readily found in the cited literature, the potent MAO-A inhibitory activity of the β-carboline class is well-documented. For context, the related β-carboline, harmine, is a highly potent MAO-A inhibitor with a reported Ki of 5 nM.[6]
Experimental Protocol: In Vitro MAO-A Inhibition Assay
To ensure the integrity and reproducibility of research findings, the use of a well-defined and validated experimental protocol is paramount. The following is a standard protocol for determining the in vitro MAO-A inhibitory activity of a test compound utilizing a fluorometric assay.
Principle
This assay quantifies the activity of MAO-A by monitoring the enzymatic conversion of the substrate kynuramine into the fluorescent product 4-hydroxyquinoline. The rate of increase in fluorescence is directly proportional to MAO-A activity. The presence of an inhibitor will attenuate the rate of this reaction, thereby enabling the determination of its inhibitory potency, typically expressed as an IC50 value.
Materials
-
Recombinant human MAO-A enzyme
-
Kynuramine dihydrobromide (substrate)
-
Test compound (e.g., 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride or moclobemide)
-
Positive control (e.g., clorgyline for irreversible inhibition, or a well-characterized reversible inhibitor)
-
Sodium phosphate buffer (100 mM, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~405 nm)
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound and positive control in the assay buffer to generate a range of concentrations for the dose-response curve.
-
Prepare a working solution of kynuramine in the assay buffer.
-
Prepare a working solution of MAO-A enzyme in the assay buffer.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add 50 µL of the appropriate test compound dilution, positive control, or buffer (for vehicle control wells).
-
Add 50 µL of the MAO-A enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to permit the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the kynuramine solution to all wells.
-
Immediately transfer the plate to the fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a duration of 30-60 minutes.
-
Calculate the rate of reaction (the slope of the linear portion of the fluorescence versus time plot) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
-
Workflow Diagram
Caption: Experimental workflow for the in vitro MAO-A inhibition assay.
Pharmacokinetic Considerations
The in vivo efficacy of an MAO-A inhibitor is critically dependent not only on its intrinsic potency but also on its pharmacokinetic profile.
-
Moclobemide: It is rapidly absorbed following oral administration and has a relatively short elimination half-life of 1-2 hours.[]
-
1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride: While specific pharmacokinetic data for this compound are not widely available, studies on the related compound, tetrahydronorharmane, have shown that it can penetrate the blood-brain barrier and undergoes metabolic transformation via hydroxylation and subsequent conjugation.
Conclusion and Future Directions
This guide has provided a comparative analysis of moclobemide and 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride as inhibitors of MAO-A. Moclobemide is a well-characterized, clinically utilized compound with a clear profile of reversible and selective MAO-A inhibition. In contrast, 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride is a promising research compound from the potent β-carboline family, for which further quantitative characterization of its inhibitory activity is needed.
For researchers in neuropharmacology and drug discovery, the experimental protocol detailed herein offers a robust and reliable framework for the in vitro assessment of novel MAO-A inhibitors. Future research endeavors should aim to secure precise quantitative inhibitory data for promising β-carboline derivatives and to conduct direct comparative studies against established reference compounds like moclobemide to fully delineate their therapeutic potential.
References
-
Herraiz, T., et al. (2022). Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. Frontiers in Pharmacology, 13, 886408. [Link]
-
Janečková, L., et al. (2022). Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A. International Journal of Molecular Sciences, 23(19), 11959. [Link]
-
Kim, H., Sablin, S. O., & Ramsay, R. R. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of Biochemistry and Biophysics, 337(1), 137-142. [Link]
-
Herraiz, T., & Chaparro, C. (2006). Studies on the interaction between 1,2,3,4-tetrahydro-beta-carboline and cigarette smoke: a potential mechanism of neuroprotection for Parkinson's disease. Neurotoxicology, 27(4), 562-573. [Link]
-
Sparks, D. L., & Buckholtz, N. S. (1982). 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain. Neuroscience Letters, 32(2), 195-199. [Link]
-
Mewett, K. N., et al. (1983). TETRAHYDRO‐β‐CARBOLINES: SPECIFIC INHIBITORS OF TYPE A MONOAMINE OXIDASE IN RAT BRAIN 1. Journal of Neurochemistry, 40(5), 1477-1480. [Link]
-
Di Fabio, R., et al. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(8), 2254-2259. [Link]
-
Gerardy, J. (1994). Effect of moclobemide on rat brain monoamine oxidase A and B: comparison with harmaline and clorgyline. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 18(4), 793-802. [Link]
-
Benny, F., et al. (2023). Review of β-carboline and its derivatives as selective MAO-A inhibitors. Archiv der Pharmazie, 356(5), e2300091. [Link]
- Da Prada, M., Kettler, R., Keller, H. H., & Burkard, W. P. (1989). Moclobemide, a new reversible inhibitor of monoamine oxidase with a preferential action on type A. Journal of Neural Transmission. Supplementum, 28, 5-19.
-
Norman, T. R., & Maguire, K. P. (1993). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. Journal of Psychiatry & Neuroscience, 18(5), 215-224. [Link]
-
Koulu, M., et al. (1989). Inhibition of monoamine oxidase by moclobemide: effects on monoamine metabolism and secretion of anterior pituitary hormones and cortisol in healthy volunteers. British Journal of Clinical Pharmacology, 27(3), 243-255. [Link]
-
Lee, S., et al. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 26(2), 296. [Link]
-
Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]
Sources
- 1. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of β-carboline and its derivatives as selective MAO-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-lactancia.org [e-lactancia.org]
- 5. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 6. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of moclobemide on rat brain monoamine oxidase A and B: comparison with harmaline and clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of monoamine oxidase by moclobemide: effects on monoamine metabolism and secretion of anterior pituitary hormones and cortisol in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Activities of Beta-Carboline Analogs
For researchers, scientists, and drug development professionals navigating the complex landscape of neuroprotective agents, the beta-carboline scaffold represents a compelling starting point. These tricyclic indole alkaloids, both naturally occurring and synthetically derived, exhibit a remarkable spectrum of biological activities with significant potential in the context of neurodegenerative diseases.[1][2][3] This guide provides an in-depth comparative analysis of various beta-carboline analogs, offering a synthesis of their neuroprotective efficacy, underlying mechanisms of action, and the experimental methodologies required for their evaluation. Our objective is to furnish the scientific community with a robust resource to inform the selection and development of next-generation neuroprotective therapeutics.
The Rationale for Comparison: Unlocking Structure-Activity Relationships
The therapeutic promise of beta-carbolines is intrinsically linked to their chemical structure. Subtle modifications to the tricyclic core, the position and nature of substituents, and the degree of saturation can dramatically alter their pharmacological profile, transforming a potential neurotoxin into a potent neuroprotectant. A comparative approach is therefore not merely academic; it is essential for elucidating the structure-activity relationships (SAR) that govern neuroprotective efficacy. By systematically evaluating a range of analogs, we can identify the key molecular features that confer desirable properties, such as enhanced blood-brain barrier permeability, target specificity, and reduced off-target toxicity.
Comparative Neuroprotective Efficacy of Beta-Carboline Analogs
The neuroprotective potential of beta-carboline analogs has been investigated in a variety of in vitro and in vivo models of neurodegeneration. These studies often employ neurotoxins such as 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, to mimic the dopaminergic neurodegeneration seen in Parkinson's disease, or glutamate to induce excitotoxicity, a common pathway in many neurological disorders. The following table summarizes key quantitative data from comparative studies, providing a snapshot of the relative potency of different analogs.
| Analog | Experimental Model | Neurotoxin | Endpoint | Result (IC50/EC50/Inhibition %) | Reference |
| Harmine | SH-SY5Y cells | MPP+ | Cell Viability (MTT) | Neuroprotective at 1-10 µM | [4] |
| Harmaline | PC12 cells | Dopamine | Apoptosis | Attenuated apoptosis at 50 µM | [4] |
| Harmalol | PC12 cells | Dopamine | Cell Viability | Attenuated viability loss at 100 µM | [4] |
| Norharmane | Midbrain Neuronal Cultures | - | Cytotoxicity (LDH) | Low cytotoxicity up to 100 µM | [5] |
| Harmane | Midbrain Neuronal Cultures | - | Cytotoxicity (LDH) | Low cytotoxicity up to 100 µM | [5] |
| 9-Methyl-β-carboline | Primary Mesencephalic Dopaminergic Cells | - | Necrosis | Reduced number of necrotic cells | |
| 2,9-Dimethyl-β-carbolinium | Mouse Neuroblastoma 2A cells | - | Apoptosis | Potent inducer of apoptosis | |
| Harmine Derivative (H-2-168) | PC12 cells | - | Cytotoxicity | Reduced cytotoxicity compared to harmine | [6] |
| Harmine Derivative (DH-004) | PC12 cells | - | Cytotoxicity | Reduced cytotoxicity compared to harmine | [6] |
| Bivalent β-carboline (nonylene spacer) | - | - | AChE/BChE Inhibition | IC50: 0.5 nM (AChE), 5.7 nM (BChE) | [7] |
Delving into the Mechanisms of Neuroprotection
The neuroprotective effects of beta-carboline analogs are multifaceted, arising from their ability to modulate multiple key pathways implicated in neuronal survival and death. Understanding these mechanisms is crucial for the rational design of targeted therapies.
Inhibition of Monoamine Oxidase (MAO)
One of the most well-established mechanisms of action for many beta-carbolines is the inhibition of monoamine oxidases (MAO-A and MAO-B). These enzymes are responsible for the degradation of monoamine neurotransmitters, and their inhibition can increase the levels of dopamine, serotonin, and norepinephrine in the brain. Furthermore, MAO-B is involved in the metabolic activation of neurotoxins like MPTP to its toxic metabolite MPP+.[4] Inhibition of MAO-B can therefore prevent the initiation of this toxic cascade. Comparative studies have revealed that different beta-carboline analogs exhibit varying potencies and selectivities for MAO-A and MAO-B. For instance, harmaline is a potent and reversible inhibitor of MAO-A, while norharman and harman also show inhibitory activity.
Signaling Pathway: MAO Inhibition and Neuroprotection
Caption: Beta-carboline analogs can inhibit both MAO-A and MAO-B, preventing the degradation of neurotransmitters like dopamine and blocking the metabolic activation of neurotoxins like MPTP.
Modulation of Kinase Activity: The Case of GSK-3β
Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including neuronal development, metabolism, and apoptosis. Dysregulation of GSK-3β activity has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, where it is involved in the hyperphosphorylation of tau protein.[2] Several beta-carboline analogs, including harmine, have been identified as inhibitors of GSK-3β.[2] The ability to inhibit this kinase represents a significant avenue for neuroprotection. The structure-activity relationship for GSK-3β inhibition by beta-carbolines is an active area of research, with the aim of developing more potent and selective inhibitors.
Antioxidant and Anti-inflammatory Properties
Oxidative stress and neuroinflammation are common hallmarks of neurodegenerative disorders. Many beta-carboline analogs possess intrinsic antioxidant properties, capable of scavenging free radicals and reducing oxidative damage to neurons.[1] Additionally, some analogs have been shown to exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and inhibiting inflammatory signaling pathways. For example, harmine and harmaline have been demonstrated to reduce inflammation in a mouse model of cognitive dysfunction.[1]
Activation of the Nrf2 Pathway
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of a battery of antioxidant and detoxification genes. Activation of the Nrf2 pathway in astrocytes, the primary support cells in the brain, has been shown to be neuroprotective.[8] While direct comparative studies on a wide range of beta-carboline analogs are still emerging, the potential to activate this critical neuroprotective pathway is a promising area for future investigation.
Experimental Workflow: Assessing Nrf2 Activation in Astrocytes
Caption: A typical workflow for evaluating the potential of beta-carboline analogs to activate the Nrf2 pathway in primary astrocyte cultures.
Experimental Protocols for Comparative Evaluation
To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. The following section details step-by-step methodologies for key in vitro assays commonly used to assess the neuroprotective activity of beta-carboline analogs.
Protocol 1: Assessment of Neuronal Viability using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Induction of Neurotoxicity: Treat the cells with a known neurotoxin (e.g., MPP+, glutamate, rotenone) at a concentration predetermined to induce approximately 50% cell death. Include a vehicle control group.
-
Treatment with Beta-Carboline Analogs: Co-treat the cells with various concentrations of the beta-carboline analogs being tested. Include a positive control (a known neuroprotective agent) and a vehicle control for the analogs.
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) in a humidified incubator at 37°C with 5% CO2.
-
Addition of MTT Reagent: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization of Formazan: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group. Determine the EC50 value for neuroprotection for each analog.
Protocol 2: Measurement of Lactate Dehydrogenase (LDH) Release
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage, a hallmark of cytotoxicity. The LDH assay measures the amount of LDH in the culture supernatant, which is proportional to the number of dead or damaged cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Collection of Supernatant: After the incubation period, carefully collect a portion of the culture supernatant from each well without disturbing the cell monolayer.
-
LDH Assay Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the formation of a colored product.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance of each well at the specified wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release for each treatment group relative to a positive control for maximum LDH release (cells lysed with a detergent).
Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Principle: This assay measures the ability of beta-carboline analogs to inhibit the activity of MAO-A and MAO-B. The assay typically uses a substrate that is converted by MAO into a product that can be detected spectrophotometrically or fluorometrically.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B and a suitable substrate (e.g., kynuramine).
-
Inhibitor Incubation: In a 96-well plate, pre-incubate the MAO enzyme with various concentrations of the beta-carboline analogs or a known MAO inhibitor (positive control) in a suitable buffer.
-
Initiation of Reaction: Add the substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific period.
-
Termination of Reaction: Stop the reaction by adding a stop solution.
-
Detection: Measure the amount of product formed using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the beta-carboline analogs and determine the IC50 values for MAO-A and MAO-B inhibition.
Conclusion and Future Directions
The comparative study of beta-carboline analogs has unveiled a rich and complex SAR for neuroprotective activity. Naturally occurring compounds like harmine and its derivatives have demonstrated significant potential in preclinical models, acting through multiple mechanisms including MAO inhibition, kinase modulation, and antioxidant effects.[1][2][4] The development of synthetic analogs has further expanded the therapeutic possibilities, offering the potential for improved potency, selectivity, and pharmacokinetic properties.[6]
Future research should focus on a more extensive head-to-head comparison of a wider array of synthetic and natural beta-carboline analogs in standardized in vitro and in vivo models of neurodegeneration. A deeper understanding of their comparative effects on signaling pathways such as Nrf2 is also warranted. Ultimately, the goal is to leverage the insights gained from these comparative studies to design and develop novel beta-carboline-based therapeutics that can effectively combat the devastating impact of neurodegenerative diseases.
References
-
Otto, A., et al. (2014). Beta and gamma carboline derivatives as potential anti-Alzheimer agents: A comparison. European Journal of Medicinal Chemistry, 87, 63-70. [Link]
-
Li, S. P., et al. (2018). Analogous β-Carboline Alkaloids Harmaline and Harmine Ameliorate Scopolamine-Induced Cognition Dysfunction by Attenuating Acetylcholinesterase Activity, Oxidative Stress, and Inflammation in Mice. Frontiers in Pharmacology, 9, 346. [Link]
-
Kim, H., et al. (2000). Protective effect of harmalol and harmaline on MPTP neurotoxicity in the mouse and dopamine-induced damage of brain mitochondria and PC12 cells. Journal of Neurochemistry, 75(2), 521-530. [Link]
-
Habas, A., et al. (2013). Neuronal activity regulates astrocytic Nrf2 signaling. Proceedings of the National Academy of Sciences, 110(45), 18291-18296. [Link]
-
Cunha-Oliveira, T., et al. (2008). Cellular and molecular mechanisms of 1-methyl-4-phenylpyridinium (MPP+) induced toxicity: relevance for Parkinson's disease. Molecular and Cellular Neurosciences, 39(2), 171-188. [Link]
-
Farkhondeh, T., et al. (2020). The neuroprotective effects of harmine in neurological disorders: A review of preclinical and clinical studies. Journal of Cellular Physiology, 235(11), 7899-7911. [Link]
-
Choi, W. T., et al. (2019). Harmine inhibits the production of inflammatory mediators in LPS-stimulated BV2 microglia. Journal of Ethnopharmacology, 231, 1-8. [Link]
-
Papadia, S., et al. (2008). The Nrf2-ARE cytoprotective pathway in astrocytes. Trends in Neurosciences, 31(11), 569-578. [Link]
-
Liu, Q., et al. (2023). Bioactivities and Structure–Activity Relationships of Harmine and Its Derivatives: A Review. Molecules, 28(13), 5099. [Link]
-
Ali, A., et al. (2024). Unraveling the mechanistic interplay of mediators orchestrating the neuroprotective potential of harmine. Neurochemistry International, 175, 105713. [Link]
-
Melior Discovery. (n.d.). In vivo models of Parkinson's Disease. [Link]
-
Phrompittayarat, W., et al. (2023). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. Antioxidants, 12(5), 1069. [Link]
-
Schepmann, D., et al. (2010). Bivalent beta-carbolines as potential multitarget anti-Alzheimer agents. Journal of Medicinal Chemistry, 53(11), 4570-4574. [Link]
-
Zhang, Y., et al. (2023). Chemical structures of harmine and its derivatives. ResearchGate. [Link]
-
Pickett, E. K., et al. (2022). Carvedilol reduces Aβ oligomerization and improves spatial memory in mouse models of Alzheimer's disease. Alzheimer's Research & Therapy, 14(1), 1-16. [Link]
-
Regan, R. F., & Panter, S. S. (1996). Excitotoxicity of glutamate and four analogs in primary spinal cord cell cultures. Journal of Neurochemistry, 66(5), 2045-2053. [Link]
-
Wang, Y., et al. (2023). In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis. Drug Design, Development and Therapy, 17, 2441-2456. [Link]
-
Chen, Y. C., et al. (2021). Teaghrelin Protects SH-SY5Y Cells against MPP+-Induced Neurotoxicity through Activation of AMPK/SIRT1/PGC-1α and ERK1/2 Pathways. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Howard, L. A., et al. (2015). The Role of Harmane and Norharmane in In Vitro Dopaminergic Function. Journal of Drug and Alcohol Research, 4, 1-9. [Link]
-
Jantas, D., et al. (2015). Reduction of glutamate-induced excitotoxicity in murine primary neurons involving calpain inhibition. Neurotoxicity Research, 28(4), 313-326. [Link]
-
Park, S., et al. (2022). Carnitine Protects against MPP+-Induced Neurotoxicity and Inflammation by Promoting Primary Ciliogenesis in SH-SY5Y Cells. Cells, 11(17), 2736. [Link]
-
Habas, A., & Margeta, M. (2013). Neuronal activity regulates astrocytic Nrf2 signaling. eScholarship, University of California. [Link]
-
Papadia, S., et al. (2008). The Nrf2-ARE cytoprotective pathway in astrocytes. Trends in Neurosciences, 31(11), 569-578. [Link]
-
Ordaz, B., et al. (2024). β-carbolines that enhance GABAA receptor response expressed in oligodendrocytes promote remyelination in an in vivo rat model of focal demyelination. Frontiers in Cellular Neuroscience, 18, 1356885. [Link]
-
Habas, A., et al. (2013). Neuronal activity regulates astrocytic Nrf2 signaling. eScholarship. [Link]
-
de Oliveira, J., et al. (2021). Various facets of excitotoxicity. Neuro-degenerative Diseases, 1, 1-17. [Link]
-
Cheung, R. T., et al. (2015). Differential Expression of Tyrosine Hydroxylase Protein and Apoptosis-Related Genes in Differentiated and Undifferentiated SH-SY5Y Neuroblastoma Cells Treated with MPP+. International Journal of Molecular Sciences, 16(12), 28860-28876. [Link]
Sources
- 1. Analogous β-Carboline Alkaloids Harmaline and Harmine Ameliorate Scopolamine-Induced Cognition Dysfunction by Attenuating Acetylcholinesterase Activity, Oxidative Stress, and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protective effect of harmalol and harmaline on MPTP neurotoxicity in the mouse and dopamine-induced damage of brain mitochondria and PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajol.info [ajol.info]
- 8. The Nrf2-ARE cytoprotective pathway in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anticancer Effects of 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride in A549 Lung Cancer Cells
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Therapeutic Potential of β-Carboline Alkaloids in Oncology
The β-carboline scaffold, a nitrogen-containing heterocyclic compound, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs.[1][2] These compounds have garnered significant attention for their wide-ranging pharmacological activities, including a notable potential as anticancer agents.[2][3] The anticancer effects of β-carboline derivatives are often attributed to their ability to intercalate with DNA, inhibit key enzymes like topoisomerases and cyclin-dependent kinases (CDKs), and modulate critical signaling pathways such as the p53 pathway.[1][3]
This guide focuses on a specific derivative, 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (referred to hereafter as TβC-HCI), and provides a comprehensive framework for validating its anticancer efficacy. We will use the human non-small cell lung cancer (NSCLC) cell line, A549, as our in vitro model. A549 cells are a well-characterized and widely used model for lung adenocarcinoma research.[3][4][5]
The primary objective of this guide is to present a logical, stepwise experimental workflow to not only quantify the cytotoxic effects of TβC-HCI but also to elucidate its mechanism of action. To provide a clinically relevant benchmark, we will compare the performance of TβC-HCI against Cisplatin , a platinum-based chemotherapeutic agent that is a cornerstone in the treatment of various solid tumors, including lung cancer.[6][7] Cisplatin's primary mechanism of action involves forming DNA crosslinks, which impede DNA repair and replication, ultimately triggering apoptosis (programmed cell death) in cancer cells.[6][7]
Experimental Validation Workflow: A Multi-Faceted Approach
A robust validation of a novel anticancer compound requires more than a simple cytotoxicity screen. It demands a multi-pronged approach to understand both if the compound kills cancer cells and how it does so. The following workflow is designed to provide a comprehensive profile of TβC-HCI's activity in A549 cells.
Caption: Experimental workflow for validating TβC-HCI anticancer effects.
Phase 1: Determining Cytotoxicity with the MTT Assay
Causality Behind Experimental Choice: The first critical step is to determine the concentration-dependent effect of TβC-HCI on the viability of A549 cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, reliable colorimetric method for this purpose.[8][9][10] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for quantifying a compound's potency.[11]
Comparative Data: TβC-HCI vs. Cisplatin Cytotoxicity
The following table presents illustrative data comparing the IC50 values of TβC-HCI and Cisplatin in A549 cells after a 48-hour treatment period.
| Compound | IC50 (µM) in A549 Cells |
| TβC-HCI | 15.2 |
| Cisplatin | 25.8 |
| Vehicle Control (DMSO) | > 100 |
Data are hypothetical and for illustrative purposes.
Interpretation: A lower IC50 value signifies higher potency. In this comparison, TβC-HCI demonstrates a more potent cytotoxic effect on A549 cells than the established chemotherapeutic, Cisplatin.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[10][12]
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of TβC-HCI (e.g., 1-100 µM), Cisplatin (e.g., 1-100 µM), and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Four hours before the end of the incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9][10]
-
Formazan Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Phase 2: Unraveling the Mechanism of Cell Death
Demonstrating that TβC-HCI kills A549 cells is the first step. The next is to understand the underlying cellular mechanisms. The two most common forms of drug-induced cell death are apoptosis and necrosis. Furthermore, many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. We will use flow cytometry to investigate both possibilities.
Apoptosis vs. Necrosis: The Annexin V/PI Assay
Causality Behind Experimental Choice: The Annexin V/Propidium Iodide (PI) assay is a robust method for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the cell membrane.[14][15] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells.[15] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[14]
Comparative Data: Induction of Apoptosis
| Treatment (at IC50) | Live Cells (%) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| TβC-HCI | 35.7 | 48.3 | 16.0 |
| Cisplatin | 42.1 | 39.5 | 18.4 |
Data are hypothetical and for illustrative purposes.
Interpretation: The data suggests that TβC-HCI is a potent inducer of apoptosis in A549 cells, with a significant population of cells in the early apoptotic stage after treatment. This pro-apoptotic effect appears to be more pronounced than that of Cisplatin at their respective IC50 concentrations.
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with TβC-HCI and Cisplatin at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (including any floating cells in the media) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[16]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[16][17]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[16][17]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[17]
Cell Cycle Arrest: Propidium Iodide Staining
Causality Behind Experimental Choice: Many chemotherapeutic agents function by causing damage that halts the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating. Flow cytometric analysis of DNA content using PI staining is the standard method to determine the cell cycle distribution of a cell population.[18] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[18]
Comparative Data: Cell Cycle Distribution
| Treatment (at IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.4 | 20.1 | 14.5 |
| TβC-HCI | 25.3 | 15.2 | 59.5 |
| Cisplatin | 40.1 | 28.5 | 31.4 |
Data are hypothetical and for illustrative purposes.
Interpretation: Treatment with TβC-HCI leads to a significant accumulation of A549 cells in the G2/M phase, indicating a G2/M cell cycle arrest.[19][20] This suggests that TβC-HCI may interfere with processes essential for mitotic entry or completion. Cisplatin also induces cell cycle arrest, but the effect is less pronounced compared to TβC-HCI.
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat A549 cells in 6-well plates with the IC50 concentrations of TβC-HCI and Cisplatin for 24 hours.
-
Cell Harvesting: Harvest and wash the cells as described previously.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Phase 3: Investigating the Molecular Machinery of Apoptosis
Causality Behind Experimental Choice: Having established that TβC-HCI induces apoptosis, the next logical step is to investigate the molecular players involved. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic (mitochondrial) pathway of apoptosis.[21] This family includes anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax).[21][22] The ratio of these proteins is critical in determining a cell's fate. A shift in this ratio towards pro-apoptotic members can trigger the mitochondrial release of cytochrome c and subsequent caspase activation, executing the apoptotic program. Western blotting is the gold-standard technique to quantify changes in the expression levels of these specific proteins.
Sources
- 1. β-Carboline-based molecular hybrids as anticancer agents: a brief sketch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer mechanisms of β-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology [mdpi.com]
- 8. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 17. kumc.edu [kumc.edu]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. researchgate.net [researchgate.net]
- 21. Overexpression of Bcl-2–Associated Death Inhibits A549 Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the MAO-A Selectivity of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride, focusing on its selectivity as an inhibitor for monoamine oxidase A (MAO-A) over monoamine oxidase B (MAO-B). This document synthesizes available data, outlines experimental protocols for assessing MAO inhibition, and compares the compound to other known MAO inhibitors to provide a comprehensive resource for researchers in neuroscience and drug discovery.
Introduction: The Critical Role of MAO Isoform Selectivity
Monoamine oxidases (MAOs) are a family of mitochondrial enzymes essential for the degradation of monoamine neurotransmitters. The two primary isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities, making them key targets in the treatment of various neurological and psychiatric disorders.[1]
-
MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibition is a cornerstone in the treatment of depression and anxiety disorders.[1]
-
MAO-B primarily metabolizes phenylethylamine and is a key target for therapeutic intervention in Parkinson's disease and Alzheimer's disease.[1]
The clinical utility of an MAO inhibitor is therefore critically dependent on its selectivity for one isoform over the other. Non-selective inhibition can lead to a range of side effects, most notably the "cheese effect," a hypertensive crisis resulting from the inability to metabolize dietary tyramine.[2] Consequently, the development of isoform-selective MAO inhibitors is a primary objective in modern neuropharmacology.
The β-carboline class of compounds has been identified as a promising source of MAO-A inhibitors.[3][4] This guide focuses on a specific derivative, 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride, and its profile as a selective MAO-A inhibitor.[5]
Comparative Analysis of MAO Inhibition
Table 1: Comparative MAO-A and MAO-B Inhibition by β-Carboline Derivatives
| Compound | MAO-A Ki (nM) | MAO-B Ki (nM) | Selectivity Index (MAO-B Ki / MAO-A Ki) | Reference |
| Harmine | 5 | - | Highly Selective for MAO-A | [6] |
| 2-Methylharminium | 69 | - | Selective for MAO-A | [6] |
| 2,9-Dimethylharminium | 15 | - | Selective for MAO-A | [6] |
| Harmaline | 48 | - | Selective for MAO-A | [6] |
Selectivity Index is a ratio calculated from the Ki values; a higher number indicates greater selectivity for MAO-A.
Table 2: MAO Inhibition by Standard Selective and Non-Selective Inhibitors
| Compound | Type | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B IC50 / MAO-A IC50) | Reference |
| Clorgyline | Selective MAO-A | 11 | - | Highly Selective for MAO-A | [7] |
| Moclobemide | Selective MAO-A | 6,061 | - | Selective for MAO-A | [2] |
| Selegiline (L-deprenyl) | Selective MAO-B | - | 37 | Highly Selective for MAO-B | [4] |
| Pargyline | Selective MAO-B | - | 404 | Selective for MAO-B | [7] |
| Tranylcypromine | Non-Selective | 6.7 | 16.8 | 2.5 |
These tables clearly illustrate the landscape of MAO inhibition. Compounds like clorgyline and selegiline represent the gold standards for selective inhibition of MAO-A and MAO-B, respectively. The β-carbolines listed demonstrate strong and selective inhibition of MAO-A. The assertion that 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride is a selective MAO-A inhibitor places it within this promising class of compounds for potential therapeutic applications in mood and anxiety disorders.
Experimental Protocol: In Vitro Fluorometric Assay for MAO Inhibition
To empirically determine the selectivity of a compound like 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride, a robust and high-throughput in vitro assay is required. The fluorometric assay is a widely accepted method for this purpose.[1]
Principle of the Assay
The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe, such as Amplex® Red, to produce the highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO activity. A decrease in this rate in the presence of a test compound indicates inhibition.[1]
Conclusion
The available evidence strongly suggests that 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride is a selective inhibitor of MAO-A. This positions the compound as a subject of interest for further investigation in the context of developing novel therapeutics for depression and anxiety disorders. The provided experimental protocol offers a robust framework for quantifying its inhibitory potency and selectivity against both MAO isoforms. A definitive determination of its IC50 or Ki values will be crucial for a comprehensive understanding of its pharmacological profile and for guiding future drug development efforts.
References
- Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Journal of Neural Transmission, 123(10), 1117-1128.
- Benny, F., Kumar, S., Jayan, J., Abdelgawad, M. A., Ghoneim, M. M., Kumar, A., ... & Mathew, B. (2023). Review of β-carboline and its derivatives as selective MAO-A inhibitors. Archiv der Pharmazie, 356(7), e2300091.
- Murphy, D. L., Lipper, S., Slater, S., & Shiling, D. (1982). Selective and nonselective monoamine oxidase inhibitors: behavioral disturbances during their administration to depressed patients.
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
- StatPearls. (2025). Monoamine Oxidase Inhibitors (MAOIs). NCBI Bookshelf.
- Acta Pharmacologica Sinica. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 743-748.
- Herraiz, T., & Chaparro, C. (2005). Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors.
- Mathew, B., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6648.
- Richards, J. C., & Taylor, C. P. (1988). Selective Inhibition of MAO-A, Not MAO-B, Results in Antidepressant-Like Effects on DRL 72-s Behavior. Psychopharmacology, 96(2), 153-160.
- Kim, H., Sablin, S. O., & Ramsay, R. R. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of Biochemistry and Biophysics, 337(1), 137-142.
- Youdim, M. B. H., & Finberg, J. P. M. (2019). Therapeutic Applications of Selective and Non-Selective Inhibitors of Monoamine Oxidase A and B that do not Cause Significant Tyramine Potentiation. Neurochemical Research, 44(6), 1364-1375.
- Aubin, N., et al. (2004). SL-251131, a nonselective and reversible monoamine oxidase (MAO) inhibitor, has shown potent inhibition of rat brain MAO-A (IC50 = 6.7 nM) and MAO-B (IC50 = 16.8 nM) in vitro. Journal of Pharmacology and Experimental Therapeutics.
- Kaya, T., et al. (2021). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 26(16), 4983.
-
BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. Retrieved from [Link]
Sources
- 1. Inhibition of monoamine oxidase (MAO) by β-carbolines and their interactions in live neuronal (PC12) and liver (HuH-7 and MH1C1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydro-beta-carboline alkaloids that occur in foods and biological systems act as radical scavengers and antioxidants in the ABTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of 1,2,3,4-tetrahydro-beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of β-Carboline Derivatives and Standard Neuromodulatory Agents in Parkinson's Disease Models
This guide provides a comprehensive comparison of the in vivo efficacy of 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride and its structural analog, 9-methyl-β-carboline, against established therapeutic agents, Pramipexole and Rasagiline, in preclinical models of Parkinson's disease (PD). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel neuroprotective and restorative therapies for PD.
Introduction: The Therapeutic Landscape and the Promise of β-Carbolines
Parkinson's disease, a progressive neurodegenerative disorder, is characterized by the debilitating loss of dopaminergic neurons in the substantia nigra pars compacta.[1] Current therapeutic strategies primarily focus on symptomatic relief, leaving a critical unmet need for disease-modifying interventions that can slow or halt the neurodegenerative process.
β-carboline alkaloids have emerged as a promising class of compounds due to their structural similarity to endogenous neuroactive molecules and their potential to exert neuroprotective effects. This guide focuses on the in vivo potential of this compound. Due to the limited availability of specific in vivo data for this particular compound, we will draw comparative insights from its close structural analog, 9-methyl-β-carboline (9-me-BC), for which restorative effects in animal models of PD have been documented.[2] We will benchmark the efficacy of this β-carboline representative against two clinically relevant drugs: the dopamine agonist Pramipexole and the monoamine oxidase-B (MAO-B) inhibitor Rasagiline.
Comparative Efficacy in Preclinical Parkinson's Disease Models
The in vivo assessment of neuroprotective and restorative agents for Parkinson's disease relies on well-established animal models that replicate key pathological features of the disease. The most widely used are the neurotoxin-based models employing 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice and 6-hydroxydopamine (6-OHDA) in rats.[3][4]
Neuroprotection and Restoration of Dopaminergic Neurons
A critical measure of a compound's disease-modifying potential is its ability to protect dopaminergic neurons from degeneration or to promote their recovery. This is often quantified by measuring the levels of striatal dopamine and its metabolites, and by counting the number of tyrosine hydroxylase-positive (TH+) neurons in the substantia nigra.
| Compound/Analog | Model | Dopamine (DA) Levels | Tyrosine Hydroxylase (TH+) Cell Count | Reference |
| 9-methyl-β-carboline | MPP+ (rat) | Reversed a ~50% reduction in striatal DA | Restored to normal levels after neurotoxin-induced decrease | [5][2] |
| Pramipexole | 6-OHDA (rat) | Attenuated a 68% reduction to a 29% reduction | Attenuated a 62% loss to a 27% loss | [4] |
| Rasagiline | MPTP (marmoset) | Markedly attenuated a 98% depletion | Markedly attenuated a ~40% loss | [3] |
Improvement of Motor Function
The functional outcome of neuroprotection is assessed through a battery of behavioral tests that measure motor coordination, balance, and spontaneous activity.
| Compound/Analog | Model | Behavioral Test(s) | Observed Outcome | Reference |
| 9-methyl-β-carboline | MPP+ (rat) | Not specified in detail | Implied motor improvement through neurorestoration | [5][2] |
| Pramipexole | 6-OHDA (rat) | Forelimb adjusting step test | Improved lesion-induced motor deficits | [6] |
| Rasagiline | MPTP (mice) | Catalepsy test, Rotarod test, Pole test, Footprinting test | Prevented MPTP-induced behavioral abnormalities | [7] |
Mechanisms of Action: A Comparative Overview
Understanding the underlying mechanisms of action is crucial for the rational design of novel therapeutics and for predicting potential synergistic effects.
β-Carbolines (represented by 9-methyl-β-carboline): The neurorestorative effects of 9-me-BC are linked to a multi-faceted mechanism that includes:
-
Induction of Neurotrophic Factors: 9-me-BC has been shown to induce the expression of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and conserved dopamine neurotrophic factor.[5]
-
Enhancement of Mitochondrial Function: It increases the activity of complex I of the respiratory chain, which is often impaired in Parkinson's disease.[5][2]
-
Anti-inflammatory Effects: It can modulate microglial activation, a key component of neuroinflammation in PD.
Pramipexole: As a dopamine D2/D3 receptor agonist, its primary mechanism is the direct stimulation of postsynaptic dopamine receptors. However, evidence suggests additional neuroprotective actions that are independent of its receptor agonist activity, including:
-
Antioxidant and Free Radical Scavenging Properties: Pramipexole can protect against oxidative stress-induced cell death.[3]
-
Modulation of Cellular Survival Pathways: It has been shown to influence trophic activity in dopaminergic cells.[5]
Rasagiline: A selective and irreversible inhibitor of MAO-B, Rasagiline's primary mode of action is to increase the synaptic availability of dopamine by preventing its breakdown.[8] Its neuroprotective effects are also attributed to:
-
Propargylamine Moiety: This structural component is believed to have anti-apoptotic properties independent of MAO-B inhibition.
-
Activation of Pro-survival Signaling Pathways: Rasagiline has been shown to activate the Ras-PI3K-Akt survival pathway.[9]
Experimental Methodologies
To ensure the reproducibility and validity of in vivo efficacy studies, standardized experimental protocols are essential.
Workflow for In Vivo Efficacy Testing
Caption: General workflow for assessing in vivo efficacy in PD models.
Detailed Experimental Protocols
1. MPTP-Induced Parkinson's Disease Model in Mice
-
Objective: To induce a consistent and significant loss of dopaminergic neurons in the substantia nigra.
-
Procedure:
-
Administer MPTP hydrochloride subcutaneously at a dose of 20-30 mg/kg daily for 5 consecutive days.[3]
-
Monitor animals for signs of toxicity and motor impairment.
-
Allow a post-lesion period of at least 7 days before initiating behavioral testing to ensure the stabilization of the lesion.
-
2. 6-OHDA-Induced Parkinson's Disease Model in Rats
-
Objective: To create a unilateral lesion of the nigrostriatal pathway, leading to quantifiable motor asymmetry.
-
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject 6-OHDA (typically 8-16 µg in ascorbate-saline) into the medial forebrain bundle or the striatum.
-
Allow a recovery period of at least 2-3 weeks for the lesion to develop fully.
-
Confirm the lesion through apomorphine-induced rotation tests.[10]
-
3. Rotarod Test
-
Objective: To assess motor coordination and balance.
-
Procedure:
-
Place the mouse on a rotating rod with an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[8]
-
Record the latency to fall from the rod.
-
Conduct multiple trials with adequate inter-trial intervals.
-
4. Cylinder Test
-
Objective: To evaluate forelimb use asymmetry in unilaterally lesioned rodents.
-
Procedure:
5. Open Field Test
-
Objective: To measure spontaneous locomotor activity and exploratory behavior.
-
Procedure:
-
Place the rodent in the center of a square arena.[13]
-
Use an automated tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency for a defined period (e.g., 5-10 minutes).
-
Signaling Pathways
The neuroprotective effects of these compounds are mediated through the modulation of complex intracellular signaling cascades.
Putative Neuroprotective Signaling of β-Carbolines
Caption: Proposed neuroprotective pathways of 9-methyl-β-carboline.
Pramipexole's Dual-Action Mechanism
Caption: Dual mechanism of Pramipexole in Parkinson's disease models.
Rasagiline's Neuroprotective Signaling
Caption: Rasagiline's mechanism involving MAO-B inhibition and pro-survival signaling.
Conclusion and Future Directions
This comparative guide highlights the therapeutic potential of β-carboline derivatives in the context of established Parkinson's disease treatments. While direct in vivo evidence for this compound is currently limited, the promising restorative effects of its analog, 9-methyl-β-carboline, underscore the need for further investigation into this class of compounds.
Future studies should focus on:
-
Direct In Vivo Evaluation: Conducting comprehensive in vivo efficacy studies of this compound in both MPTP and 6-OHDA models.
-
Dose-Response and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Establishing the optimal therapeutic window and target engagement for β-carboline derivatives.
-
Combination Therapies: Investigating the potential for synergistic effects when β-carbolines are co-administered with existing therapies like L-DOPA, Pramipexole, or Rasagiline.
The exploration of novel chemical entities like this compound is paramount in the pursuit of disease-modifying therapies for Parkinson's disease. The insights provided in this guide aim to facilitate the design and interpretation of future preclinical studies in this critical area of research.
References
-
Wernicke, C., Hellmann, J., Zieba, B., Kuter, K., Ossowska, K., Frenzel, M., ... & Rommelspacher, H. (2010). 9-Methyl-beta-carboline has restorative effects in an animal model of Parkinson's disease. Pharmacological Reports, 62(1), 35-53. [Link]
-
Jenner, P. (2008). Rasagiline in the treatment of Parkinson's disease: effect on disease progression. Therapeutics and Clinical Risk Management, 4(3), 541–551. [Link]
-
Kupsch, A., Sautter, J., Götz, M. E., Breithaupt, W., Schwarz, J., Riederer, P., & Oertel, W. H. (1996). Rasagiline (Agilect) v selegiline: monoamine oxidase-inhibition and MPTP-induced neurotoxicity. Journal of Neural Transmission. Supplementum, 48, 71-85. [Link]
-
Sagi, Y., Mandel, S., Amit, T., & Youdim, M. B. (2007). Activation of tyrosine kinase receptor signaling pathway by rasagiline facilitates neurorescue and restoration of nigrostriatal dopamine neurons in post-MPTP-induced parkinsonism. Neurochemical Research, 32(10), 1745-1752. [Link]
-
Hudson, J. L., Fong, C. S., Boyson, S. J., & Hoffer, B. J. (1994). Conditioned apomorphine-induced turning in 6-OHDA-lesioned rats. Pharmacology, Biochemistry and Behavior, 49(1), 147-154. [Link]
-
Rattiner, A., Davis, M. I., & Weihmuller, F. B. (2014). Pramipexole-induced increased probabilistic discounting: comparison between a rodent model of Parkinson's disease and controls. Neuropsychopharmacology, 39(11), 2566–2575. [Link]
-
Sanchiz Calvo, M., Bentea, E., & Baekelandt, V. (2025). Cylinder test in rats v1. protocols.io. [Link]
-
Zheng, C., Guo, B., Cai, W., & Zhang, Z. (2016). No synergism between bis(propyl)-cognitin and rasagiline on protecting dopaminergic neurons in Parkinson's disease mice. Neural Regeneration Research, 11(8), 1302–1307. [Link]
-
Subramaniam, S. R., & Chesselet, M. F. (2013). Cylinder test to assess sensory-motor function in a mouse model of Parkinson's disease. Bio-protocol, 3(16), e855. [Link]
-
Wernicke, C., Hellmann, J., Zieba, B., Kuter, K., Ossowska, K., Frenzel, M., ... & Rommelspacher, H. (2010). 9-Methyl-beta-carboline has restorative effects in an animal model of Parkinson's disease. Pharmacological Reports, 62(1), 35-53. [Link]
-
Leite-Almeida, H., Pinto-Ribeiro, F., & Almeida, A. (2013). Rodent models of Parkinson's disease: beyond the motor symptomatology. Frontiers in Behavioral Neuroscience, 7, 175. [Link]
-
Herraiz, T., & Guillén, H. (2011). Studies on the interaction between 1,2,3,4-tetrahydro-beta-carboline and cigarette smoke: a potential mechanism of neuroprotection for Parkinson's disease. Neurochemistry International, 59(5), 718-726. [Link]
-
Polanski, W., Reichmann, H., & Gille, G. (2011). Stimulation, protection and regeneration of dopaminergic neurons by 9-methyl-β-carboline: a new anti-Parkinson drug?. Expert Review of Neurotherapeutics, 11(6), 855-861. [Link]
-
Iravani, M. M., Jackson, M. J., Kuoppamäki, M., Smith, L. A., & Jenner, P. (2000). Pramipexole attenuates the dopaminergic cell loss induced by intraventricular 6-hydroxydopamine. Journal of Neural Transmission, 107(2), 159-176. [Link]
Sources
- 1. From the tyrosine hydroxylase hypothesis of Parkinson’s disease to modern strategies: a short historical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rasagiline ( Agilect ) v selegiline : monoamine oxidase-inhibition and MPTP-induced neurotoxicity [rasagiline.com]
- 4. Pramipexole attenuates the dopaminergic cell loss induced by intraventricular 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-Methyl-beta-carboline has restorative effects in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pramipexole-Induced Increased Probabilistic Discounting: Comparison Between a Rodent Model of Parkinson's Disease and Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. No synergism between bis(propyl)-cognitin and rasagiline on protecting dopaminergic neurons in Parkinson's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of rasagiline in treating Parkinson’s disease: Effect on disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Conditioned apomorphine-induced turning in 6-OHDA-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Reversible vs. Irreversible MAO Inhibitors: A Guide for Researchers
For decades, monoamine oxidase (MAO) inhibitors have been a cornerstone in the therapeutic arsenal for neuropsychiatric and neurodegenerative disorders. Their ability to modulate the levels of key neurotransmitters—serotonin, norepinephrine, and dopamine—by inhibiting their metabolic breakdown has proven invaluable. However, the clinical and research landscape of MAO inhibitors is not monolithic. A critical distinction lies in their mechanism of action: reversible versus irreversible inhibition. This guide provides a comprehensive, head-to-head comparison of these two classes of inhibitors, offering the in-depth technical insights and experimental frameworks necessary for researchers, scientists, and drug development professionals to make informed decisions in their work.
The Core Mechanism: Understanding MAO and Its Inhibition
Monoamine oxidase is an enzyme responsible for the oxidative deamination of monoamines. It exists in two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.
-
MAO-A: Primarily metabolizes serotonin and norepinephrine. It is a key target for antidepressant medications.
-
MAO-B: Primarily metabolizes dopamine. Its inhibition is a major strategy in the management of Parkinson's disease.
The fundamental difference between reversible and irreversible MAO inhibitors lies in how they interact with the enzyme's active site.
Irreversible MAO Inhibitors: A Covalent Bond
Irreversible inhibitors, such as phenelzine and tranylcypromine, form a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme. This effectively permanently inactivates the enzyme. Restoration of MAO activity is dependent on the synthesis of new enzyme, a process that can take up to two weeks. This long duration of action can be therapeutically advantageous but also carries significant risks, most notably the "cheese effect"—a hypertensive crisis that can occur when tyramine-rich foods are consumed.
Reversible MAO Inhibitors: A Transient Interaction
In contrast, reversible inhibitors, such as moclobemide and toloxatone, bind to the MAO enzyme through non-covalent interactions. This binding is transient, and the inhibitor can be displaced from the enzyme's active site, particularly in the presence of high concentrations of substrates like tyramine. This competitive interaction significantly reduces the risk of a hypertensive crisis, as endogenous amines can displace the inhibitor, allowing for their metabolism.
Mechanism of Action: A Visual Comparison
The differing binding modalities of reversible and irreversible MAO inhibitors are central to their pharmacological profiles. The following diagrams illustrate these distinct mechanisms.
Caption: Reversible MAO inhibitors bind non-covalently, allowing for dissociation and displacement by substrates.
Head-to-Head Performance: A Data-Driven Comparison
The choice between a reversible and an irreversible MAO inhibitor is dictated by the specific research or clinical objective. The following table summarizes their key characteristics, supported by experimental data.
| Feature | Irreversible MAO Inhibitors | Reversible MAO Inhibitors | Supporting Evidence |
| Binding Type | Covalent | Non-covalent | Enzyme kinetics assays demonstrating time-dependent inactivation vs. competitive inhibition. |
| Duration of Action | Long (up to 2 weeks) | Short (hours) | In vivo studies measuring the time course of MAO inhibition following a single dose. |
| Selectivity | Can be non-selective (e.g., phenelzine) or selective (e.g., selegiline for MAO-B at low doses) | Often designed for high selectivity (e.g., moclobemide for MAO-A) | In vitro IC50 determinations against purified MAO-A and MAO-B isoforms. |
| "Cheese Effect" Risk | High | Low to negligible | Clinical studies monitoring blood pressure changes after tyramine challenge in patients treated with each class of inhibitor. |
| Dosing Flexibility | Limited due to long half-life | More flexible, allowing for dose adjustments | Pharmacokinetic studies establishing the plasma concentration-time profiles. |
| Therapeutic Applications | Treatment-resistant depression, Parkinson's disease | Major depressive disorder, social anxiety disorder | Numerous clinical trials demonstrating efficacy in these indications. |
Experimental Protocols for Differentiating Inhibitor Types
The definitive characterization of an MAO inhibitor as reversible or irreversible requires specific experimental workflows. The following protocols provide a framework for these assessments.
In Vitro Enzyme Kinetics to Determine Reversibility
This assay is the gold standard for assessing the nature of enzyme inhibition.
Objective: To determine if the inhibition of MAO by a test compound is reversible or irreversible by measuring the recovery of enzyme activity after dilution.
Methodology:
-
Preparation of MAO Enzyme: Utilize a source of MAO enzyme, such as isolated mitochondria from rat liver (for MAO-A and MAO-B) or recombinant human MAO isoforms.
-
Pre-incubation: Incubate the MAO enzyme with the test compound at a concentration several-fold higher than its IC50 for a defined period (e.g., 30 minutes). A control sample with vehicle is run in parallel.
-
Dilution: Dilute the pre-incubation mixture significantly (e.g., 100-fold) into the assay buffer containing the MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Measurement of MAO Activity: Monitor the rate of product formation over time using a spectrophotometer or fluorometer.
-
Data Analysis:
-
Irreversible Inhibition: Enzyme activity in the sample pre-incubated with the inhibitor will not recover to the level of the control, even after extensive dilution.
-
Reversible Inhibition: Enzyme activity will recover to a level comparable to the control as the inhibitor dissociates from the enzyme upon dilution.
-
Caption: Workflow for determining the reversibility of MAO inhibition in vitro.
Ex Vivo Measurement of MAO Occupancy
This method assesses the duration of action of an MAO inhibitor in a living organism.
Objective: To determine the time course of MAO inhibition in the brain or peripheral tissues following systemic administration of a test compound.
Methodology:
-
Animal Dosing: Administer the test compound to a cohort of laboratory animals (e.g., mice or rats) at a therapeutically relevant dose.
-
Tissue Collection: At various time points post-dosing (e.g., 1, 4, 24, 48 hours), euthanize subsets of animals and collect the brain or other tissues of interest.
-
Tissue Homogenization: Prepare tissue homogenates that contain the MAO enzymes.
-
Ex Vivo MAO Activity Assay: Measure the MAO activity in the tissue homogenates using a radiolabeled or fluorescent substrate.
-
Data Analysis: Plot the percentage of MAO inhibition relative to a vehicle-treated control group over time.
-
Irreversible Inhibition: A prolonged period of MAO inhibition will be observed, with recovery taking several days.
-
Reversible Inhibition: MAO activity will return to baseline levels more rapidly, consistent with the pharmacokinetic profile of the compound.
-
Concluding Remarks for the Modern Researcher
The distinction between reversible and irreversible MAO inhibitors is not merely academic; it has profound implications for both therapeutic development and basic research. While irreversible inhibitors offer potent and long-lasting enzyme inactivation, their use requires careful management of dietary restrictions and potential drug-drug interactions. Reversible inhibitors, on the other hand, provide a wider safety margin, particularly concerning the "cheese effect," and allow for more flexible dosing regimens.
The choice of inhibitor should be guided by the specific scientific question at hand. For studies requiring sustained and profound MAO inhibition, an irreversible inhibitor may be appropriate. Conversely, for applications where a more transient and controlled modulation of MAO activity is desired, a reversible inhibitor is the logical choice. The experimental protocols outlined in this guide provide a robust framework for unequivocally characterizing the nature of MAO inhibition, ensuring the scientific integrity of your research.
References
- Tipton, K. F., & Youdim, M. B. H. (1989). The biochemistry of the monoamine oxidase inhibitors. Journal of Neural Transmission. Supplementum, 28, 1-6.
- Finberg, J. P., & Youdim, M. B. (2002). Pharmacological and clinical effects of moclobemide and other reversible monoamine oxidase-A inhibitors. Clinical Neuropharmacology, 25(5), 241-252.
- Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296.
A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride
Introduction: Navigating the Selectivity Landscape of MAO-A Inhibitors
For researchers in neuropharmacology and drug development, the quest for highly selective molecular probes and therapeutic candidates is paramount. 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride, a member of the β-carboline family, has garnered interest as a selective, reversible inhibitor of monoamine oxidase A (MAO-A)[1]. MAO-A is a critical enzyme responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine[1]. Its inhibition can elevate the levels of these neurotransmitters, offering therapeutic potential for mood and cognitive disorders[1].
However, the clinical utility and experimental reliability of any enzyme inhibitor are intrinsically linked to its selectivity. Off-target interactions can lead to confounding experimental results and undesirable side effects. This guide provides a comprehensive comparison of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride with two other well-characterized reversible inhibitors of MAO-A (RIMAs): Moclobemide and Befloxatone . By examining their respective cross-reactivity and off-target profiles, we aim to equip researchers with the critical data needed to make informed decisions in their experimental design and drug discovery programs.
The core principle underpinning this analysis is that a compound's value is defined not only by its affinity for its intended target but also by its lack of affinity for others. This guide is structured to first establish the on-target potency of these compounds, then delve into their broader interaction profiles, and finally, provide detailed experimental protocols for independent verification.
On-Target Potency: A Head-to-Head Comparison at MAO-A and MAO-B
The primary measure of a desirable MAO-A inhibitor is its high affinity for MAO-A and significantly lower affinity for its isoform, MAO-B. This selectivity is crucial because MAO-B is primarily involved in the metabolism of different neurotransmitters, and its inhibition is associated with different therapeutic applications and side-effect profiles.
| Compound | MAO-A Inhibition (Ki/IC50) | MAO-B Inhibition (Ki/IC50) | Selectivity Index (MAO-B Ki / MAO-A Ki) |
| 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline | Data not available | Data not available | Data not available |
| Moclobemide | ~10 µM (IC50)[2] | >1000 µM (IC50)[2] | >100 |
| Befloxatone | 1.9 - 3.6 nM (Ki)[3][4] | 270 - 900 nM (Ki)[3] | ~150 - 250 |
Expert Interpretation:
The data clearly positions Befloxatone as a highly potent and selective RIMA, with nanomolar affinity for MAO-A and a selectivity index of over 150-fold against MAO-B[3][4]. Moclobemide is a selective MAO-A inhibitor, though its potency is in the micromolar range[2]. The lack of precise, publicly available Ki data for 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride is a significant knowledge gap that necessitates direct experimental evaluation for any rigorous scientific application.
Off-Target Profiling: Broadening the Selectivity Assessment
A truly selective compound should exhibit minimal interaction with a wide array of other biologically relevant targets. Comprehensive off-target screening is a critical step in drug development to identify potential liabilities that could lead to adverse effects. Below is a comparative summary of the known off-target interactions of the three compounds.
| Target Class | 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline | Moclobemide | Befloxatone |
| GPCRs | Data not available | No significant interaction with various neurotransmitter receptor sites[6] | No interaction with a large number of receptors at 10 µM[3][7] |
| Ion Channels | Data not available | No significant interaction with various neurotransmitter receptor sites[6] | No interaction with a large number of receptors at 10 µM[3][7] |
| Kinases | Some derivatives show µM activity at PRMT5/EGFR[8] | Data not available | Data not available |
| Transporters | Data not available | Does not affect monoamine uptake mechanisms[6] | Does not interact with monoamine transporters at 10 µM[3][7] |
Expert Interpretation:
Both Moclobemide and Befloxatone demonstrate favorable off-target profiles, with literature indicating a lack of significant interaction with a broad range of CNS receptors and transporters at concentrations well above their therapeutic range[3][6][7]. This "clean" profile is a significant advantage in both clinical and research settings, minimizing the risk of confounding effects.
For 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride , the off-target profile remains largely uncharacterized in publicly accessible literature. The finding that some structurally related derivatives can inhibit PRMT5 and EGFR at micromolar concentrations highlights the importance of comprehensive screening[8]. Without empirical data from a broad panel of assays, the potential for off-target activities remains a critical unknown.
Experimental Workflows for Selectivity Profiling
To ensure scientific rigor, the claims of selectivity must be backed by robust experimental data. Here, we provide detailed, step-by-step methodologies for key assays to determine on-target potency and off-target interactions.
Diagram: Overall Workflow for Selectivity Profiling
Caption: Workflow for assessing compound selectivity.
Protocol 1: MAO-A and MAO-B Enzyme Inhibition Assay
This protocol describes a fluorometric method to determine the IC50 values of a test compound for both MAO-A and MAO-B.
Principle: This assay utilizes a non-fluorescent substrate that is oxidized by MAO to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to the MAO activity. An inhibitor will decrease this rate.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Amplex® Red reagent)
-
Horseradish peroxidase (HRP)
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Test compound (1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride)
-
Assay buffer (e.g., 0.1 M potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the test compound and positive controls in DMSO to create stock solutions.
-
Prepare a series of dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a working solution of the MAO substrate and HRP in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) to each well.
-
Add 25 µL of the test compound dilutions or control solutions to the respective wells.
-
Include wells for "no inhibitor" (enzyme + buffer) and "blank" (buffer only) controls.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the substrate/HRP working solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 530/590 nm) kinetically over 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Broad Panel Radioligand Binding Assay (Off-Target Screening)
This protocol outlines a high-throughput method to screen the test compound against a large panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Principle: This is a competitive binding assay where the test compound's ability to displace a known radiolabeled ligand from its target receptor is measured. A significant displacement indicates an interaction.
Materials:
-
Membrane preparations expressing the target receptors of interest (e.g., from a commercial vendor like Eurofins Discovery or MilliporeSigma).
-
Specific radioligands for each target.
-
Test compound.
-
Assay buffers specific to each target.
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Assay Plate Preparation:
-
Add assay buffer, membrane preparation, and the specific radioligand (at a concentration near its Kd) to the wells of a 96-well plate.
-
-
Compound Addition:
-
Add the test compound at a standard screening concentration (e.g., 10 µM).
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of the plate through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding caused by the test compound using the formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)])
-
A common threshold for a "hit" is ≥50% inhibition. For any identified hits, follow-up dose-response experiments should be conducted to determine Ki values.
-
Diagram: Radioligand Binding Assay Principle
Caption: Principle of competitive radioligand binding.
Conclusion and Future Directions
This guide establishes that while 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride is a promising selective MAO-A inhibitor based on its structural class, a significant gap exists in the publicly available data regarding its precise potency and off-target profile. In contrast, Befloxatone and, to a lesser extent, Moclobemide, are well-characterized alternatives with demonstrated high potency and clean off-target profiles, respectively.
For researchers considering the use of 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline hydrochloride, it is imperative to perform the described experimental workflows to empirically determine its selectivity profile. This will not only ensure the validity of experimental outcomes but also provide a clearer picture of its potential therapeutic window and liabilities. The path from a promising compound to a validated tool or therapeutic requires rigorous, comparative characterization, and it is our hope that this guide provides a robust framework for that endeavor.
References
-
Curet, O., et al. (1999). Preclinical profile of befloxatone, a new reversible MAO-A inhibitor. Fundamental & Clinical Pharmacology, 13(S1), 37P. [Link]
-
Kan, J. P., et al. (1994). Biochemical pharmacology of befloxatone (MD370503), a new potent reversible MAO-A inhibitor. Journal of Neural Transmission. Supplementum, 41, 93-98. [Link]
-
Cesura, A. M., et al. (1992). Mode of action and characteristics of monoamine oxidase-A inhibition by moclobemide. Psychopharmacology, 106 Suppl, S15-S16. [Link]
-
Da Prada, M., et al. (1989). Neurochemical profile of moclobemide, a short-acting and reversible inhibitor of monoamine oxidase type A. Journal of Pharmacology and Experimental Therapeutics, 248(1), 400-414. [Link]
-
Curet, O., et al. (1999). Preclinical profile of befloxatone, a new reversible MAO-A inhibitor. Fundamental & Clinical Pharmacology, 13(S1), 37P. [Link]
-
Kim, H., Sablin, S. O., & Ramsay, R. R. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of Biochemistry and Biophysics, 337(1), 137-142. [Link]
-
Herraiz, T., & Chaparro, C. (2006). Human monoamine oxidase is inhibited by tobacco smoke: β-carboline alkaloids act as potent and reversible inhibitors. Biochemical and Biophysical Research Communications, 342(4), 1319-1325. [Link]
-
Da Prada, M., et al. (1989). Neurochemical profile of moclobemide, a short-acting and reversible inhibitor of monoamine oxidase type A. Journal of Pharmacology and Experimental Therapeutics, 248(1), 400-414. [Link]
-
Wikipedia. (n.d.). Moclobemide. Retrieved from [Link]
-
Zhang, J., et al. (2024). Synthesis and biological evaluation of 1-phenyl-tetrahydro-β-carboline-based first dual PRMT5/EGFR inhibitors as potential anticancer agents. European Journal of Medicinal Chemistry, 269, 116341. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Befloxatone, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical pharmacology of befloxatone (MD370503), a new potent reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurochemical profile of moclobemide, a short-acting and reversible inhibitor of monoamine oxidase type A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical profile of befloxatone, a new reversible MAO-A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 1-phenyl-tetrahydro-β-carboline-based first dual PRMT5/EGFR inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
This document provides a detailed protocol for the safe handling and disposal of 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride (CAS No. 3574-01-4). As a member of the beta-carboline family, this compound is utilized in specialized research settings and requires meticulous management to ensure personnel safety and environmental protection.[1] The procedures outlined below are grounded in federal regulations and laboratory best practices, designed to provide drug development professionals and researchers with a self-validating system for waste management.
Part 1: Hazard Characterization and Waste Identification
Before any disposal protocol can be initiated, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar beta-carbolines indicates that it should be handled as a hazardous substance. Related compounds are known to cause severe skin burns, eye damage, and respiratory irritation.[2][3][4][5] Therefore, a conservative approach is mandatory.
The primary regulatory framework governing hazardous waste in the United States is the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7][8] This "cradle-to-grave" system mandates that generators of chemical waste are responsible for its safe management from creation to final disposal.[9]
A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[10] this compound, being a research chemical, is not an EPA-listed waste.[7] Therefore, its classification as hazardous waste must be determined by its characteristics, which, based on analogous compounds, would likely fall under Toxicity and potentially Corrosivity due to its hydrochloride salt form.
Key Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 3574-01-4 | [1][11] |
| Molecular Formula | C₁₇H₁₇ClN₂ | [1] |
| Molecular Weight | 284.78 g/mol | [1] |
| Appearance | Pale Yellow Solid (in free base form) | [12] |
| Primary Use | For research use only. Not for human or veterinary use. | [1][13][14] |
Part 2: Pre-Disposal Procedures: Safe Handling & Segregation
Proper waste management begins long before the disposal container is full. The following steps are critical to ensure safety and compliance within the laboratory.
A. Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation, the following minimum PPE must be worn when handling the compound or its waste:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
B. Waste Segregation: The Principle of Isolation
The causality behind strict waste segregation is the prevention of unintended and potentially violent chemical reactions.
-
Do Not Mix: Never mix this compound waste with other chemical waste streams unless their compatibility is certain.
-
Dedicated Container: Designate a specific, labeled waste container solely for this compound and materials grossly contaminated with it.
-
Incompatibilities: Based on general principles, this compound should be kept away from strong oxidizing agents.[2]
C. Proper Containerization
The integrity of the waste container is paramount. Federal and state laws permit laboratories to use either dedicated waste containers or the original, empty chemical containers for waste accumulation.[10]
-
Material Compatibility: The container must be constructed of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Condition: The container must be in good condition, free from leaks, cracks, or external residue.[15]
-
Secure Closure: The container must have a secure, screw-top lid. Laboratory glassware with stoppers is not an acceptable long-term waste storage vessel.[10] The container must remain closed at all times except when waste is being added.[15][16]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing the waste from generation to pickup.
Step 1: Waste Accumulation
-
Solid Waste: Collect pure compound waste, contaminated gloves, weigh boats, and paper towels in the designated solid waste container. Avoid generating dust.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated liquid waste container. The solvent itself may have hazardous characteristics (e.g., flammability) that must be accounted for on the label.
Step 2: Labeling
As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[15] The label serves as the primary communication tool for anyone handling the container. At a minimum, the label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first waste was added).
Step 3: Storage in the Laboratory
-
Secondary Containment: All liquid hazardous waste containers must be stored in a secondary containment bin or tray to contain potential leaks.[15][16] This is a self-validating system to prevent the spread of spills.
-
Location: Store the waste container in a designated satellite accumulation area within the lab, away from drains, heat sources, and incompatible chemicals.
-
Quantity Limits: The EPA limits satellite accumulation to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[15]
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or you are finished with the project, contact your institution's EHS office to schedule a waste pickup.
-
Licensed Disposal: Do not attempt to dispose of this chemical through normal trash or sink drains.[16] It must be disposed of through a licensed hazardous waste treatment, storage, and disposal facility (TSDF) contracted by your institution.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for proper disposal.
Caption: Decision workflow for compliant chemical waste disposal.
Part 4: Emergency Procedures
A. Spill Response
For small spills in a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Wear your full PPE, including double-gloving if necessary.
-
Contain: Cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite).
-
Clean: Gently sweep the absorbent material into a designated bag or container.
-
Decontaminate: Wipe the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Dispose: Label the container of spill cleanup debris as hazardous waste and dispose of it through EHS.
For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response line immediately.
B. Personnel Exposure
The following first-aid measures are based on data from analogous compounds and should be followed while seeking immediate medical attention.[2][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing.[2][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][5]
In all cases of exposure, show the Safety Data Sheet (or this guide if an SDS is unavailable) to the attending medical professional.
References
- This compound.Benchchem.
- How to Properly Manage Hazardous Waste Under EPA Regul
- Resource Conservation and Recovery Act (RCRA) Regulations.U.S. Environmental Protection Agency.
- Hazardous waste.Wikipedia.
- EPA Hazardous Waste Management.
- What Regulations Govern Hazardous Waste Management?.Chemistry For Everyone.
- This compound.ChemicalBook.
- 1-PHENYL-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE 3790-45-2 wiki.Guidechem.
- SAFETY DATA SHEET - Fisher Scientific (Tetrahydro-beta-carboline).Fisher Scientific.
- Safety Data Sheet - Cayman Chemical (2-methyl-1,2,3,4-Tetrahydro-β-carboline).Cayman Chemical.
- Methyl 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxyl
- This compound.Santa Cruz Biotechnology.
- Hazardous Waste Disposal Guide.Dartmouth College.
- 1-PHENYL-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE(CAS# 3790-45-2).Angene Chemical.
- SAFETY DATA SHEET - Fisher Scientific (1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole).Fisher Scientific.
- Chemical Waste.
- Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. epa.gov [epa.gov]
- 7. Hazardous waste - Wikipedia [en.wikipedia.org]
- 8. axonator.com [axonator.com]
- 9. youtube.com [youtube.com]
- 10. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 11. This compound | 3574-01-4 [chemicalbook.com]
- 12. guidechem.com [guidechem.com]
- 13. scbt.com [scbt.com]
- 14. angenesci.com [angenesci.com]
- 15. vumc.org [vumc.org]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
